molecular formula C18H15ClN2O2 B1519733 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine CAS No. 1044559-74-1

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Cat. No.: B1519733
CAS No.: 1044559-74-1
M. Wt: 326.8 g/mol
InChI Key: RVCLRWUKMWCGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLRWUKMWCGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670618
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044559-74-1
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The precise molecular architecture of any novel pyrimidine derivative dictates its biological activity and intellectual property value. Therefore, unambiguous structural elucidation is a non-negotiable prerequisite in the drug discovery and development pipeline.[3] This in-depth guide presents a systematic, multi-technique approach to the structural verification of a representative pyrimidine derivative, 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine. As a Senior Application Scientist, this document moves beyond a simple recitation of methods; it details the causality behind experimental choices and demonstrates how a confluence of orthogonal analytical techniques creates a self-validating system for absolute structural confirmation. We will journey through the logical workflow, from establishing the molecular formula by mass spectrometry to mapping the intricate atomic connectivity with advanced NMR spectroscopy, and finally, achieving ultimate confirmation through X-ray crystallography.

The Elucidation Imperative: A Case Study

The target molecule, this compound, contains several key structural motifs: a disubstituted pyrimidine core, a reactive chlorosubstituent, a phenyl group, and a para-methoxybenzyl (PMB) ether linkage. The challenge lies not only in confirming the presence of these fragments but in definitively establishing their precise points of connection—a task critical for understanding structure-activity relationships (SAR).[2] Any ambiguity, for instance, between the C4 and C6 positions for the chloro and ether groups, would render subsequent biological data unreliable. This guide establishes a robust analytical cascade designed to eliminate such ambiguity.

Figure 1: Target Molecule Structure

Chemical structure of this compound
Caption: Chemical structure of this compound.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expert Insight: The first step in any structural elucidation is to determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the exact mass with sufficient accuracy (typically <5 ppm) to confidently deduce a unique molecular formula.

For our target, C₁₈H₁₅ClN₂O₂, the expected monoisotopic mass is 326.0822. HRMS analysis provides the foundational piece of evidence against which all subsequent data must align.

Trustworthiness through Isotopic Pattern: The presence of a chlorine atom provides an immediate and powerful validation checkpoint. Due to the natural abundance of its isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any molecule containing a single chlorine atom will exhibit a characteristic isotopic pattern in its mass spectrum: a molecular ion peak (M⁺) and a second peak at M+2 with approximately one-third the intensity of the M⁺ peak.[4][5] Observing this ~3:1 ratio for the peaks at m/z 326 and 328 would provide high confidence in the presence of one chlorine atom.

Table 1: Expected HRMS Data
ParameterExpected ValueInformation Gained
Molecular Formula C₁₈H₁₅ClN₂O₂Elemental Composition
Exact Mass [M+H]⁺ 327.0898Confirms Molecular Weight
Isotopic Peak [M+2+H]⁺ 329.0869Confirms presence of one Chlorine atom
M⁺ / M+2 Ratio ~3:1Validates single Chlorine substitution
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a TOF or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₈H₁₅ClN₂O₂. Verify the presence and relative intensity of the [M+2+H]⁺ isotopic peak.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Expert Insight: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[6][7] While ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, 2D NMR techniques like HSQC and HMBC are essential for assembling the complete connectivity map.[8][9]

Proton (¹H) and Carbon (¹³C) NMR: The Component Parts

The ¹H NMR spectrum confirms the number and type of hydrogen environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Predicted ¹H NMR Signals:

  • Phenyl Group (C2): A multiplet around δ 7.4-8.2 ppm, integrating to 5 protons.

  • p-Methoxyphenyl Group: Two distinct doublets in the aromatic region (δ 6.9-7.4 ppm), each integrating to 2 protons, exhibiting a characteristic para-substitution pattern.

  • Pyrimidine Ring (H5): A sharp singlet around δ 6.5-7.0 ppm, integrating to 1 proton.

  • Methylene Bridge (-OCH₂-): A singlet around δ 5.4-5.6 ppm, integrating to 2 protons.

  • Methoxy Group (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to 3 protons.

Predicted ¹³C NMR Signals: Approximately 14-16 unique carbon signals are expected, including characteristic downfield signals for the pyrimidine ring carbons (δ 160-175 ppm) and the methoxy carbon signal around δ 55 ppm.

Table 2: Predicted NMR Spectroscopic Data
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Diagnostic Features
Phenyl (at C2)7.4-8.2 (m, 5H)128-1385 protons, characteristic aromatic carbon signals.
Pyrimidine C4-Cl-~162Quaternary carbon, deshielded by N and Cl.
Pyrimidine H56.5-7.0 (s, 1H)~105-110Singlet proton, shielded carbon.
Pyrimidine C6-O-~172Quaternary carbon, highly deshielded by N and O.
-O-C H₂-Ar5.4-5.6 (s, 2H)~70Key methylene signal linking the two main fragments.
p-Methoxyphenyl6.9-7.4 (2d, 4H)114-160Symmetrical para-substituted pattern.
-OC H₃3.8 (s, 3H)~55Sharp singlet, characteristic methoxy signal.
HSQC and HMBC: Assembling the Puzzle

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to the carbon atom it is directly attached to, confirming assignments made in the 1D spectra.[10][11]

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to the entire elucidation. It reveals correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous connection of molecular fragments.[10][11]

Causality in HMBC:

  • Connecting the Ether: A correlation between the methylene protons (~δ 5.5 ppm) and the pyrimidine C6 (~δ 172 ppm) is the definitive link proving the ether is at the C6 position.

  • Confirming the Chloro Position: The pyrimidine H5 proton (~δ 6.7 ppm) will show correlations to both the C4 (~δ 162 ppm) and C6 (~δ 172 ppm) carbons, confirming its position between the two substituents. The absence of a proton attached to the carbon at ~162 ppm (from HSQC) confirms it is the site of the chloro substitution.

  • Positioning the Phenyl Group: Protons on the phenyl ring (specifically the ortho protons) will show a correlation to the pyrimidine C2 carbon, confirming its location.

Diagram: NMR Elucidation Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_confirm Structural Assembly H1_NMR ¹H NMR Fragments Identify Molecular Fragments H1_NMR->Fragments C13_NMR ¹³C NMR C13_NMR->Fragments HSQC HSQC HMBC HMBC HSQC->HMBC Guide analysis Connectivity Establish Fragment Connectivity HMBC->Connectivity Key 2,3-bond correlations Fragments->HSQC Fragments->HMBC Structure Propose Final Structure Connectivity->Structure

Caption: Logical workflow for structural assembly using NMR data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • ¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ from CH₂ signals.

  • 2D NMR: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz to observe both 2-bond and 3-bond correlations.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Expert Insight: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[13][14] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry.

The primary challenge of this technique is often not the data analysis but the initial step of growing a high-quality, single crystal suitable for diffraction.[12]

Diagram: The Elucidation Pyramid

G Xray X-Ray Crystallography (Absolute Confirmation) NMR_2D 2D NMR (HSQC, HMBC) (Connectivity) NMR_2D->Xray NMR_1D 1D NMR (¹H, ¹³C) (Fragment Identification) NMR_1D->NMR_2D MS HRMS (Molecular Formula) MS->NMR_1D

Caption: Hierarchy of analytical techniques for structure elucidation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the compound. Common methods include:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular model.

Conclusion: A Self-Validating System for Unimpeachable Results

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic application of multiple orthogonal methods.

  • HRMS provides the elemental formula, setting the boundary conditions.

  • ¹H and ¹³C NMR identify the constituent parts of the molecular puzzle.

  • HMBC provides the critical long-range correlations that piece the puzzle together, establishing the exact connectivity.

  • X-ray Crystallography offers the final, definitive visual confirmation of the assembled structure.

Each step validates the previous one, creating a chain of evidence that is robust, trustworthy, and meets the highest standards of scientific and regulatory scrutiny. This comprehensive approach ensures that the foundation of any drug development program—the precise molecular structure—is unequivocally secured.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Bis-pyrimidines.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Full article: The Advancement of Analytical Techniques in Drug Development and Validation.
  • Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers - Benchchem.
  • Advances in Analytical Techniques for Drug Discovery and Development.
  • Eight Commonly Used Techniques for Drug Analysis - PharmiWeb.com.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • 4-Chloro-6-methoxy-2-phenylpyrimidine|CAS 4319-72-6 - Benchchem.
  • (IUCr) A knowledge availability survey of the crystal structure data for pyrimidine derivatives.
  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore.
  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review | Journal of Drug Delivery and Therapeutics.
  • Analytical Methods - Pacific BioLabs.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed.
  • 16.9: Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate.
  • HSQC and HMBC - NMR Core Facility - Columbia University.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide - Benchchem.
  • Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine.
  • H.NMR-Spectrum of Heterocyclic Compound {2} - ResearchGate.
  • The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram - ResearchGate.
  • Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes.
  • A simple 1H nmr conformational study of some heterocyclic azomethines.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate.

Sources

Physical and chemical properties of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The subject of this guide, 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, represents a unique combination of functional groups poised for further chemical elaboration, making it a compound of significant interest in drug discovery and organic synthesis.

This document serves as a comprehensive technical resource, offering insights into the predicted physicochemical properties, chemical reactivity, and potential applications of this specific pyrimidine derivative. By understanding the interplay of the chloro, phenyl, and 4-methoxybenzyl ether substituents, researchers can better anticipate its behavior in experimental settings and leverage its synthetic potential.

Predicted Physicochemical Properties

The physical properties of this compound can be estimated by examining related structures. The presence of the phenyl and the extended (4-methoxyphenyl)methoxy groups suggests that the compound is likely a solid at room temperature with a relatively high melting point and limited solubility in water.

PropertyPredicted Value/ObservationRationale based on Analogous Compounds
Molecular Formula C₁₈H₁₅ClN₂O₂Based on the chemical structure.
Molecular Weight 326.78 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar substituted pyrimidines are typically solids of this color.[6][7]
Melting Point > 70-71 °C4-Chloro-6-methoxy-2-phenylpyrimidine has a melting point of 70-71 °C. The larger (4-methoxyphenyl)methoxy group would likely increase the melting point.[6]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform, Methanol)Pyrimidine derivatives generally show low water solubility which decreases with increasing substitution.[6]
Boiling Point > 246.7 °CThe boiling point is expected to be significantly higher than that of 4-Chloro-6-methoxy-2-phenylpyrimidine (246.7 °C) due to the increased molecular weight.[6]

Spectroscopic Signature: A Predictive Analysis

The structural features of this compound would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for each of the substituent groups.

  • Aromatic Protons (Phenyl & Methoxybenzyl): Multiple signals in the range of δ 7.0-8.5 ppm.

  • Pyrimidine Ring Proton: A singlet is expected in the aromatic region.

  • Methylene Protons (-O-CH₂-Ar): A singlet around δ 5.0-5.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR would complement the ¹H NMR data, with distinct signals for the pyrimidine ring carbons, the phenyl and methoxybenzyl carbons, the methylene carbon, and the methoxy carbon.

FTIR Spectroscopy

Infrared spectroscopy would reveal the presence of key functional groups.[8]

  • C=N Stretching (Pyrimidine Ring): Around 1600–1650 cm⁻¹.

  • C-O Stretching (Ether): In the region of 1050-1250 cm⁻¹.

  • C-Cl Stretching: Typically found in the fingerprint region.

  • Aromatic C-H Stretching: Above 3000 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be crucial for confirming the molecular weight. The fragmentation pattern would likely involve the loss of the chloro group and cleavage of the ether linkage.[9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the 4-chloro substituent on the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution.[10][11] This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex.[11]

This reactivity makes the compound an excellent precursor for introducing a wide variety of functional groups at the C4 position, including amines, alcohols, and thiols. The chloride ion is a significantly better leaving group than the (4-methoxyphenyl)methoxide group, ensuring high regioselectivity for substitution at the C4 position.[6]

sn_ar_reaction reactant This compound product 4-Substituted-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine reactant->product + Nu-H (Base, Solvent, Heat) nucleophile Nucleophile (Nu-H) hcl HCl

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Stability

The (4-methoxyphenyl)methoxy group is a common protecting group for hydroxyl functionalities and is generally stable under the conditions used for SₙAr reactions at the C4 position. It can be cleaved under acidic conditions if desired. The phenyl group at the C2 position is generally unreactive under these conditions.

Synthetic Approach

A plausible synthetic route to this compound would likely start from a 4,6-dihydroxypyrimidine derivative.

synthesis_workflow cluster_0 Synthesis Pathway start 2-Phenyl-4,6-dihydroxypyrimidine step1 Chlorination (e.g., POCl₃) start->step1 intermediate1 4,6-Dichloro-2-phenylpyrimidine step1->intermediate1 step2 Selective Substitution with 4-methoxybenzyl alcohol intermediate1->step2 final_product This compound step2->final_product

Caption: A proposed synthetic workflow for the target compound.

Experimental Protocol: A General Guideline for SₙAr with an Amine

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or DMF.

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Given the prevalence of the pyrimidine core in pharmaceuticals, this compound is a valuable building block for creating libraries of novel compounds for biological screening.[1][3] The ability to easily modify the C4 position allows for the exploration of structure-activity relationships (SAR) in drug design.

The phenyl group at C2 and the (4-methoxyphenyl)methoxy group at C6 provide steric and electronic properties that can be fine-tuned to optimize binding to biological targets such as kinases, which are often implicated in cancer and inflammatory diseases.

Safety and Handling

While specific toxicity data is unavailable, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its key feature is the reactive 4-chloro substituent, which allows for facile derivatization through nucleophilic aromatic substitution. While this guide provides a predictive overview based on the properties of analogous compounds, it lays a strong foundation for researchers to design and execute experiments involving this valuable synthetic building block.

References

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • BenchChem. (n.d.).
  • SciSpace. (2021).
  • BenchChem. (n.d.).
  • CymitQuimica. (n.d.). CAS 17180-93-7: 4-Chloropyrimidine.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • ACS Publications. (2022).
  • PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O).
  • Semantic Scholar. (1978). NMR spectra of pyrimidines.
  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • ChemicalBook. (n.d.). 4-CHLORO-6-(METHOXYMETHYL)-2-PHENYLPYRIMIDINE synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • PubChem. (n.d.). 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine.
  • Preprints.org. (2023).
  • PubChemLite. (n.d.). Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- (C13H13ClN2O2).
  • PubChem. (n.d.). 4-(4-Methoxybenzyloxy)-2-chloro-6-methylpyrimidine.
  • PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines].
  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine|CAS 4319-72-6.
  • PubChem. (n.d.). 4-Chloro-6-(4-methoxyphenoxy)pyrimidine.
  • PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-phenylpyrimidine 3435-26-5.
  • PubChem. (n.d.). 4-Chloro-6-phenoxypyrimidine.
  • PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine (C13H9ClN2OS).
  • MedCrave online. (2018).

Sources

The Biological Versatility of Substituted 2-Phenylpyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous endogenous molecules and synthetic drugs. Among its varied classes, substituted 2-phenylpyrimidines have garnered significant attention from the research community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a focus on their anticancer, antifungal, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, provides field-proven experimental protocols, and offers a framework for the rational design of novel 2-phenylpyrimidine-based therapeutic agents.

Part 1: The 2-Phenylpyrimidine Core: A Privileged Scaffold

The 2-phenylpyrimidine scaffold is characterized by a phenyl group attached to the second position of the pyrimidine ring. This structural motif serves as a versatile template for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities. The phenyl ring and the pyrimidine core offer multiple sites for substitution, enabling the exploration of a vast chemical space and the optimization of interactions with biological targets.

Part 2: Anticancer Activity: Targeting Key Signaling Pathways

Substituted 2-phenylpyrimidine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]

Mechanism of Action: Kinase Inhibition

Many 2-phenylpyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. The pyrimidine core mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies.[2] Several 2-phenylpyrimidine derivatives have been developed as potent BTK inhibitors.[2][3] Inhibition of BTK disrupts the BCR signaling pathway, leading to decreased B-cell proliferation and survival.[2]

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 & DAG Signaling PLCy2->IP3_DAG Proliferation Cell Proliferation & Survival IP3_DAG->Proliferation Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->BTK Inhibition

Caption: BTK signaling pathway in B-cells and its inhibition.

Experimental Protocol: In Vitro BTK Inhibition Assay

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against Bruton's Tyrosine Kinase (BTK).

Materials:

  • BTK enzyme (recombinant)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a mixture containing the BTK enzyme and the kinase substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for BTK.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is in the linear range.[5][6]

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity of 2-Phenylpyrimidine Derivatives
Compound IDTargetCell LineIC50 (µM)Reference
11g BTKHL603.66[2]
Raji6.98[2]
Ramos5.39[2]
13 TelomeraseCNE2N/A (inhibits proliferation)[7]
KBN/A (inhibits proliferation)[7]
Cal27N/A (inhibits proliferation)[7]

Part 3: Antifungal Activity: Targeting Ergosterol Biosynthesis

Invasive fungal infections pose a significant threat to human health, necessitating the development of novel antifungal agents.[8] Substituted 2-phenylpyrimidines have demonstrated potent antifungal activity by targeting a key enzyme in the fungal cell membrane biosynthesis pathway.[8][9]

Mechanism of Action: CYP51 Inhibition

The primary mechanism of antifungal action for many 2-phenylpyrimidine derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[8][9] CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[8][9]

Signaling Pathway: Ergosterol Biosynthesis and CYP51 Inhibition

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by targeting CYP51.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of 2-phenylpyrimidine derivatives against pathogenic fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium directly in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 100% inhibition) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.[12]

Data Presentation: Antifungal Activity of 2-Phenylpyrimidine Derivatives
Compound IDFungal StrainMIC (µg/mL)Reference
C6 Candida albicans≤0.03-0.5[9]
Candida glabrata0.125[9]
Candida krusei0.25[9]
Candida parapsilosis0.125[9]
Candida tropicalis0.125[9]
Cryptococcus neoformans0.06[9]
Aspergillus fumigatus0.25[9]

Part 4: Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Substituted 2-phenylpyrimidines have demonstrated anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.[13][14]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of some 2-phenylpyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Protection, Platelet Aggregation Prostaglandins_COX1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->COX2 Selective Inhibition

Caption: COX pathway and selective inhibition of COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effects of test compounds on COX-1 and COX-2 activity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound or vehicle (DMSO) to the wells.

    • Pre-incubate the mixture at room temperature for a short period.

  • Initiation of Reaction:

    • Add arachidonic acid to initiate the reaction.

    • Incubate at 37°C for a defined time.

  • Colorimetric Detection:

    • Add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Part 5: Synthesis of 2-Phenylpyrimidine Derivatives

A common and versatile method for the synthesis of the 2-phenylpyrimidine core involves the condensation of a phenylamidine with a 1,3-dicarbonyl compound or its equivalent. The specific substituents on the phenyl and pyrimidine rings can be introduced either on the starting materials or through post-synthetic modifications.

General Synthetic Scheme

Synthesis Reactant1 Phenylamidine Plus + Reactant1->Plus Reactant2 1,3-Dicarbonyl Compound Arrow Condensation Reactant2->Arrow Product Substituted 2-Phenylpyrimidine Plus->Reactant2 Arrow->Product

Caption: General synthesis of 2-phenylpyrimidines.

A specific example is the synthesis of certain 2-phenyl pyrimidine derivatives starting from 4-nitrobenzaldehyde, which is condensed with hydroxylamine hydrochloride to yield a benzonitrile intermediate. This is followed by reaction with ammonium chloride and subsequent condensation with diethyl malonate to form the pyrimidine nucleus. Further reactions, such as chlorination with POCl3 and reduction, lead to a key intermediate that can be further functionalized.[2]

Part 6: Conclusion and Future Directions

Substituted 2-phenylpyrimidine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their efficacy as anticancer, antifungal, and anti-inflammatory agents is well-documented and underscores their therapeutic potential. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Structure-Based Drug Design: Leveraging computational tools and structural biology to design next-generation inhibitors with enhanced selectivity and potency.

  • Exploration of Novel Targets: Investigating the activity of 2-phenylpyrimidine libraries against a broader range of biological targets to uncover new therapeutic applications.

  • Combinatorial Chemistry and High-Throughput Screening: Employing these techniques to rapidly generate and evaluate large libraries of derivatives to identify novel lead compounds.

  • In Vivo Studies: Advancing promising in vitro candidates to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By continuing to explore the rich chemical space of substituted 2-phenylpyrimidines, the scientific community is poised to develop novel and effective therapies for a multitude of human diseases.

References

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

  • Zhao, D., Liu, R., Zhang, J., Sun, Y., Li, K., Wu, X., ... & Cheng, M. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Li, Y., Wang, H., Li, M., Zhang, Y., & Li, J. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Medicinal Chemistry Research, 26(10), 2444-2458. [Link]

  • al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino chimico farmaceutico, 136(6), 492–499. [Link]

  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(43), 26866–26895. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Zhao, D., Liu, R., Zhang, J., Sun, Y., Li, K., Wu, X., ... & Cheng, M. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Kulczycka-Mierzejewska, K., Kujawska, M., Ewertowska, M., Kocięcka, J., & Sadowska, B. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(19), 10899. [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

  • BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.
  • Nishimoto, A. T., et al. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. mBio, e01175-25. [Link]

  • ResearchGate. (n.d.). CYP51 azole inhibition profiles. ResearchGate. [Link]

  • Wiederhold, N. P., et al. (2019). The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris. Antimicrobial agents and chemotherapy, 63(3), e02233-18. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI. [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • PAGEPress Publications. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. PAGEPress Publications. [Link]

  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. NCBI. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of approved protein kinase inhibitors.[1][2] The compound 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine possesses the key structural motifs that suggest a potential interaction with the ATP-binding site of protein kinases. This guide presents a comprehensive, technically-grounded framework for the systematic investigation of this compound's mechanism of action. We will proceed under the primary hypothesis that this compound functions as a protein kinase inhibitor. This document provides a detailed, step-by-step experimental workflow, from initial target identification through in-depth mechanistic studies and cellular validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor

The structure of this compound is suggestive of a molecule designed to interact with the ATP-binding pocket of protein kinases. The pyrimidine core is a well-established hinge-binding motif, capable of forming critical hydrogen bonds that anchor the inhibitor within the active site.[3] The substituents at the 2, 4, and 6 positions of the pyrimidine ring are positioned to project into distinct sub-pockets of the kinase active site, thereby influencing potency and selectivity.

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The extensive exploration of pyrimidine derivatives has led to the development of numerous FDA-approved kinase inhibitors.[3] Given the structural similarities of this compound to known kinase inhibitors, a systematic investigation into its potential as such is a scientifically sound and promising endeavor.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Our primary hypothesis is that this compound acts as a Type I ATP-competitive inhibitor. This mode of action involves the compound binding to the active form of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate. This prevents the transfer of the gamma-phosphate from ATP to the kinase's substrate, thereby inhibiting downstream signaling.

Hypothesized_Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound X Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase Compound_X 4-Chloro-6-[(4-methoxy- phenyl)methoxy]-2-phenylpyrimidine Compound_X->Kinase_Inhibited Binds to active site ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding blocked

Figure 1: Hypothesized ATP-competitive mechanism of action.

A Validated Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis, we propose the following multi-stage experimental workflow. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Experimental_Workflow Start Start: Compound Synthesis & Purification Kinome_Profiling Stage 1: Broad Kinome Profiling (>400 kinases) Start->Kinome_Profiling Hit_Identification Identify Primary Kinase Targets (>50% inhibition) Kinome_Profiling->Hit_Identification In_Vitro_Validation Stage 2: In Vitro Validation (IC50 Determination) Hit_Identification->In_Vitro_Validation Hits Potency_Confirmed Potent Inhibition Confirmed? In_Vitro_Validation->Potency_Confirmed Potency_Confirmed->Hit_Identification No (Re-evaluate) MOA_Studies Stage 3: Mechanism of Action Studies (Kinetic Analysis) Potency_Confirmed->MOA_Studies Yes Cell_Based_Assays Stage 4: Cell-Based Assays (Target Engagement & Phenotypic Effects) MOA_Studies->Cell_Based_Assays Selectivity_Profiling Stage 5: Focused Selectivity Profiling Cell_Based_Assays->Selectivity_Profiling Lead_Candidate Lead Candidate Characterization Selectivity_Profiling->Lead_Candidate

Figure 2: A comprehensive workflow for kinase inhibitor characterization.
Stage 1: Broad Kinome Profiling for Target Identification

The initial step is to screen the compound against a large panel of protein kinases to identify potential targets.[5] This provides an unbiased view of the compound's activity across the human kinome.

Protocol: Kinome-Wide Inhibitor Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM and 10 µM.

  • Kinase Panel: Utilize a commercial kinome profiling service (e.g., Reaction Biology, Eurofins) that offers a panel of over 400 purified human protein kinases.[5]

  • Assay Format: A radiometric assay using ³³P-ATP is the gold standard for its direct measurement of phosphate transfer.[6]

  • Data Analysis: The percentage of remaining kinase activity in the presence of the compound is calculated relative to a DMSO vehicle control. A significant inhibition (typically >50-70% at 1 µM) identifies a "hit."

Stage 2: In Vitro Validation and Potency Determination

Hits identified in the initial screen must be validated through dose-response studies to determine their half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for IC50 determination.[7]

  • Reagents:

    • Purified recombinant kinase (hit from Stage 1)

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-Allophycocyanin (SA-APC)

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate peptide, and serially diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (APC) to the donor (Europium) fluorescence. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetIC50 (nM) [Hypothetical Data]
EGFR15
Src85
ABL1250
VEGFR2>1000
Stage 3: Elucidation of the Mechanism of Inhibition

Understanding how the compound inhibits the kinase is crucial. This involves determining if the inhibition is competitive with respect to ATP.

Protocol: Kinase Kinetic Analysis

This experiment involves measuring the initial reaction rates at various concentrations of both the inhibitor and ATP.

  • Experimental Setup: Use the same in vitro assay format as in Stage 2.

  • Matrix Titration: Create a matrix of reaction conditions with varying concentrations of the compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and ATP (e.g., 0.25x Km, 0.5x Km, 1x Km, 2x Km, 4x Km).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]). The pattern of the lines will indicate the mode of inhibition.

Modes_of_Inhibition cluster_0 Lineweaver-Burk Plots Competitive Competitive Inhibition (Lines intersect on y-axis) Non-competitive Non-competitive Inhibition (Lines intersect on x-axis) Uncompetitive Uncompetitive Inhibition (Parallel lines)

Figure 3: Interpreting Lineweaver-Burk plots to determine the mode of inhibition.
Stage 4: Cell-Based Assays for Physiological Relevance

Moving from a purified enzyme system to a cellular context is a critical step to assess the compound's activity in a more complex biological environment.[8]

Protocol 1: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to its target kinase within living cells.[9]

  • Cell Line Engineering: Use a cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of the compound.

  • Tracer Addition: Add a fluorescent tracer that also binds to the kinase's active site.

  • BRET Measurement: If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Determine the cellular IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Protocol 2: Cell Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

  • Cell Lines: Select a panel of cell lines, including those with known dependence on the target kinase (e.g., A431 for EGFR) and control cell lines.[6]

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels as an indicator of cell viability.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell LineTarget KinaseCellular IC50 (nM) [Hypothetical]GI50 (nM) [Hypothetical]
A431EGFR50120
HCT116(Control)>10,000>10,000

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive characterization of the potential mechanism of action of this compound. By following this workflow, researchers can systematically validate the hypothesis of kinase inhibition, identify the primary kinase targets, determine the potency and mode of action, and assess the compound's activity in a cellular context. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Bollu, V. R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(8), 2200081. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. [Link]

  • Bajorath, J. (2014). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5151-5160. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(10), 3048-3058. [Link]

  • BellBrook Labs. SRC Kinase Assay. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • DiscoverX. SRC Kinase Enzyme Activity Assay Kit. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0129483. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11956. [Link]

  • ACROBiosystems. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, a privileged structure that consistently yields compounds with profound biological activity. Its inherent ability to mimic the purine core of ATP allows for potent and selective interactions with a multitude of enzymatic targets, particularly kinases, making it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of the discovery and synthesis of novel phenylpyrimidine compounds, moving beyond mere protocols to elucidate the strategic thinking and mechanistic understanding that underpin successful drug discovery campaigns in this chemical space. We will navigate the journey from conceptualization to the synthesis of lead candidates, grounded in the principles of scientific integrity and field-proven insights.

The Phenylpyrimidine Core: A Privileged Scaffold in Drug Discovery

The versatility of the phenylpyrimidine core is evidenced by its presence in a wide array of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This success can be attributed to several key features:

  • Bioisosteric Mimicry: The phenylpyrimidine scaffold acts as a bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] This makes it an ideal starting point for the design of kinase inhibitors.

  • Structural Modifiability: The pyrimidine and phenyl rings offer multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at various positions can dramatically influence biological outcomes.[3][4]

  • Favorable Physicochemical Properties: Phenylpyrimidine derivatives can often be synthesized to possess drug-like properties, including good oral bioavailability and metabolic stability, crucial for the development of effective therapeutics.

The following diagram illustrates the core phenylpyrimidine scaffold and highlights key positions for substitution that are commonly explored in drug discovery programs.

Phenylpyrimidine_Scaffold cluster_0 Phenylpyrimidine Core C4 4 N3 N C4->N3 C2 2 N3->C2 N1 N C2->N1 R1 R1 C2->R1 Substitution C6 6 N1->C6 C5 5 C6->C5 Phenyl Phenyl Group C6->Phenyl C5->C4 R2 R2 C5->R2 Substitution R3 R3 Phenyl->R3 Substitution Multistep_Synthesis_Workflow Start Starting Material (e.g., 4-Nitrobenzaldehyde) Intermediate1 Formation of Benzonitrile Derivative Start->Intermediate1 Intermediate2 Construction of Pyrimidine Nucleus Intermediate1->Intermediate2 Intermediate3 Key Intermediate (e.g., Chlorinated Pyrimidine) Intermediate2->Intermediate3 Intermediate4 Functional Group Interconversion (e.g., Reduction) Intermediate3->Intermediate4 Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate4->Coupling SideChain_Prep Side Chain Synthesis SideChain_Prep->Coupling Target Target Phenylpyrimidine Compound Coupling->Target Screening_Cascade Synthesis Synthesis of Phenylpyrimidine Library Primary_Screen Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Cell_Viability Cell Viability Assays (e.g., MTT) Hit_ID->Cell_Viability Potent_Compounds Identification of Potent Compounds Cell_Viability->Potent_Compounds Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Potent_Compounds->Mechanism Lead_Candidate Lead Candidate Selection Mechanism->Lead_Candidate

Sources

An In-depth Technical Guide on the Role of the 4-methoxyphenylmethoxy (MPM) Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protecting Groups in Complex Synthesis

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture.[1][2][3] These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby ensuring chemoselectivity and high yields in subsequent transformations.[2][3] Among the arsenal of protecting groups available to the modern synthetic chemist, the 4-methoxyphenylmethoxy (MPM), also known as p-methoxybenzyl (PMB), group stands out for its unique combination of stability and versatile deprotection methods.[1][4] This guide provides a comprehensive overview of the MPM group, from its installation and cleavage to its strategic application in the synthesis of complex molecules and pharmaceuticals.

The 4-methoxyphenylmethoxy (MPM) Group: A Profile

The MPM group is a benzyl-type protecting group distinguished by a methoxy substituent at the para position of the benzene ring.[5] This electron-donating group plays a crucial role in the MPM's reactivity, rendering it more susceptible to oxidative cleavage compared to the parent benzyl (Bn) group.[4][6] This key difference allows for orthogonal deprotection strategies, a critical consideration in the synthesis of molecules with multiple protected functional groups.[2][7][8]

Key Attributes of the MPM Group:

  • Stability: The MPM ether is stable to a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments.

  • Introduction: It can be readily introduced under standard Williamson ether synthesis conditions or via more reactive intermediates for hindered substrates.[4][6]

  • Cleavage: The MPM group can be removed under various conditions, most notably through mild oxidative cleavage, which offers orthogonality with many other protecting groups.[4][9][10] It is also susceptible to strongly acidic conditions and hydrogenolysis.[1][4]

Installation of the MPM Protecting Group

The primary method for the introduction of the MPM group onto a hydroxyl function is the Williamson ether synthesis.[4][6] This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes an SN2 reaction with an MPM halide.

Standard Protocol for MPM Protection:

Reagents and Conditions:

ReagentRoleTypical Conditions
AlcoholSubstrate-
Sodium Hydride (NaH)Base1.1 - 1.5 equivalents, THF or DMF, 0 °C to rt
4-Methoxybenzyl chloride (MPMCl)MPM Source1.1 - 1.5 equivalents, added after base

Step-by-Step Methodology:

  • To a solution of the alcohol in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 4-methoxybenzyl chloride (MPMCl) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

For substrates that are sensitive to basic conditions, the use of MPM-trichloroacetimidate under acidic catalysis provides a milder alternative.[4]

Workflow for MPM Protection:

MPM_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alcohol Alcohol (R-OH) Alkoxide Alkoxide Formation (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide MPMCl MPM-Cl SN2 SN2 Reaction MPMCl->SN2 Alkoxide->SN2 MPM_Ether MPM Ether (R-OMPM) SN2->MPM_Ether

Caption: General workflow for the protection of an alcohol with the MPM group.

Cleavage of the MPM Protecting Group

The true utility of the MPM group lies in its diverse deprotection methods, particularly its selective removal under oxidative conditions.

Oxidative Cleavage with DDQ

The most common and highly selective method for MPM deprotection is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][9][11] The reaction proceeds through a single electron transfer (SET) mechanism, facilitated by the electron-rich nature of the MPM group.[6]

Mechanism of DDQ-mediated Deprotection:

  • Charge-Transfer Complex Formation: The electron-rich MPM ether forms a charge-transfer complex with the electron-deficient DDQ.

  • Single Electron Transfer (SET): An electron is transferred from the MPM group to DDQ, generating a radical cation and the DDQ radical anion. The methoxy group on the MPM ring stabilizes this radical cation.[6]

  • Proton Transfer and Carbocation Formation: Subsequent proton transfers occur, leading to the formation of an oxonium ion.

  • Nucleophilic Attack: Water, which is typically added to the reaction mixture, attacks the carbocation.

  • Hemiacetal Fragmentation: The resulting hemiacetal is unstable and fragments to release the deprotected alcohol and p-methoxybenzaldehyde.[4][6]

DDQ_Deprotection MPM_Ether MPM Ether (R-OMPM) Charge_Transfer Charge-Transfer Complex MPM_Ether->Charge_Transfer DDQ DDQ DDQ->Charge_Transfer SET Single Electron Transfer (SET) Charge_Transfer->SET Radical_Cation Radical Cation Intermediate SET->Radical_Cation Carbocation Carbocation Formation Radical_Cation->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal Nucleophilic Attack H2O H₂O H2O->Hemiacetal Alcohol Alcohol (R-OH) Hemiacetal->Alcohol Fragmentation Anisaldehyde p-Anisaldehyde Hemiacetal->Anisaldehyde

Caption: Mechanism of MPM deprotection using DDQ.

Standard Protocol for DDQ Deprotection:

Reagents and Conditions:

ReagentRoleTypical Conditions
MPM-protected alcoholSubstrate-
DDQOxidant1.1 - 1.5 equivalents
Dichloromethane (DCM) / WaterSolventTypically 18:1 v/v
Buffer (e.g., NaHCO₃)OptionalTo neutralize liberated acid

Step-by-Step Methodology:

  • Dissolve the MPM-protected compound in a mixture of dichloromethane (DCM) and water (e.g., 18:1).

  • Cool the solution to 0 °C.

  • Add DDQ portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is often rapid.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the deprotected alcohol.

Other Deprotection Methods

While DDQ is the most prevalent reagent, other methods can be employed for MPM cleavage:

  • Strongly Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) can cleave the MPM ether, although this method lacks the selectivity of oxidative cleavage.[4]

  • Hydrogenolysis: Similar to benzyl ethers, the MPM group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂). However, this method is slower than for a standard benzyl group and is not orthogonal to other reducible functional groups.[1]

  • Electrochemical Methods: Scalable and sustainable electrochemical methods have been developed for MPM cleavage, avoiding the need for stoichiometric chemical oxidants.[10]

Orthogonality and Strategic Applications

The ability to selectively remove the MPM group in the presence of other protecting groups is a cornerstone of its utility in complex synthesis. This concept is known as orthogonal protection .[2][8]

Table of Orthogonal Protecting Group Compatibility:

Protecting GroupStable to DDQ?Comments
Benzyl (Bn)YesSlower to oxidize than MPM.[6]
tert-Butyldimethylsilyl (TBS)Generally YesCan be sensitive to acidic byproducts.
Tetrahydropyranyl (THP)YesStable under neutral oxidative conditions.[10]
Methoxymethyl (MOM)YesStable to DDQ.[6]
Acetyl (Ac)YesStable to DDQ.
Boc (tert-Butoxycarbonyl)YesStable to DDQ.

This orthogonality allows for the sequential deprotection of different hydroxyl groups within a molecule, enabling site-specific modifications. For example, an MPM ether can be cleaved with DDQ, leaving a TBS ether intact for a subsequent transformation.

Case Study: Role in Total Synthesis

The MPM group has been instrumental in numerous total syntheses of complex natural products. Its reliable installation and selective removal have made it a "workhorse" protecting group.[1] For instance, in the synthesis of molecules with multiple hydroxyl groups of varying reactivity, the MPM group can be used to protect a specific alcohol. Later in the synthetic sequence, it can be selectively removed to unmask that hydroxyl group for a key coupling reaction or functional group manipulation, while other protecting groups remain in place.

Conclusion

The 4-methoxyphenylmethoxy (MPM) protecting group is a versatile and indispensable tool in modern organic synthesis. Its robust nature, coupled with a variety of deprotection methods, particularly the mild and selective oxidative cleavage with DDQ, provides chemists with a high degree of control and flexibility. The principle of orthogonality, exemplified by the MPM group's compatibility with other common protecting groups, is fundamental to the design and execution of efficient and elegant synthetic routes toward complex molecular targets in research, drug development, and materials science.

References

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

  • Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]

  • University of Bristol. (n.d.). Protecting Groups. [Link]

  • Li, H., & Lin, S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). Specific removal of o-methoxybenzyl protection by DDQ oxidation. [Link]

  • YouTube. (2021). Organic Chemistry - DDQ Deprotection Mechanism. [Link]

  • Chrystal, E. J. T., & Chrystal, E. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • LookChem. (n.d.). What is MPM (4-methoxybenzyl) protecting group. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, a heterocyclic compound poised for significant interest in medicinal chemistry. Although specific literature on this exact molecule is nascent, its structural components—the 2-phenylpyrimidine core, a reactive 4-chloro substituent, and a 4-methoxybenzyl (PMB) ether—are well-established pharmacophores. This document synthesizes data from analogous structures to project a detailed profile of the title compound, including a proposed synthetic route, predicted physicochemical properties, chemical reactivity, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced pyrimidine scaffolds in their discovery programs.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a quintessential "privileged structure" in drug discovery, forming the core of numerous natural and synthetic therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental biological importance. In medicinal chemistry, the pyrimidine scaffold is valued for its ability to engage with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. This versatility has led to the development of pyrimidine-based drugs with applications spanning oncology, infectious diseases, and metabolic disorders.[1][2]

The subject of this guide, this compound, incorporates three key features that suggest significant potential as a versatile intermediate and a potential therapeutic agent itself:

  • The 2-Phenylpyrimidine Core: This motif is a recognized scaffold in numerous biologically active compounds, including kinase inhibitors and receptor modulators.[1][3]

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is a reactive leaving group, making this position ideal for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups to build diverse chemical libraries for structure-activity relationship (SAR) studies.

  • The 4-Methoxybenzyl (PMB) Ether: The (4-methoxyphenyl)methoxy group, commonly known as a p-methoxybenzyl (PMB) ether, is a well-known protecting group for hydroxyl functionalities.[4] Its stability under many reaction conditions and the multiple methods for its cleavage make it a strategic choice in multi-step synthesis.[4][5] Furthermore, the methoxyphenyl moiety itself is present in many bioactive molecules.

This guide will construct a detailed, predictive profile of this promising, yet underexplored, molecule.

Proposed Synthesis Pathway

While a direct synthetic route for this compound has not been published, a logical and efficient pathway can be proposed based on established organochemical principles and analogous syntheses. The proposed multi-step synthesis starts from commercially available reagents and proceeds through a key dihydroxypyrimidine intermediate.

Synthetic_Pathway Benzamidine Benzamidine Hydrochloride Intermediate_1 2-Phenyl-4,6-dihydroxypyrimidine (Intermediate 1) Benzamidine->Intermediate_1 NaOEt, EtOH, Reflux (Claisen Condensation) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_1 Intermediate_2 4,6-Dichloro-2-phenylpyrimidine (Intermediate 2) Intermediate_1->Intermediate_2 Reflux POCl3 POCl3 POCl3->Intermediate_2 Target_Compound 4-Chloro-6-[(4-methoxyphenyl)methoxy] -2-phenylpyrimidine (Target Compound) Intermediate_2->Target_Compound Selective Monosubstitution PMB_Cl 4-Methoxybenzyl Chloride (PMB-Cl) PMB_Cl->Target_Compound Base Base (e.g., NaH) Base->Target_Compound

Figure 1: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine (Intermediate 1)

This initial step involves a Claisen condensation reaction between an amidine and a malonic ester derivative, a foundational method for constructing the pyrimidine ring.[6]

  • To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (2.1 eq) in anhydrous ethanol, add benzamidine hydrochloride (1.0 eq).

  • Stir the resulting suspension at room temperature for 20 minutes.

  • Add diethyl malonate (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC for the disappearance of starting materials.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 5-6 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-phenyl-4,6-dihydroxypyrimidine. This intermediate exists in tautomeric equilibrium with its pyridone forms.[7][8]

Step 2: Synthesis of 4,6-Dichloro-2-phenylpyrimidine (Intermediate 2)

The hydroxyl groups of the pyrimidine ring are converted to reactive chloro groups using a standard chlorinating agent.

  • Suspend 2-phenyl-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the excess POCl3 by slowly pouring the cooled reaction mixture onto crushed ice.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude 4,6-dichloro-2-phenylpyrimidine, which can be purified by column chromatography.

Step 3: Synthesis of this compound (Target Compound)

This final step involves a selective nucleophilic substitution. The two chlorine atoms at the 4 and 6 positions are electronically equivalent. By using one equivalent of the nucleophile, a monosubstituted product can be selectively obtained.

  • To a solution of 4,6-dichloro-2-phenylpyrimidine (1.0 eq) in a dry aprotic solvent such as THF or DMF, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Add 4-methoxybenzyl alcohol (1.0 eq) dropwise and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by silica gel column chromatography to yield the final target compound.

Predicted Physicochemical and Spectroscopic Profile

The anticipated properties of the target compound are extrapolated from its chemical structure and data from analogous compounds.

PropertyPredicted ValueJustification
Molecular Formula C18H15ClN2O2Based on atom count from the chemical structure.
Molecular Weight 326.78 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point 80-100 °CEstimated based on similar substituted pyrimidines.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water.Expected for a moderately polar organic molecule.
1H NMR Phenyl protons: δ 7.4-8.2 ppm (m); Pyrimidine proton: δ ~7.0 ppm (s); Methylene protons (-O-CH2-): δ ~5.4 ppm (s); Methoxybenzyl aromatic protons: δ 6.9-7.3 ppm (m); Methoxy protons (-OCH3): δ ~3.8 ppm (s).Chemical shifts are predicted based on standard values for these functional groups.
13C NMR Aromatic and heteroaromatic carbons: δ 110-170 ppm; Methylene carbon: δ ~70 ppm; Methoxy carbon: δ ~55 ppm.Standard chemical shift ranges for the respective carbon types.

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring, amplified by the two nitrogen atoms, makes the carbon atom bearing the chlorine highly susceptible to nucleophilic aromatic substitution (SNAr).

Derivatization_Workflow Start 4-Chloro-6-[(4-methoxyphenyl)methoxy] -2-phenylpyrimidine Product_Amine 4-Amino-pyrimidine Derivative Start->Product_Amine S_NAr Product_Thioether 4-Thioether-pyrimidine Derivative Start->Product_Thioether S_NAr Product_Ether 4-Ether-pyrimidine Derivative Start->Product_Ether S_NAr Amine R-NH2 (Amine Nucleophile) Amine->Product_Amine Thiol R-SH (Thiol Nucleophile) Thiol->Product_Thioether Alkoxide R-OH / Base (Alkoxide Nucleophile) Alkoxide->Product_Ether

Figure 2: Potential derivatization reactions at the C4 position.

This reactivity allows for the straightforward synthesis of a wide range of derivatives by introducing various nucleophiles, including:

  • Amines: Reaction with primary or secondary amines can generate a library of 4-amino-pyrimidine derivatives, a common feature in kinase inhibitors.

  • Thiols: Thiolates can displace the chloride to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties.

  • Alcohols/Phenols: In the presence of a base, alcohols and phenols can be used to synthesize 4-ether derivatives.

Additionally, the PMB group can be selectively cleaved under oxidative (e.g., DDQ) or acidic (e.g., TFA) conditions to reveal the C6-hydroxyl group, which can then be further functionalized. This dual functionality at C4 and C6 makes the title compound a highly valuable and versatile synthetic intermediate.

Predicted Biological Activity and Therapeutic Potential

The biological profile of the target compound can be inferred from the known activities of its core components. The 2-phenylpyrimidine scaffold is present in a multitude of compounds with diverse therapeutic applications.

Potential Therapeutic Targets:
  • Bruton's Tyrosine Kinase (BTK) Inhibition: Several 2-phenyl pyrimidine derivatives have been developed as potent BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[1] The phenyl ring at the C2 position often serves as a key recognition element for the kinase hinge region.

  • G-Protein Coupled Receptor 119 (GPR119) Agonism: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active GPR119 agonists, showing promise in the treatment of type 2 diabetes by improving glucose tolerance.[2]

  • Phosphodiesterase 4 (PDE4) Inhibition: 5-Carbamoyl-2-phenylpyrimidine derivatives have shown potent PDE4 inhibitory activity, with potential applications in treating inflammatory diseases like COPD.[3]

  • Antifungal Activity: The 2-phenylpyrimidine scaffold has been explored as a novel class of antifungal agents targeting the lanosterol 14α-demethylase (CYP51) enzyme, crucial for fungal cell membrane biosynthesis.[9][10]

Signaling_Pathway cluster_0 Potential Kinase Inhibition Target 4-Chloro-6-... -2-phenylpyrimidine (or derivative) BTK BTK Target->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Activates Proliferation Cell Proliferation & Survival (e.g., B-Cells) Downstream->Proliferation Promotes

Figure 3: Hypothesized mechanism of action via BTK inhibition.

The 4-methoxyphenyl moiety is also a common feature in many drugs, including the factor Xa inhibitor Apixaban, where it contributes to potent binding affinity. The combination of these well-regarded pharmacophores in a single, synthetically tractable molecule makes this compound a high-priority scaffold for screening and lead optimization campaigns across multiple therapeutic areas.

Conclusion

While direct experimental data on this compound is not yet available in the public domain, a thorough analysis of its constituent fragments provides a robust, predictive profile. The compound is accessible through a logical, multi-step synthesis. Its key features—a privileged 2-phenylpyrimidine core, a reactive C4-chloro handle for diversification, and a stable yet cleavable PMB ether—make it an exceptionally valuable platform for medicinal chemistry. The predicted biological activities, based on a wealth of data for related analogs, suggest that derivatives of this scaffold could yield potent modulators of kinases, GPCRs, and metabolic enzymes. This technical guide serves as a foundational resource to stimulate and guide future research into this promising area of drug discovery.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 2021.
  • Negoro, K., et al. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 2012. [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 2013. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 2024. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 2024. [Link]

  • Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 2011. [Link]

  • Perina, M., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 2012. [Link]

  • Eller, G. A., & Holzer, W. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 2004. [Link]

  • Dudley, G. B., et al. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, 2004. [Link]

  • Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • Maes, M., et al. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 1999. [Link]

  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange, 2019. [Link]

Sources

Methodological & Application

Application Note and Protocol: Selective Synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the selective mono-substitution of 2-phenyl-4,6-dichloropyrimidine to synthesize 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine. This protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This application note details the underlying chemical principles, a robust step-by-step protocol, and the critical parameters that ensure high yield and purity of the target compound.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents and agrochemicals. Their biological activities are often dictated by the nature and position of substituents on the pyrimidine ring. The target molecule, this compound, serves as a versatile intermediate for further chemical elaboration. The presence of a reactive chlorine atom at the C4 position allows for subsequent nucleophilic substitutions, enabling the synthesis of diverse chemical libraries for drug discovery programs.

The selective synthesis of this mono-substituted product from the corresponding dichloropyrimidine is a key challenge. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making the chloro-substituted carbons highly susceptible to nucleophilic attack.[1] Controlling the reaction to favor mono-substitution over di-substitution is paramount for achieving a high yield of the desired product.

Reaction Principle and Causality

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][3]

Several factors influence the regioselectivity and efficiency of this reaction:

  • Reactivity of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at the C2, C4, and C6 positions, electrophilic and thus prone to nucleophilic attack.[1][4]

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the substitution reaction.[4]

  • Nucleophile Strength: The alkoxide generated from (4-methoxyphenyl)methanol is a potent nucleophile.

  • Control of Stoichiometry: To achieve selective mono-substitution and prevent the formation of the di-substituted by-product, it is crucial to use a controlled amount of the nucleophile, typically one equivalent or slightly less relative to the dichloropyrimidine starting material.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - 2-phenyl-4,6-dichloropyrimidine - (4-methoxyphenyl)methanol - Sodium Hydride (NaH) - Anhydrous THF Glassware Dry Glassware under N2 Alkoxide Alkoxide Formation: (4-methoxyphenyl)methanol + NaH in THF at 0°C Glassware->Alkoxide Addition Slow addition of 2-phenyl-4,6-dichloropyrimidine solution to alkoxide Alkoxide->Addition Stirring Reaction Stirring: Room Temperature, 2-4h Addition->Stirring Quench Quench with water Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Characterize Characterization: - 1H NMR - 13C NMR - Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-phenyl-4,6-dichloropyrimidine225.0810.02.25 g
(4-methoxyphenyl)methanol138.1610.01.38 g (1.25 mL)
Sodium Hydride (60% dispersion in oil)24.0011.00.44 g
Anhydrous Tetrahydrofuran (THF)--100 mL
Ethyl Acetate (EtOAc)--For extraction
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Silica Gel (for column chromatography)--As required

Procedure:

  • Preparation of the Nucleophile (Alkoxide Formation):

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol, 1.1 equivalents).

    • Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

    • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of (4-methoxyphenyl)methanol (1.38 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL) to the sodium hydride suspension.

    • Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution Reaction:

    • In a separate dry flask, dissolve 2-phenyl-4,6-dichloropyrimidine (2.25 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (30 mL).

    • Slowly add the solution of 2-phenyl-4,6-dichloropyrimidine to the pre-formed alkoxide solution at 0 °C over a period of 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding water (20 mL) while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyrimidine rings, the benzylic protons of the methoxybenzyl group, and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will determine the molecular weight of the product, confirming the successful substitution.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or after proper purification.

  • 2-phenyl-4,6-dichloropyrimidine: This compound is a halogenated aromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Phase-Transfer Catalysis as an Alternative Approach

For certain O-alkylation reactions, phase-transfer catalysis (PTC) can be an effective alternative to using strong bases like sodium hydride in anhydrous solvents. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction with the dichloropyrimidine occurs.[5][6][7][8] This method can sometimes offer milder reaction conditions and simplify the work-up procedure.[5]

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of this compound. Careful control of stoichiometry and reaction conditions is essential for achieving high selectivity and yield. This versatile intermediate can be further functionalized, making it a valuable building block in the synthesis of novel compounds with potential biological activity.

References

  • BenchChem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • BenchChem. 4-Chloro-6-methoxy-2-phenylpyrimidine|CAS 4319-72-6.
  • Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Chemistry Steps.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PTC Organics, Inc.
  • Taylor & Francis Online.
  • PubChem. 4-Chloro-6-(4-methoxyphenoxy)pyrimidine.
  • PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine.
  • Wikipedia.
  • PubChem. 4-chloro-6-(methoxymethyl)-2-phenylpyrimidine (C12H11ClN2O).
  • Chemistry LibreTexts.
  • Dalal Institute.

Sources

Functionalizing Chloropyrimidines via Suzuki-Miyaura Coupling: A Detailed Guide to Protocol Design and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including anti-cancer and anti-viral agents.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic properties of a molecule.[1] The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for creating carbon-carbon bonds, making it an indispensable tool for derivatizing the pyrimidine core.[3][4]

This guide offers a detailed protocol for the functionalization of chloropyrimidines, which are often more cost-effective but less reactive than their bromo or iodo counterparts.[5] We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and explore optimization strategies to address the unique challenges posed by these substrates, such as the high bond-dissociation energy of the C-Cl bond and potential catalyst inhibition by the Lewis-basic nitrogen atoms of the pyrimidine ring.[5][6]

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7] Understanding these steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for chloro-substrates due to the strength of the C-Cl bond.[6] This step forms a Pd(II) complex.

  • Transmetalation : The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the chloride.[8]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-Cl(L₂) (Pyrimidinyl Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-R(L₂) (Diorganopalladium Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Functionalized Pyrimidine) red_elim->product sub1 Chloropyrimidine (Ar-Cl) sub1->ox_add sub2 Boronic Acid + Base [R-B(OH)₃]⁻ sub2->transmetal

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Considerations

The success of the coupling hinges on the careful selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the quality of the boronic acid.

ComponentKey Considerations & RationaleCommon Examples
Catalyst System For challenging substrates like chloropyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective.[5][9] They promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[5] Standard catalysts like Pd(PPh₃)₄ can also be effective, often under more forcing conditions.[7]Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Integrated Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂Ligands: SPhos, XPhos, RuPhos, P(t-Bu)₃, IPr
Base The base is crucial for activating the boronic acid to form the boronate anion, which is necessary for transmetalation.[4] The choice of base can significantly impact yield. Inorganic bases are most common; their strength and solubility must be matched to the specific substrates and solvent system.[10]K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH.[10][11][12]
Solvent The solvent must solubilize the reagents and catalyst while facilitating catalyst activity.[10] Aprotic solvents, often mixed with water, are standard.[7] The water aids in dissolving the inorganic base and promotes the formation of hydrophilic boronate species.[7] Alcoholic solvent mixtures have also been shown to improve reactivity in some cases.[13]1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), often in a 2:1 or 3:1 ratio with water.[3][7]
Boronic Acid The purity of the boronic acid is important. Impurities can lead to side reactions like protodeboronation (replacement of the boron group with hydrogen) or homocoupling.[10] Using a slight excess (1.1-1.5 equivalents) is typical to drive the reaction to completion.Aryl and heteroaryl boronic acids or their corresponding boronate esters (e.g., pinacol esters).
Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic chloropyrimidine with an arylboronic acid. Optimization will likely be required for specific substrates.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Charge Reaction Vessel - Chloropyrimidine - Boronic Acid - Base start->reagents degas 2. Degas System (Purge with N₂ or Ar) reagents->degas add_solvents 3. Add Anhydrous Solvent & Water degas->add_solvents add_catalyst 4. Add Palladium Catalyst/Ligand add_solvents->add_catalyst heat 5. Heat to Reaction Temp (e.g., 80-110 °C) add_catalyst->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup 7. Work-up - Cool to RT - Dilute with Organic Solvent - Aqueous Wash monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 6 mL)

  • Degassed Water (2 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.[5]

  • Catalyst Addition : Add the palladium catalyst to the stirring mixture.[1] For air-sensitive ligands or precatalysts, this should be done in a glovebox or under a strong counterflow of inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. For microwave-assisted reactions, a temperature of 100 °C for 15-20 minutes is often a good starting point.[7]

  • Monitoring : Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up : Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude residue by column chromatography on silica gel to obtain the final product.

Optimization and Troubleshooting

Achieving high yields often requires fine-tuning the reaction conditions. Below are common issues and strategies to address them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Inappropriate catalyst/ligand for C-Cl activation.4. Poor quality boronic acid.1. Ensure a strictly inert atmosphere; degas solvents thoroughly.[10]2. Increase temperature in 10-20 °C increments.[10]3. Switch to a more active catalyst system, such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos).[5][14]4. Use fresh, high-purity boronic acid.
Significant Side Products 1. Homocoupling of boronic acid: Presence of oxygen.2. Protodeboronation: Presence of excess water or protic sources.3. Dehalogenation of starting material. 1. Improve degassing procedures.[10]2. Use anhydrous solvents and precisely control the amount of water added.3. Use a milder base or lower the reaction temperature.
Catalyst Decomposition 1. Reaction temperature is too high.2. Lewis-basic nitrogen on the pyrimidine or substrate is inhibiting/poisoning the catalyst.1. Lower the reaction temperature and extend the reaction time.2. Use a ligand that forms a more stable complex, such as a bulky Buchwald-type ligand or an N-heterocyclic carbene (NHC).[5][9]
Regioselectivity Issues (for di/polychloropyrimidines) The inherent electronic and steric properties of the substrate dictate reactivity. For 2,4-dichloropyrimidine, C4 is generally more reactive than C2.[2][7]To target the less reactive position, the more reactive site can be coupled first, followed by a second coupling under more forcing conditions or with a more active catalyst system.[13] Ligand choice can also influence regioselectivity.[9]
Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the functionalization of chloropyrimidines, enabling the synthesis of diverse compound libraries for drug discovery and materials science. While the lower reactivity of the C-Cl bond presents challenges, these can be overcome through the rational selection of a highly active catalyst system, appropriate base and solvent, and careful control of reaction conditions. The protocol and troubleshooting guide provided here serve as a robust starting point for researchers to successfully implement and optimize this critical transformation in their own laboratories.

References

  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.

Sources

A Comprehensive Guide to the Application of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and application of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering in-depth protocols, mechanistic insights, and a discussion of its strategic importance in the synthesis of biologically active molecules, particularly protein kinase inhibitors.

Introduction: The Strategic Value of the 2-Phenylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence is due in part to its ability to mimic the purine core of ATP, allowing for the design of competitive inhibitors for a wide array of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[4]

The 2-phenylpyrimidine scaffold, in particular, has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. The strategic placement of a phenyl group at the 2-position and versatile substitution points at the 4- and 6-positions allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This compound is a highly functionalized intermediate designed for the efficient construction of diverse libraries of 2-phenylpyrimidine derivatives. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, while the (4-methoxyphenyl)methoxy (PMB) group at the 6-position acts as a stable and selectively cleavable protecting group for a hydroxyl functionality. This design allows for sequential and controlled modifications of the pyrimidine core, making it an invaluable tool for structure-activity relationship (SAR) studies.

Synthesis of the Intermediate: A Stepwise Approach

A plausible and efficient synthetic pathway is outlined below:

Synthesis_Workflow A Benzamidine C 2-Phenylpyrimidine-4,6-diol A->C Cyclization B Diethyl Malonate B->C D 4,6-Dichloro-2-phenylpyrimidine C->D Chlorination E 4-Chloro-6-hydroxy-2-phenylpyrimidine D->E Selective Hydrolysis F This compound E->F PMB Protection

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Phenylpyrimidine-4,6-diol

This initial step involves the condensation of a benzamidine with a malonic ester derivative to form the pyrimidine ring.

Materials:

  • Benzamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Add benzamidine hydrochloride to the reaction mixture and reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-phenylpyrimidine-4,6-diol.

Protocol 2: Synthesis of 4,6-Dichloro-2-phenylpyrimidine

The diol is then converted to the corresponding dichloro derivative using a chlorinating agent.

Materials:

  • 2-Phenylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • Carefully add 2-phenylpyrimidine-4,6-diol to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-2-phenylpyrimidine.

Protocol 3: Selective Monohydrolysis to 4-Chloro-6-hydroxy-2-phenylpyrimidine

Selective hydrolysis of one of the chloro groups is achieved under controlled basic conditions.

Materials:

  • 4,6-Dichloro-2-phenylpyrimidine

  • Sodium hydroxide

  • Water/Dioxane mixture

Procedure:

  • Dissolve 4,6-dichloro-2-phenylpyrimidine in a mixture of dioxane and water.

  • Add one equivalent of aqueous sodium hydroxide solution dropwise at a controlled temperature (e.g., 50-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-6-hydroxy-2-phenylpyrimidine.

Protocol 4: Protection with p-Methoxybenzyl Chloride (PMB-Cl)

The final step is the protection of the hydroxyl group as a PMB ether.

Materials:

  • 4-Chloro-6-hydroxy-2-phenylpyrimidine

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-chloro-6-hydroxy-2-phenylpyrimidine in anhydrous DMF or THF.

  • Add a suitable base, such as potassium carbonate or sodium hydride, to the solution.

  • Add p-methoxybenzyl chloride dropwise and stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a versatile intermediate for the synthesis of kinase inhibitors. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments, a common feature in many kinase inhibitors.

SNAr_Reaction Intermediate This compound Product 4-(R-amino)-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine Intermediate->Product SNAr Reaction Nucleophile R-NH₂ (e.g., substituted aniline) Nucleophile->Product Final_Inhibitor Final Kinase Inhibitor Product->Final_Inhibitor Deprotection

Figure 2: General scheme for the application of the intermediate in kinase inhibitor synthesis.

Application Note 1: Synthesis of 4-Anilino-pyrimidine Derivatives

A common strategy in the design of kinase inhibitors is the incorporation of a substituted aniline moiety at the 4-position of the pyrimidine ring. This aniline fragment often forms crucial hydrogen bonds with the hinge region of the kinase active site.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Anilines

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • Acid catalyst (e.g., HCl) or Base (e.g., DIPEA)

Procedure:

  • In a reaction vessel, dissolve this compound and the desired aniline (1.1-1.5 equivalents) in a suitable solvent.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) or a base like N,N-diisopropylethylamine (DIPEA). The choice of acidic or basic conditions depends on the specific aniline derivative.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilino-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine derivative.

Table 1: Representative Kinase Targets for 2-Phenyl-4-aminopyrimidine Scaffolds

Kinase TargetTherapeutic AreaReference
Janus Kinase (JAK)Inflammation, Myeloproliferative Disorders[2][5]
Vascular Endothelial Growth Factor Receptor (VEGFR)Cancer (Angiogenesis)[1]
Epidermal Growth Factor Receptor (EGFR)Cancer (NSCLC)[1]
Bruton's Tyrosine Kinase (BTK)B-cell malignancies[4]
Application Note 2: Deprotection of the PMB Group

The final step in the synthesis of many target molecules is the deprotection of the 6-hydroxyl group. The PMB group is advantageous as it is stable to a wide range of reaction conditions but can be cleaved under specific acidic or oxidative conditions.

Protocol 3: Deprotection of the PMB Ether

Materials:

  • 4-(R-amino)-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the PMB-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product to obtain the final 4-(R-amino)-2-phenylpyrimidin-6-ol.

Scientific Rationale and Mechanistic Considerations

The utility of this compound is grounded in the electronic properties of the pyrimidine ring and the nature of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The chloro substituent at the 4-position is a good leaving group, further facilitating the SNAr reaction. The reaction typically proceeds through a Meisenheimer complex intermediate.

  • Regioselectivity: In 4,6-dichloropyrimidines, substitution at the 4- and 6-positions is generally favored over the 2-position. The selective monohydrolysis to form the 6-hydroxy derivative is a key step in creating an orthogonal protecting group strategy.

  • Role of the PMB Protecting Group: The p-methoxybenzyl (PMB) group is a popular choice for protecting alcohols due to its stability under a variety of conditions, including those often used for nucleophilic substitutions on the pyrimidine ring. The electron-donating methoxy group on the benzyl ring makes the PMB ether susceptible to cleavage under milder acidic or oxidative conditions compared to a simple benzyl ether, allowing for selective deprotection in the presence of other acid-sensitive groups.

Conclusion

This compound is a strategically designed synthetic intermediate that provides an efficient and versatile platform for the synthesis of a wide range of biologically active molecules. Its well-defined reactivity, particularly the selective nucleophilic aromatic substitution at the 4-position, coupled with the robust and selectively cleavable PMB protecting group, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols and application notes provided herein offer a comprehensive guide for the effective utilization of this intermediate in the development of novel therapeutics, particularly in the promising area of kinase inhibitors.

References

  • Burns, C. J., et al. (2022). Phenyl Amino Pyrimidine Compounds and Uses Thereof. U.S.
  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 53(23), 8423–8437.
  • Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1639-S1644.
  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 10(3), 433-443.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Cytopia Research Pty Ltd. (2021). Phenyl amino pyrimidine compound for use in the treatment of a kinase-associated disease, process for preparing the compound, pharmaceutical composition, and implant.
  • Asquith, C. R. M., et al. (2018).
  • Soth, M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 726-738.
  • Bamborough, P., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5299-5303.
  • Cieplik, J., et al. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Journal of Chemical Research, 41(1), 52-54.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1332-1345.
  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 726-738.
  • Smaill, J. B., et al. (2006). Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors. Journal of Medicinal Chemistry, 49(4), 1475–1485.
  • Zhang, T., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664.
  • Galkin, A. A., et al. (2011). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Russian Chemical Bulletin, 60(10), 2150-2156.
  • Janssen Pharmaceutica NV. (2018). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S.
  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23(6), 1237-1244.
  • Hennequin, L. F., et al. (2002). N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (CP-358,774, erlotinib), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase with marked in vivo antitumor activity. Journal of Medicinal Chemistry, 45(6), 1300–1312.
  • Wang, X., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 243, 114757.
  • Suzhou Zelgen Biopharmaceutical Co., Ltd. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • El-Sayed, N. N. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 6825-6851.
  • Ciba-Geigy AG. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
  • F. Hoffmann-La Roche AG. (2018). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. U.S.
  • Bayer Intellectual Property GmbH. (2012). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • SK Chemicals Co., Ltd. (1998). PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE.

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Power of Palladium Catalysis

The pyrimidine core is a fundamental heterocyclic motif, forming the structural backbone of nucleobases in DNA and RNA[1]. This simple diazine ring is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial treatments[1][2][3]. The functionalization of the pyrimidine ring is therefore a critical task in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.

Traditional methods for pyrimidine synthesis often require harsh conditions and offer limited functional group tolerance. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a mild, efficient, and highly versatile toolkit for medicinal chemists[4]. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and predictable introduction of diverse substituents onto the pyrimidine scaffold, accelerating the development of novel drug candidates[1].

This guide provides an in-depth overview of the principles and protocols for the palladium-catalyzed synthesis of pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Mechanistic Principles: The Engine of Palladium Catalysis

Understanding the catalytic cycle is paramount to mastering cross-coupling reactions. It allows the scientist to make informed decisions about the choice of catalyst, ligand, base, and solvent. Most palladium-catalyzed couplings for pyrimidine synthesis proceed through a similar, fundamental sequence: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for forming C-C bonds[5][6]. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives particularly reactive substrates. The generally accepted mechanism involves three key steps[7]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Halopyrimidine) pd_complex R¹-Pd(II)L₂-X (Pyrimidinyl-Pd Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ (Boronic Ester) + Base pd_biaryl R¹-Pd(II)L₂-R² (Di-organo Pd Complex) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Product (R¹-R²)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful route to alkynylpyrimidines[8][9]. The reaction is typically co-catalyzed by palladium and copper(I)[10]. The mechanism involves two interconnected cycles[8]:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the halopyrimidine to the Pd(0) catalyst.

  • Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The pyrimidinyl and alkynyl groups couple, releasing the product and regenerating the Pd(0) catalyst. Copper-free versions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling)[9][11].

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Pyr-Pd(II)L₂-X pd0->pd2 Oxidative Addition (Pyr-X) pd_alkyne Pyr-Pd(II)L₂-C≡CR pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Pyr-C≡CR) cu_halide CuX cu_acetylide Cu-C≡CR cu_halide->cu_acetylide R-C≡CH + Base cu_acetylide->pd2 Transfers Alkynyl Group Experimental_Workflow prep 1. Reagent Preparation (Dry Solvents, Degas Reagents) setup 2. Reaction Setup (Flame-dried flask, Inert Atmosphere - Ar/N₂) prep->setup reagents 3. Reagent Addition (Halopyrimidine, Coupling Partner, Base, Catalyst, Ligand, Solvent) setup->reagents reaction 4. Reaction (Stirring at specified Temp & Time) reagents->reaction workup 5. Work-up (Quenching, Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Figure 3: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol details a regioselective Suzuki-Miyaura coupling at the more reactive C4 position of a dichloropyrimidine, a common starting material in medicinal chemistry.[2] The higher reactivity at C4 (and C6) compared to C2 is a well-established principle in pyrimidine chemistry.

Reaction Scheme: (A generic image placeholder, as actual image generation is not possible)

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%) [2][12]* Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), deoxygenated

  • Flame-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.

  • Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).[6][12] Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C4-substituted pyrimidine.[6]

CatalystBaseSolventTemp (°C)Time (h)Yield Range (%)Reference
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O120 (MW)0.2575-98[2]
Pd(OAc)₂/PPh₃Na₂CO₃Glyme/H₂O7024Moderate
Pd(dppf)Cl₂KOAcDioxaneReflux12-2460-90[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines.

Expertise & Experience Note: The choice of base is critical. K₂CO₃ or Cs₂CO₃ are often effective. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[13] Microwave irradiation can dramatically shorten reaction times, as shown in the table above.[2]

Protocol 2: Sonogashira Coupling of a Halopyrimidine

This protocol provides a general method for synthesizing 4-alkynylpyrimidine derivatives, valuable intermediates in drug discovery.[14][15] The reactivity of the halogenated pyrimidine follows the general trend I > Br >> Cl.[14]

Materials:

  • Halopyrimidine (e.g., 4-Chloro-5-iodopyrimidin-2-amine) (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF, or Acetonitrile) [16] Step-by-Step Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the halopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a few hours.[16] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTempYield Range (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 50°C70-95[15]
Pd(OAc)₂ / PPh₃ / CuIDIPEADMFRT65-88[16]

Table 2: Representative Conditions for Sonogashira Coupling of Halopyrimidines.

Expertise & Experience Note: The key to a successful Sonogashira reaction is the rigorous exclusion of air, especially when using the copper co-catalyst, to prevent the undesired oxidative homocoupling of the alkyne (Glaser coupling).[9][11] If homocoupling is a persistent issue, a copper-free protocol using a more sophisticated palladium/ligand system may be necessary.[9]

Protocol 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine

The Buchwald-Hartwig amination is a premier method for forming aryl C-N bonds.[17][18] Its application to pyrimidines provides direct access to aminopyrimidine scaffolds, which are ubiquitous in kinase inhibitors.[19]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or a biarylphosphine ligand) (2-8 mol%) [20]* Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.4-2.2 equiv) [20]* Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Reagent Addition: Add the 5-bromopyrimidine, the amine, and the anhydrous, deoxygenated solvent.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Catalyst / LigandBaseSolventTemp (°C)Yield Range (%)Reference
Pd₂(dba)₃ / BiarylphosphineNaOt-BuToluene100High[20]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110Good-Excellent[1]
Pd₂(dba)₃ / LigandLiHMDSTHF65High[20]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines.

Expertise & Experience Note: The choice of ligand is crucial for the Buchwald-Hartwig reaction and is highly substrate-dependent.[17] Biarylphosphine ligands are often highly effective for challenging substrates.[20] The base is also critical; NaOt-Bu is common, but other bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with sensitive functional groups.[20] Chemoselectivity can be an issue with multifunctional pyrimidines, requiring careful condition optimization to favor C-N coupling over other potential side reactions.[19]

Conclusion and Future Outlook

Palladium catalysis has undeniably become an indispensable tool for the synthesis and functionalization of pyrimidine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to a vast chemical space of substituted pyrimidines. As the field advances, we can expect the development of even more efficient catalysts with lower loadings, broader substrate scopes, and greater functional group tolerance. The rise of C-H activation methodologies also promises to further streamline pyrimidine synthesis by eliminating the need for pre-functionalized starting materials, aligning with the principles of atom economy and green chemistry.[4][21] By understanding the fundamental mechanisms and mastering the practical protocols outlined in this guide, researchers are well-equipped to leverage the power of palladium catalysis in their pursuit of the next generation of pyrimidine-based therapeutics.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • He, H., Liu, J.-Q., & Wang, X.-S. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization . Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • He, H., et al. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization . Organic & Biomolecular Chemistry. [Link]

  • The Sonogashira coupling reaction mechanism - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review - Taylor & Francis Online. (2025). Taylor & Francis Online. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. (n.d.). PMC. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). MDPI. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (2019). ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). ResearchGate. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. (n.d.). ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.). ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). PMC. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023). MDPI. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. (n.d.). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PMC. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Growing Science. [Link]

  • Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity - ACS Publications. (n.d.). ACS Publications. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Online. (2025). Taylor & Francis Online. [Link]

  • Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Publications. (n.d.). ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020). PubMed Central. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Application Note: HPLC Purification of Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Method Development and Troubleshooting Guide for Researchers in Drug Discovery

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The effective purification of these compounds is a critical step in the research and development pipeline, directly impacting the accuracy of biological assays and the viability of drug candidates. However, the diverse physicochemical properties of substituted pyrimidines, ranging from non-polar to highly polar and often exhibiting basic characteristics, present significant challenges for chromatographic purification. This guide provides a detailed framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for this important class of molecules. We delve into the foundational principles of chromatographic mode selection, offering detailed protocols and method development strategies for both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). By explaining the causality behind experimental choices and providing systematic troubleshooting solutions, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize the purification of substituted pyrimidine compounds.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, integral to the function of DNA and RNA and serving as the foundation for a wide array of antiviral and anticancer drugs.[1] Ensuring the purity of these synthesized compounds is not merely a procedural step but a prerequisite for reliable downstream applications, from initial biological screening to preclinical development.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for both the analysis and purification of these molecules.[3][4]

The primary challenge in purifying substituted pyrimidines lies in their structural diversity. The nitrogen atoms in the pyrimidine ring confer a degree of basicity, which can lead to undesirable interactions with standard silica-based HPLC columns, resulting in poor peak shape.[5][6] Furthermore, the nature and position of substituents can dramatically alter the compound's polarity, dictating the most appropriate purification strategy. A non-polar, hydrophobic pyrimidine derivative will behave very differently from a highly polar analogue bearing multiple hydrophilic functional groups.

This guide addresses these challenges by providing a logical, step-by-step approach to method development. We will explore the two primary modes of HPLC purification for these compounds: the industry-standard Reversed-Phase HPLC for non-polar to moderately polar molecules and the increasingly vital Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds that are difficult to retain by conventional means.[7][8]

Part 1: Foundational Principles - Choosing Your Separation Strategy

The success of any purification protocol hinges on a well-defined strategy. Before any injection is made, a foundational understanding of the target molecule's properties is essential for selecting the appropriate chromatographic mode and developing an efficient method.

Analyte Characterization: The First Commandment

The initial and most critical step is to gather information about your substituted pyrimidine.[9] Key physicochemical properties will dictate its behavior on an HPLC column:

  • Polarity (LogP): The octanol-water partition coefficient (LogP) is a primary indicator of hydrophobicity. A high LogP suggests good retention in reversed-phase, while a low or negative LogP indicates high polarity and suggests that HILIC may be a more suitable approach.

  • Acidity/Basicity (pKa): The nitrogen atoms in the pyrimidine ring make most derivatives basic. Knowing the pKa value is crucial for mobile phase pH selection. To ensure consistent protonation and good peak shape, the mobile phase pH should be at least 1.5-2.0 units away from the analyte's pKa.[9]

  • Solubility: The choice of sample solvent is critical. The ideal solvent will fully dissolve the sample but be weak enough not to interfere with the compound's retention on the column. Mismatched sample solvents can lead to significant peak distortion.[10]

Purification Workflow: A Decision-Making Diagram

The following workflow illustrates the logical progression from analyte characterization to a fully optimized purification method.

Purification Workflow cluster_0 Phase 1: Strategy cluster_1 Phase 2: Method Development cluster_2 Phase 3: Execution Analyte Analyte Characterization (LogP, pKa, Solubility) Mode_Selection Chromatographic Mode Selection Analyte->Mode_Selection Scouting Analytical Scouting Runs Mode_Selection->Scouting Optimization Parameter Optimization (Gradient, pH, Temp) Scouting->Optimization Scale_Up Scale-Up to Preparative Optimization->Scale_Up Purification Purification & Fraction Collection Scale_Up->Purification Post_Purification Post-Purification (Purity Analysis, Solvent Removal) Purification->Post_Purification

Caption: A logical workflow for HPLC purification of substituted pyrimidines.

Mode Selection Guide
  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode, ideal for non-polar to moderately polar pyrimidines. Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is designed for highly polar and hydrophilic compounds that show little to no retention in RP-HPLC.[7][11] HILIC utilizes a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes.[7][8]

  • Ion-Exchange Chromatography (IEC): Effective for pyrimidine derivatives that are ionizable, separating them based on their net charge.[7]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures.[12]

Part 2: Reversed-Phase HPLC Protocol & Method Development

RP-HPLC is the first choice for most pyrimidine derivatives. The primary goal is to manage the basicity of the pyrimidine core to achieve sharp, symmetrical peaks.

Key Considerations for RP-HPLC Method Development
  • Column Selection: The choice of stationary phase is critical.

    • Standard C18/C8: These are the workhorses of reversed-phase chromatography. C18 columns offer greater hydrophobicity and retention compared to C8.[13]

    • End-Capped Columns: Most modern columns are "end-capped," a process that chemically derivatizes most of the free silanol groups (Si-OH) on the silica surface.[14] This is crucial for basic compounds like pyrimidines, as it minimizes secondary ionic interactions that cause peak tailing.[5][6]

    • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[15] This design provides an alternative interaction mechanism and can significantly improve the peak shape for basic compounds, even at neutral pH.[6][15]

  • Mobile Phase Optimization: The mobile phase dictates retention and selectivity.

    • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents. Acetonitrile typically provides sharper peaks and lower viscosity, while methanol can offer different selectivity.

    • Aqueous Phase & pH Control: This is the most powerful tool for controlling the retention and peak shape of basic pyrimidines.

      • Low pH: By using an acidic mobile phase (pH 2.5-3.5) with additives like formic acid or acetic acid, both the silanol groups on the column and the basic pyrimidine analyte are protonated.[5] The protonated silanols are less interactive, and the consistent positive charge on the analyte leads to sharp, symmetrical peaks.[5][16]

      • Buffers: Using a buffer (e.g., ammonium acetate or ammonium formate) is essential for reproducibility, as it maintains a constant pH throughout the gradient.[9][17] Phosphate buffers are effective but are not volatile and must not be used with mass spectrometry (MS) detection.[18]

Table 1: Recommended Starting Conditions for RP-HPLC
ParameterCondition for Non-Polar PyrimidinesCondition for Moderately Polar/Basic PyrimidinesRationale
Column Standard C18, 5 µmPolar-Embedded or End-Capped C18, 5 µmStandard C18 provides good retention. Polar-embedded phases improve peak shape for basic compounds.[6][15]
Mobile Phase A Water0.1% Formic Acid in Water (pH ~2.7)Acid suppresses silanol interactions, leading to better peak symmetry for basic analytes.[5]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a versatile organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA broad scouting gradient is effective for initial method development.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)A standard flow rate for analytical columns.
Temperature 30 °C40 °CElevated temperature can reduce viscosity and improve peak efficiency.
Detection UV at λmax or 254 nmUV at λmax or 254 nmPyrimidine rings typically have strong UV absorbance.
Step-by-Step Generic RP-HPLC Protocol
  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase, such as a mixture of water/acetonitrile or DMSO. Filter the sample through a 0.22 µm syringe filter to remove particulates.[7]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Initial Analytical Scouting: Inject a small amount of the sample and run the scouting gradient from Table 1.

  • Method Optimization:

    • If the compound elutes too early, make the gradient shallower or start with a lower initial %B.

    • If the compound elutes too late, make the gradient steeper.

    • If peak shape is poor, ensure the mobile phase pH is sufficiently low.

  • Scale-Up to Preparative: Once the analytical method is optimized, it can be scaled up for purification. This involves using a larger column and increasing the flow rate proportionally.[19] The sample load will need to be determined empirically to avoid overloading the column.

  • Fraction Collection & Analysis: Collect fractions corresponding to the target peak. Analyze the purity of the collected fractions by analytical HPLC before combining the pure fractions.

Part 3: HILIC Protocol for Highly Polar Pyrimidines

When substituted pyrimidines are adorned with polar groups (e.g., -OH, -NH2, -COOH), they may elute in the void volume of an RP-HPLC column. In these cases, HILIC is the superior technique.[11][20]

Key Considerations for HILIC Method Development
  • Column Selection: HILIC stationary phases are polar.

    • Amide/Cyano Phases: These are common, robust phases suitable for a wide range of polar compounds.

    • Bare Silica: Unmodified silica can also be used in HILIC mode and offers strong retention for very polar compounds.[7]

    • Zwitterionic Phases (ZIC-HILIC): These columns contain both positive and negative charges, offering unique selectivity for polar and charged analytes.[11][21]

  • Mobile Phase Optimization: HILIC mobile phases are counterintuitive compared to RP-HPLC.

    • High Organic Content: The mobile phase must contain a high percentage of organic solvent (typically >80% acetonitrile) to achieve retention. Water is the strong, eluting solvent in HILIC.[7][11]

    • Aqueous Buffer: A small amount of an aqueous buffer (5-20 mM ammonium formate or ammonium acetate) is critical.[7] The buffer salts facilitate the formation of a stable water layer on the stationary phase and improve peak shape.

    • Injection Solvent: The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content). Injecting a sample dissolved in a highly aqueous solution will cause severe peak distortion.[7]

Table 2: Recommended Starting Conditions for HILIC
ParameterRecommended ConditionRationale
Column Amide or Bare Silica, 5 µmAmide phases are versatile for HILIC. Bare silica offers high retention for very polar compounds.[7]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateThe aqueous component contains the buffer for peak shape control.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium AcetateWater is the strong solvent; increasing its concentration elutes the compounds.[11]
Gradient 0% to 50% B over 20 minStart with high organic content for retention and gradually increase water content.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for analytical columns.
Temperature 30 °CTemperature control ensures reproducible retention times.
Equilibration 20-30 column volumesHILIC requires longer equilibration times than RP-HPLC to establish the aqueous layer.[22]
Step-by-Step Generic HILIC Protocol
  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with at least 90% acetonitrile. This is a critical step for good peak shape.[7]

  • Column Equilibration: This is paramount in HILIC. Equilibrate the column with the starting mobile phase composition for an extended period (at least 20-30 column volumes) to ensure a stable and reproducible separation.[22]

  • Initial Analytical Scouting: Inject the sample and run the scouting gradient from Table 2.

  • Method Optimization: Adjust the gradient slope or the buffer concentration to optimize the separation.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The use of volatile buffers like ammonium formate/acetate simplifies this process.

Part 4: Troubleshooting Common Purification Issues

Even with a well-designed method, problems can arise. A systematic approach to troubleshooting is key to resolving issues quickly.

Troubleshooting Decision Tree

Troubleshooting HPLC Start Unacceptable Chromatogram Tailing Peak Tailing? Start->Tailing Retention Poor Retention (RP-HPLC)? Tailing->Retention No Sol_Tailing Lower pH Use End-Capped Column Add Competing Base Tailing->Sol_Tailing Yes Split Split/Broad Peaks? Retention->Split No Sol_Retention Decrease Organic % Use Polar-Embedded Column Switch to HILIC Retention->Sol_Retention Yes Reproducibility Irreproducible RTs? Split->Reproducibility No Sol_Split Match Injection Solvent Reduce Sample Load Check for Column Void Split->Sol_Split Yes Sol_Reproducibility Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven Reproducibility->Sol_Reproducibility Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Table 3: Common Problems, Causes, and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary ionic interactions between basic pyrimidine and residual silanols on the column.[5][6]Lower mobile phase pH to < 3 using 0.1% formic or acetic acid.[5]Use a high-quality, end-capped column or a polar-embedded column.[6]Add a competing base like triethylamine (0.1%) to the mobile phase (Note: not MS-friendly).[5]
Poor Retention (in RP-HPLC) Analyte is too polar for the stationary phase.[7]Decrease the initial percentage of organic modifier in the mobile phase.Use a column with higher aqueous compatibility (polar-endcapped).[7]Switch to HILIC mode.[7]
Split or Broad Peaks Sample solvent is stronger than the mobile phase.[10]Column overload (mass or volume).[22]Partially blocked column frit or void at the column head.[7]Dissolve the sample in the initial mobile phase whenever possible.[7]Reduce injection volume or sample concentration.[22]Reverse and flush the column (check manufacturer's guidelines). If the problem persists, replace the column.[7]
Irreproducible Retention Times Insufficient column equilibration time, especially in HILIC.[22]Mobile phase composition changing over time (e.g., evaporation of organic solvent).Fluctuations in column temperature.[23]Always allow adequate equilibration between runs (10-15 column volumes for RP, 20-30 for HILIC).[22]Prepare fresh mobile phase daily and keep reservoirs capped.Use a thermostatted column compartment.
High Backpressure Blockage in the system (e.g., column frit, tubing, inline filter).[24]Precipitation of sample or buffer in the mobile phase.Filter all samples and mobile phases.[23]Systematically disconnect components (starting from the detector and moving backward) to locate the blockage.Flush the column in the reverse direction with a strong solvent.

Conclusion

The successful HPLC purification of substituted pyrimidine compounds is an achievable goal that relies on a systematic and informed approach to method development. By first characterizing the analyte's physicochemical properties, an appropriate chromatographic strategy—be it the robust Reversed-Phase HPLC or the polar-specialized HILIC—can be selected. Careful optimization of the stationary and mobile phases is key to overcoming common challenges such as poor retention and peak tailing associated with this class of heterocycles. This guide provides the foundational protocols and troubleshooting frameworks to empower researchers to develop efficient, robust, and reliable purification methods, thereby accelerating the pace of discovery and development.

References

  • Marchenko, S. I., Moiseeva, A. M., Moiseev, D. V., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 273-282. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. [Link]

  • Vela-Sora, M. A., et al. (2006). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 1120(1-2), 111-119. [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • Van Gennip, A. H., et al. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta, 102(1), 19-28. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Gilson, Inc. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Gilson. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Grinevich, O. I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Greño, M., et al. (2018). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]

  • University College London. (n.d.). HPLC solvents and mobile phase additives. UCL. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Gilar, M., & Bouvier, E. S. P. (2006). U.S. Patent No. 7,125,492. Washington, DC: U.S.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. YMC. [Link]

  • Kumar, A., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-239. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Dolan, J. W., & Lommen, D. C. (2017). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • W, S., M, P., & P, S. (2017). Synthesis, characterization and biological evaluation of substituted pyrimidines. Indo American Journal of Pharmaceutical Sciences, 4(11), 4410-4416. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU. [Link]

Sources

Application Notes and Protocols for 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, a versatile heterocyclic scaffold with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural motifs are present in a wide array of biologically active compounds. This document outlines its probable synthetic routes, key chemical properties, and detailed protocols for its application as a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. The methodologies presented are grounded in established principles of pyrimidine chemistry and are supported by data from closely related analogues.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3][4] In drug design, the pyrimidine scaffold is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets with high affinity.[5] The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr), making it a highly adaptable platform for chemical modification.[6]

This compound integrates several key features that make it a compound of high interest for drug discovery:

  • A Reactive Handle: The chlorine atom at the C4 position serves as an excellent leaving group, facilitating the introduction of various nucleophiles such as amines, alcohols, and thiols. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.[6][7]

  • Modulation of Physicochemical Properties: The (4-methoxyphenyl)methoxy and phenyl substituents contribute to the molecule's steric and electronic properties, influencing its solubility, lipophilicity, and potential for specific intermolecular interactions with protein targets.

  • Structural Analogy to Known Bioactive Molecules: The substituted pyrimidine core is a common feature in a multitude of approved and investigational drugs, particularly kinase inhibitors.[7]

Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step process starting from readily available precursors. The following protocol is a representative, plausible route based on established pyrimidine chemistry.

Synthetic Workflow

The proposed synthetic pathway involves the initial construction of the 2-phenyl-4,6-dihydroxypyrimidine core, followed by chlorination and subsequent selective etherification.

Synthetic Workflow A Benzamidine C 2-Phenyl-4,6-dihydroxypyrimidine A->C Base B Diethyl Malonate B->C E 2-Phenyl-4,6-dichloropyrimidine C->E Reflux D POCl3 D->E H This compound E->H Selective Etherification F 4-Methoxybenzyl alcohol F->H G NaH G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Protocol 1: Synthesis of 2-Phenyl-4,6-dichloropyrimidine (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenyl-4,6-dihydroxypyrimidine (1 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.).

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent such as ethanol will yield the purified 2-phenyl-4,6-dichloropyrimidine.

Protocol 2: Synthesis of this compound

  • Preparation of Alkoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 4-methoxybenzyl alcohol (1.0 equiv.) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the freshly prepared sodium 4-methoxybenzyl alkoxide solution to 0 °C. Add a solution of 2-phenyl-4,6-dichloropyrimidine (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. The key is to achieve mono-substitution.

  • Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The reactive C4-chloro group allows for the introduction of various amine-containing fragments, a common strategy in the design of ATP-competitive kinase inhibitors.

General Reaction Scheme for Derivatization

The nucleophilic aromatic substitution at the C4 position is the cornerstone of the derivatization of this scaffold.

Derivatization A This compound C Target Kinase Inhibitor A->C S N Ar Reaction (e.g., Buchwald-Hartwig or acid-catalyzed amination) B R-NH2 (Amine) B->C

Caption: General scheme for the derivatization of the title compound via SNAr.

Protocol for Amine Substitution (Exemplary)

Protocol 3: Synthesis of a 4-Anilino-pyrimidine Derivative

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF), add the desired aniline derivative (1.1-1.5 equiv.).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[8]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture can be diluted with water and the pH adjusted to neutral with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Rationale for Kinase Inhibitor Design

Many kinase inhibitors that target the ATP-binding site feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase domain. The pyrimidine scaffold is well-suited for this purpose. The substituents at the C2, C4, and C6 positions can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.

Substituent Position Potential Role in Kinase Binding
C2-Phenyl Occupies a hydrophobic pocket, can be further substituted to enhance interactions.
C4-Amino Linker The nitrogen atom can act as a hydrogen bond acceptor or donor with the kinase hinge region. The appended group can be designed to target specific regions of the ATP-binding site.
C6-(4-methoxyphenyl)methoxy Can provide additional hydrophobic and potential hydrogen bonding interactions, influencing the overall binding affinity and selectivity profile.

Data Presentation: Physicochemical Properties (Predicted)

Property Predicted Value Method
Molecular Weight 340.8 g/mol -
LogP 4.5 - 5.5ALOGPS, XLogP3
Topological Polar Surface Area (TPSA) 54.9 Ų-
Number of Hydrogen Bond Donors 0-
Number of Hydrogen Bond Acceptors 4-

Note: These values are estimations and should be confirmed experimentally.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactive chloro-substituent provides a convenient handle for the generation of diverse chemical libraries. The structural features of this scaffold make it particularly well-suited for the development of novel kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's potential in the discovery of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6.
  • Barlin, G. B. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 574.
  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2.
  • Mohamed, M. S., Awad, S. M., Abd El-tawab, N. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272–296.
  • El-Kanzi, N. A. A. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 34(4).
  • Kaur, R., & Kumar, K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-11.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • Rezazadeh-Jabalbarezi, F., Ranjbar-Karimi, R., Mohammadiannejad, K., & Atabaki, F. (2023). Synthesis of novel triarylmethane derivatives containing a trichloropyrimidine moiety. Journal of the Iranian Chemical Society.
  • Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(9), 11256-11263.

Sources

Application Notes & Protocols: Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Pyrimidine Synthesis with Microwave Technology

For decades, the synthesis of pyrimidine derivatives, a cornerstone of medicinal chemistry and drug development, has been reliant on classical thermal heating methods.[1] These conventional approaches, while foundational, often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts, complicating purification processes.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative.[2][4][5]

This guide provides an in-depth exploration of MAOS for the synthesis of pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of microwave heating, provide detailed, validated protocols for key synthetic reactions, and offer insights grounded in extensive field experience to empower you to harness the full potential of this powerful technology.

The Science Behind Microwave-Assisted Synthesis: More Than Just Rapid Heating

Unlike conventional heating which relies on inefficient heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture.[4][6] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at a molecular level, leading to rapid and uniform heating throughout the reaction medium.[6][7][8]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions result in the dissipation of energy as heat.[6][7]

This "inside-out" heating mechanism provides several distinct advantages over traditional methods:

  • Accelerated Reaction Rates: By rapidly and efficiently delivering energy to the reacting molecules, microwaves can significantly reduce reaction times from hours to mere minutes.[2][5]

  • Improved Yields and Purity: The uniform heating minimizes thermal gradients and hotspots, often leading to cleaner reactions with fewer side products and consequently, higher isolated yields.[2][5]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[2][9]

  • Energy Efficiency and Green Chemistry: Shorter reaction times and direct energy transfer translate to significant energy savings.[2][5] Furthermore, MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][4][7]

Visualizing the MAOS Workflow

The general workflow for performing a microwave-assisted organic synthesis is a streamlined process designed for efficiency and safety.

Caption: General workflow for Microwave-Assisted Organic Synthesis.

Key Multicomponent Reactions for Pyrimidine Synthesis

Multicomponent reactions (MCRs) are particularly well-suited for MAOS due to their ability to generate molecular complexity in a single step, aligning with the efficiency goals of microwave chemistry.[10] Two of the most prominent MCRs for pyrimidine synthesis are the Biginelli and Hantzsch reactions.

The Biginelli Reaction: A Classic Reimagined

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs).[11][12] MAOS dramatically accelerates this transformation, making it a highly efficient route to a diverse range of biologically active pyrimidine derivatives.[3][13]

Protocol: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines

This protocol is adapted from a general and efficient method for the synthesis of functionalized 2-amino-3,4-dihydropyrimidines.[3][14]

Materials:

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Guanidine hydrochloride

  • Ethanol

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated single-mode microwave reactor

Procedure:

  • To a 10 mL microwave process vial, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add ethanol (3.0 mL) to the vial.

  • Seal the vial tightly with a Teflon septum and an aluminum crimp cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters to heat the mixture to 120°C and hold for 10 minutes with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) using the instrument's cooling system.[9]

  • Once cooled, open the vial in a well-ventilated fume hood.

  • The product often precipitates upon cooling. Filter the solid product and wash with cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Comparative Data: Conventional vs. Microwave Synthesis

Reaction TypeConditionsTimeYieldReference
BiginelliConventional heating (reflux)Several hoursGenerally lower[15]
BiginelliMicrowave irradiation (120°C)10 minutes36% - 91%[3]
HantzschConventional heating (reflux)3 hoursModerate[16]
HantzschMicrowave irradiation (solvent-free)3-5 minutes85% - 95%[17]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent choice for MAOS as it is a polar solvent that couples efficiently with microwave irradiation and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures under pressure.[3]

  • Excess Guanidine Hydrochloride: Using a twofold excess of guanidine hydrochloride helps to drive the reaction to completion and can minimize the formation of byproducts.[3][13]

  • Sealed Vessel: Performing the reaction in a sealed vessel allows the temperature to be raised well above the normal boiling point of ethanol, which dramatically accelerates the reaction rate.[9]

The Hantzsch Dihydropyridine/Dihydropyrimidine Synthesis

While classically known for the synthesis of 1,4-dihydropyridines, the Hantzsch reaction can be adapted for the synthesis of dihydropyrimidine derivatives.[16][18] This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or an amidine.[19] Microwave irradiation has been shown to significantly improve the efficiency of this synthesis.[20]

Protocol: Microwave-Assisted Solvent-Free Hantzsch Synthesis

This protocol demonstrates a green, solvent-free approach to the Hantzsch reaction, highlighting the environmental benefits of MAOS.[17]

Materials:

  • Aldehyde (aromatic or aliphatic)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Pyrex cylindrical tube or microwave process vial

  • Domestic or dedicated microwave reactor

Procedure:

  • In a Pyrex tube or microwave vial, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).

  • Mix the components thoroughly.

  • Place the open vessel in the microwave reactor.

  • Irradiate the mixture at a low power setting (e.g., 90-300 W) for 3-5 minutes. Monitor the reaction progress by TLC.[15]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into crushed ice and stir.

  • Filter the precipitated solid product.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: Eliminating the solvent reduces waste and simplifies work-up.[7][15] The direct absorption of microwave energy by the reactants is highly efficient in the absence of a solvent.

  • Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient, solid source of ammonia for the cyclocondensation step.

  • Low Power Irradiation: In solvent-free reactions, careful control of microwave power is necessary to prevent localized overheating and potential decomposition of the reactants or products.

Safety in Microwave-Assisted Organic Synthesis

While MAOS is a powerful and generally safe technique, adherence to proper safety protocols is crucial.

  • Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis.[21][22] These instruments have built-in safety features for temperature and pressure monitoring and control, which are absent in domestic microwave ovens.[9][22]

  • Vessel Integrity: Only use microwave process vials that are rated for the temperatures and pressures you intend to reach.[9] Never exceed the recommended volume for the vials.

  • Chemical Hazards: Be aware of the thermal stability of your reagents and potential for hazardous decomposition at high temperatures.[23] Reactions involving compounds with azide or nitro groups should be approached with extreme caution.[23]

  • Proper Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to prevent sudden depressurization and solvent flash boiling.[9]

  • Ventilation: All procedures should be conducted in a well-ventilated laboratory hood.[23]

Conclusion and Future Outlook

Microwave-Assisted Organic Synthesis has firmly established itself as an indispensable tool in modern organic and medicinal chemistry. For the synthesis of pyrimidine derivatives, MAOS offers unparalleled advantages in terms of speed, efficiency, and sustainability.[24] The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the vast chemical space of pyrimidines with greater speed and precision. As the demand for novel therapeutic agents continues to grow, the adoption of efficient synthetic technologies like MAOS will be paramount in accelerating the drug discovery and development pipeline.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Chemical Sciences. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synfacts. [Link]

  • A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Proceedings. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. ResearchGate. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]

  • Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta. [Link]

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. SciSpace. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. [Link]

  • Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. ResearchGate. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC - PubMed Central. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. My insights are drawn from extensive experience in heterocyclic chemistry and are supplemented by established synthetic protocols and mechanistic principles.

Frequently Asked Questions (FAQs)

Here, we address some of the broader questions you might have before or during your synthesis.

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A highly convergent and reliable approach involves a multi-step sequence. This typically begins with the construction of a 2-phenyl-4,6-dihydroxypyrimidine core, followed by a Williamson ether synthesis to introduce the p-methoxybenzyl (PMB) ether, and finally, a chlorination step to yield the target molecule. This strategy allows for the purification of intermediates, which often leads to a cleaner final product.

Q2: I'm seeing a significant amount of a yellow, highly fluorescent byproduct in my initial pyrimidine-forming reaction. What is it, and how can I avoid it?

A2: This is a classic issue in certain pyrimidine syntheses, like the Biginelli reaction. The byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction is favored at elevated temperatures where urea (a common precursor) can decompose to ammonia. To mitigate this, it is crucial to maintain careful temperature control. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1][2]

Q3: Why is the order of the etherification and chlorination steps important?

A3: Performing the Williamson ether synthesis before the chlorination is generally preferred for selectivity. The phenolic hydroxyl groups of the dihydroxypyrimidine intermediate are acidic and readily deprotonated to form the nucleophilic phenoxide for the etherification. Attempting to chlorinate first would result in the formation of a highly reactive dichloropyrimidine, which could lead to a mixture of products during the subsequent etherification step.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several steps require caution. Phosphorus oxychloride (POCl₃), a common chlorinating agent, is highly corrosive and reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Additionally, many of the solvents used, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), are hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section provides a more granular, problem-solving approach to common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Williamson Ether Synthesis 1. Incomplete deprotonation of the hydroxyl group.2. Poor quality of the p-methoxybenzyl chloride (PMB-Cl).3. Steric hindrance if using a bulky base.[4][5]1. Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an appropriate solvent (e.g., DMF, acetonitrile).2. Use freshly distilled or high-purity PMB-Cl.3. While less of an issue with the primary PMB-Cl, ensure the base is not excessively hindered.
Formation of bis-etherified byproduct Use of excess p-methoxybenzyl chloride or prolonged reaction times.Carefully control the stoichiometry of PMB-Cl (use close to 1.0 equivalent). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-reaction.
Incomplete Chlorination 1. Insufficient amount of chlorinating agent (e.g., POCl₃).2. Reaction temperature is too low.3. Presence of water in the reaction mixture.1. Use a sufficient excess of POCl₃.2. The reaction often requires heating to reflux.[3]3. Ensure all glassware is oven-dried and reagents are anhydrous.
Hydrolysis of the chloro group during workup The chloro-substituent at the 4-position is susceptible to nucleophilic attack by water, especially under basic conditions.During the aqueous workup, it is advisable to use neutral or slightly acidic conditions and to perform extractions quickly at a low temperature.
Difficult purification of the final product Presence of unreacted starting material or side products from competing reactions.Purification by column chromatography on silica gel is typically effective. A gradient elution system, for example, with ethyl acetate and hexanes, can be optimized to separate the desired product from impurities.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 6-Hydroxy-2-phenyl-4(3H)-pyrimidinone

This initial step forms the core pyrimidine ring structure.

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) and urea (1.2 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., concentrated HCl).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the 6-hydroxy-2-phenyl-4(3H)-pyrimidinone.

Protocol 2: Synthesis of 6-[(4-Methoxyphenyl)methoxy]-2-phenyl-4(3H)-pyrimidinone

This is a Williamson ether synthesis to introduce the PMB protecting group.[4][5][6]

  • Suspend 6-hydroxy-2-phenyl-4(3H)-pyrimidinone (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Add p-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

This final step involves the chlorination of the pyrimidinone.

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-[(4-methoxyphenyl)methoxy]-2-phenyl-4(3H)-pyrimidinone (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.

  • Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

To better understand the process, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthesis_Pathway A Ethyl Benzoylacetate + Urea B 6-Hydroxy-2-phenyl-4(3H)-pyrimidinone A->B Acid Catalyst, Reflux C 6-[(4-Methoxyphenyl)methoxy]-2-phenyl-4(3H)-pyrimidinone B->C PMB-Cl, K2CO3, DMF D This compound C->D POCl3, Reflux

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Purity Check Purity of Intermediates (NMR, LC-MS) Start->Check_Purity Impure Impure Intermediates Check_Purity->Impure Purify Re-purify Intermediates (Recrystallization/Chromatography) Impure->Purify Yes Pure Intermediates are Pure Impure->Pure No Purify->Check_Purity Analyze_Chlorination Analyze Chlorination Step Pure->Analyze_Chlorination Incomplete_Reaction Incomplete Reaction? Analyze_Chlorination->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Degradation Product Degradation? Incomplete_Reaction->Degradation No Success Improved Yield Increase_Time_Temp->Success Optimize_Workup Optimize Workup (Lower Temp, Neutral pH) Degradation->Optimize_Workup Yes Degradation->Success No Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield issues.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6.
  • MDPI. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
  • Thieme. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
  • ACS Publications. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines].
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.

Sources

Preventing di-substitution side reactions in pyrimidine methoxylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Di-substitution Side Reactions

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequent issue in the synthesis of pharmaceutical intermediates: preventing di-substitution during the methoxylation of dichloropyrimidines. We will explore the underlying mechanisms and provide practical, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a mono-methoxypyrimidine from a dichloropyrimidine, but I'm consistently getting the di-methoxylated byproduct. What's the primary cause?

The most common cause of over-reaction is an issue with stoichiometry . The formation of the di-substituted product, such as 2,4-dimethoxypyrimidine from 2,4-dichloropyrimidine, occurs when the mono-substituted product successfully competes with the starting material for the remaining nucleophile (sodium methoxide).[1] To favor mono-substitution, you must carefully control the amount of sodium methoxide used, typically limiting it to 1.0 to 1.1 equivalents relative to the dichloropyrimidine starting material.[1] Using an excess of sodium methoxide (e.g., ≥2.0 equivalents) will invariably drive the reaction toward the di-substituted product.[1]

Another critical factor is reaction temperature . Nucleophilic aromatic substitution (SNAr) is an activated process. The second substitution step often requires more energy (a higher activation barrier) than the first. By keeping the temperature low, you provide enough energy to overcome the first barrier but not enough to efficiently overcome the second, thus favoring the mono-substituted product. This is a classic example of kinetic versus thermodynamic control.[2][3][4]

Q2: Which position on the pyrimidine ring (C2, C4, or C6) is most reactive for nucleophilic substitution, and why?

In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms. This makes them susceptible to nucleophilic attack.[5] Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.[6][7]

The reason lies in the stability of the intermediate formed during the SNAr mechanism, often called a Meisenheimer complex.[8][9] When a nucleophile attacks at C4 (or C6), the negative charge of the intermediate can be delocalized onto both nitrogen atoms through resonance.[9] However, attack at the C2 position only allows for delocalization onto one of the adjacent nitrogen atoms at a time. The greater stabilization of the intermediate from C4/C6 attack results in a lower activation energy for that pathway, making it the preferred site of reaction.[9][10]

Troubleshooting & Optimization Guide

This section provides a deeper dive into specific experimental parameters you can adjust to suppress di-substitution.

Issue 1: Poor Selectivity Despite Using 1.0 Equivalent of Sodium Methoxide

Even with correct stoichiometry, you might observe significant di-substitution. Here’s how to troubleshoot:

  • Reagent Addition & Localized Excess: Are you adding the sodium methoxide solution too quickly or as a solid? Rapid addition can create localized areas of high concentration where the mono-substituted product is immediately converted to the di-substituted form before the methoxide has a chance to disperse and react with the remaining starting material.

    • Solution: Add the sodium methoxide solution dropwise over an extended period (e.g., 1-4 hours) to the cooled reaction mixture with vigorous stirring.[1] This ensures the nucleophile reacts evenly throughout the vessel.

  • Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture, forming sodium hydroxide and sodium carbonate.[11] This reduces its effective concentration, and the presence of hydroxide can lead to other side reactions.

    • Solution: Use freshly prepared or high-quality commercial sodium methoxide.[1] Ensure it has been stored under an inert atmosphere. If preparing it yourself from sodium metal and methanol, ensure the methanol is anhydrous.

Issue 2: Reaction is Too Sluggish at Low Temperatures, but Warming Causes Di-substitution

This is a classic kinetic vs. thermodynamic challenge.[3] You need to find a temperature profile that allows the first substitution to proceed to completion without significantly initiating the second.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product (Desired): The mono-substituted product is formed faster and at lower temperatures because it has a lower activation energy.[3][4]

    • Thermodynamic Product (Undesired): The di-substituted product is often more stable but requires a higher activation energy to form.[3]

  • Solution: A Two-Stage Temperature Profile

    • Initial Addition: Perform the dropwise addition of sodium methoxide at a low temperature (e.g., 0-20°C) to maximize initial selectivity.[1]

    • Gentle Warming: After the addition is complete, allow the reaction to stir at this low temperature for a period, monitoring by TLC or HPLC. If the reaction stalls, you can then gently warm the mixture (e.g., to 30-50°C) to push the conversion of the starting material to completion without providing enough energy to significantly favor the di-substitution.[1][12]

Data & Protocols
Table 1: Key Parameters for Selective Mono-Methoxylation
ParameterRecommendation for Mono-substitutionRationale
Stoichiometry (NaOMe) 1.0 - 1.1 equivalentsLimits the availability of the nucleophile, preventing the second substitution.[1]
Addition Temperature 0 - 20 °CControls the initial exothermic reaction and favors the kinetic product (mono-substitution).[1][12]
Reaction Temperature 20 - 60 °C (after initial addition)Allows the reaction to proceed to completion without providing excessive energy for di-substitution.[1]
Solvent Polar Aprotic (e.g., Acetone, DMF, THF)Solubilizes the reagents and facilitates the ionic SNAr mechanism. Must be dry.[1]
Reagent Addition Slow, dropwise addition with vigorous stirringPrevents localized high concentrations of the nucleophile, which can lead to over-reaction.
Monitoring TLC / HPLCCrucial for determining the optimal reaction time and preventing drift towards di-substitution.
Protocol: Selective Mono-methoxylation of 2-amino-4,6-dichloropyrimidine

This protocol is optimized for the synthesis of 2-amino-4-chloro-6-methoxypyrimidine, a common building block.

Materials:

  • 2-amino-4,6-dichloropyrimidine (e.g., 195 mmol)

  • Acetone (1000 mL, dry)

  • 30% Sodium methoxide in methanol solution (e.g., 0.208 mol, ~1.07 eq)

  • Activated Carbon

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the 2-amino-4,6-dichloropyrimidine and acetone.

  • Cooling: Stir the resulting suspension and cool the vessel to an internal temperature of 15-20°C.[1]

  • Controlled Reagent Addition: Add the 30% sodium methoxide solution dropwise via the addition funnel over approximately 3.5 hours, ensuring the internal temperature does not exceed 20°C.[1]

  • Initial Reaction: Once the addition is complete, continue stirring the mixture at this temperature for an additional hour.

  • Warming & Completion: Gently heat the reaction mixture to 30°C and hold for 2 hours to ensure complete consumption of the starting material.[1] Monitor progress by TLC or HPLC.

  • Workup - Quenching & Clarification: Add activated carbon to the warm suspension and stir for 1 hour to remove colored impurities. Filter the mixture to remove the carbon and precipitated sodium chloride.

  • Workup - Isolation: Distill off a significant portion of the acetone under reduced pressure. Add water to the concentrate to precipitate the solid product.

  • Product Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield the 2-amino-4-chloro-6-methoxypyrimidine product.

Visualizing the Process
Reaction Pathway and Side Reaction

The following diagram illustrates the desired reaction pathway to the mono-substituted product and the competing pathway to the undesired di-substituted byproduct.

G Start 2,4-Dichloropyrimidine NaO NaO Start->NaO Mono 2-Chloro-4-methoxypyrimidine (Kinetic Product) Mono->NaO Di 2,4-Dimethoxypyrimidine (Thermodynamic Product) Me1 + 1 eq. NaOMe (Low Temp) Me1->Mono Desired Pathway (Fast) Me2 + 1 eq. NaOMe (Higher Temp) Me2->Di Side Reaction (Slower)

Caption: Kinetic vs. Thermodynamic pathways in pyrimidine methoxylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues with di-substitution.

G start Start: Di-substitution Observed q1 Is NaOMe stoichiometry ≤ 1.1 equivalents? start->q1 a1_yes Check Reagent Addition Rate q1->a1_yes Yes a1_no Reduce NaOMe to 1.0-1.1 equivalents q1->a1_no No q2 Is addition performed dropwise at low temp (0-20°C)? a1_yes->q2 end Outcome: Selective Mono-substitution Achieved a1_no->end a2_yes Monitor reaction by TLC/HPLC. If incomplete, warm gently (30-50°C) q2->a2_yes Yes a2_no Implement slow, cooled addition to prevent localized excess q2->a2_no No a2_yes->end a2_no->end

Caption: A decision tree for troubleshooting di-substitution reactions.

References
  • Chambers, R. D., et al. (1970). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Barlin, G. B. (2008). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Zhang, Y., et al. (2011). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. ResearchGate. Retrieved from [Link]

  • Gagnon, D., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Retrieved from [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • PubMed Central. (2021). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

  • PubMed. (2004). Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs. Retrieved from [Link]

  • LookChem. (n.d.). 2-CHLORO-4-METHOXYPYRIMIDINE. Retrieved from [Link]

  • CSIR Research Space. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from [Link]

  • PubMed Central. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • PubMed Central. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyrimidines. Retrieved from [Link]

  • MDPI. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • SAGE Journals. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2004). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why C4 position in pyrimidine ring is more reactive then C2 position in nucleophilic aromatic substitution and Pd chemistry?. Retrieved from [Link]

  • SlideShare. (2018). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (1968). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]

  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

  • ResearchGate. (2008). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. Retrieved from [Link]

  • PubMed. (1975). Synthesis and reaction of some 6-substituted pyrimidine nucleosides. Retrieved from [Link]

  • ResearchGate. (2021). General reaction of pyrimidine ring 23 and 29-32, singly activated.... Retrieved from [Link]

  • Reddit. (2024). small scale synthesis of sodium methoxide options. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these challenging yet crucial transformations. Given the pivotal role of pyrimidine scaffolds in pharmaceuticals, mastering their functionalization is key to accelerating discovery.

Chloropyrimidines, particularly electron-deficient ones, are viable substrates for Suzuki coupling; however, the inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates carefully optimized conditions to achieve high yields and minimize side reactions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles encountered during your experiments.

Troubleshooting Guide: A Symptom-Based Approach

Effective troubleshooting begins with careful observation. Below are common issues encountered during the Suzuki coupling of chloropyrimidines, their probable causes, and recommended solutions grounded in mechanistic principles.

Symptom 1: Low or No Conversion of Chloropyrimidine

You observe a significant amount of your starting chloropyrimidine remaining after the reaction, even after an extended period.

start Low / No Conversion check_catalyst 1. Evaluate Catalyst System (Activation of C-Cl bond) start->check_catalyst check_base 2. Assess Base and Solvent (Facilitating Transmetalation) check_catalyst->check_base If no improvement solution Improved Conversion check_catalyst->solution Successful check_reagents 3. Verify Reagent Integrity (Boronic Acid Stability) check_base->check_reagents If no improvement check_base->solution Successful check_temp 4. Increase Reaction Temperature check_reagents->check_temp If no improvement check_reagents->solution Successful check_temp->solution Successful

Caption: Troubleshooting workflow for low reaction conversion.

1. The Catalyst System is Suboptimal for C-Cl Bond Activation.

  • The Problem: The oxidative addition of a palladium(0) catalyst to a C-Cl bond is the rate-determining step and is significantly slower than for C-Br or C-I bonds.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • The Causality: The C-Cl bond is stronger and less polarized. To overcome this energy barrier, the palladium center must be highly electron-rich and coordinatively unsaturated. This is achieved by using specific ligands.

  • Solutions:

    • Switch to Bulky, Electron-Rich Ligands: Employ modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] These ligands create a highly active, low-coordinate Pd(0) species that readily undergoes oxidative addition with aryl chlorides.[3] N-heterocyclic carbene (NHC) ligands are also highly effective.[5]

    • Use an Air-Stable Pre-catalyst: To ensure consistent generation of the active Pd(0) species, consider using a pre-formed, air-stable pre-catalyst, such as an SPhos-based palladacycle.[6]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion, although this is less desirable for process chemistry.

2. Inefficient Transmetalation.

  • The Problem: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is slow.

  • The Causality: Transmetalation is typically initiated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5] The choice of base and solvent system is critical for this step.

  • Solutions:

    • Base Selection: Stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are generally more effective than K₂CO₃ or Na₂CO₃ for challenging couplings.[3] For substrates sensitive to strong bases, finely powdered KF can be a milder alternative.[5]

    • Solvent System: A mixture of an organic solvent and water is often beneficial. Water can help dissolve the inorganic base and facilitates the formation of the reactive boronate species.[1][7] Common solvent systems include 1,4-dioxane/water or THF/water, often in ratios from 4:1 to 10:1.[8][9] For substrates with poor solubility, toluene or DMF may be necessary.[3][8]

    • Stirring Rate: In biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[3]

3. Elevated Reaction Temperature.

  • The Problem: The overall reaction rate is too slow at the current temperature.

  • The Causality: The energy of activation for the oxidative addition to the C-Cl bond is high.

  • Solution:

    • Increase Heat: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. For dichloropyrimidines, temperatures around 100 °C have proven optimal.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by efficiently heating the polar solvent mixture.[1][10] Reactions that take hours conventionally can often be completed in minutes.[1]

Symptom 2: Significant Side-Product Formation

Your desired product is formed, but it is contaminated with significant amounts of byproducts, complicating purification and reducing yield.

Common Side Products and Their Mitigation

Side Product Probable Cause Recommended Solution(s)
Homocoupled Boronic Acid (Ar-Ar) Presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[6]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 30+ minutes). 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[11]
Protodeboronated Boronic Acid (Ar-H) The boronic acid reacts with a proton source (often residual water or protic solvents) to replace the C-B bond with a C-H bond. This is especially problematic with electron-deficient or heteroaryl boronic acids.1. Use Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using a base like K₃PO₄ in a dry solvent (e.g., toluene or dioxane).[3] 2. Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester, which is less prone to protodeboronation. 3. Choose the Right Base: Anhydrous CsF or K₃PO₄ can be effective.[3]
Dehalogenated Chloropyrimidine The aryl-palladium(II) intermediate is intercepted by a hydride source before transmetalation can occur.1. Solvent Choice: Avoid solvents that can act as hydride donors at high temperatures (e.g., isopropanol). 2. High-Purity Reagents: Ensure the base and other reagents are free from contaminants that could act as hydride sources.
Di-substituted Pyrimidine (for Dichloropyrimidines) The reaction temperature is too high, or the reaction time is too long, causing the second, less reactive chlorine to also couple.1. Temperature Control: Carefully control the reaction temperature. For 2,4-dichloropyrimidine, temperatures above 100 °C can lead to the formation of the 2,4-disubstituted product.[1] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the monosubstituted product is maximized.
Symptom 3: Reaction Turns Black (Catalyst Decomposition)

Shortly after heating, the reaction mixture turns black, often accompanied by a stall in conversion.

  • The Problem: The active, soluble Pd(0) catalyst has agglomerated into inactive palladium black.[9]

  • The Causality: This is often caused by the dissociation of the stabilizing phosphine ligand from the palladium center, especially at high temperatures or if the ligand concentration is too low. The presence of oxygen can also accelerate this process.[12]

  • Solutions:

    • Ensure a Proper Ligand-to-Palladium Ratio: For reactions using a separate Pd source and ligand (e.g., Pd(OAc)₂ and SPhos), a ligand:Pd ratio of 1:1 to 2:1 is typical. Ensure the ligand is not degraded.

    • Use More Stable Ligands: The bulky Buchwald-type ligands are designed to stabilize the monomeric Pd(0) species and prevent agglomeration.[9]

    • Rigorous Degassing: As with homocoupling, oxygen is a major culprit. Ensure the reaction is strictly anaerobic.[11]

Frequently Asked Questions (FAQs)

Q1: Which chlorine on 2,4-dichloropyrimidine is more reactive?

A1: The chlorine at the C4 position is significantly more reactive towards Suzuki coupling. This regioselectivity is driven by the favored oxidative addition of palladium into the C4-chlorine bond.[1] The C2 position is less electron-deficient due to its proximity to both nitrogen atoms. Under carefully controlled conditions, this allows for the selective synthesis of 4-substituted-2-chloropyrimidines, which can then be subjected to a second, different coupling at the C2 position if desired.

Q2: My boronic acid is sterically hindered. What changes should I make?

A2: Sterically demanding substrates impede all steps of the catalytic cycle.

  • Ligand Choice: Use a very bulky ligand like XPhos or tBu₃P. The steric bulk of the ligand promotes the reductive elimination step, which is often hindered with bulky coupling partners.[4]

  • Base: A stronger base like potassium tert-butoxide or K₃PO₄ may be required to facilitate the difficult transmetalation.[13]

  • Temperature: Higher temperatures are generally needed.

Q3: Can I use Pd(PPh₃)₄ for my chloropyrimidine coupling?

A3: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often inefficient for aryl chlorides, including chloropyrimidines. The triphenylphosphine ligand is not electron-rich enough to promote the difficult oxidative addition step effectively. While it may work for highly activated chloropyrimidines, you will likely get much better results using a modern catalyst system with a bulky, electron-rich ligand like SPhos.[3][4]

Q4: What is the role of water in the reaction?

A4: Water plays several beneficial roles. It helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is often crucial for reproducibility. It also participates in the equilibrium to form the highly reactive trihydroxyboronate anion [R-B(OH)₃]⁻, which is believed to be the active species in transmetalation.[1] However, an excess of water can promote protodeboronation, so a mixed solvent system (e.g., dioxane/water 4:1) is a common starting point.[7][8][9]

Q5: My reaction looks clean by TLC, but my isolated yield is low. What could be the issue?

A5: This can be due to several factors:

  • Product Solubility: Your product may be partially soluble in the aqueous phase during workup. Try extracting with a more polar solvent or performing more extractions.

  • Adsorption onto Palladium Black: If the catalyst has crashed out, your product may be adsorbed onto the palladium black particles. Try filtering the cooled reaction mixture through a pad of Celite® before workup.

  • Volatility: If your product is low-molecular-weight, you may be losing it during solvent removal on the rotary evaporator. Use lower temperatures and pressures.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-Cl PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar²B(OH)₃⁻ PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl Boronate Ar²B(OH)₃⁻ Boronate->Transmetalation Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

For a generic 2- or 4-chloropyrimidine, the following protocol, utilizing a modern Buchwald ligand, serves as an excellent and robust starting point.

Experimental Protocol: General Procedure for SPhos-Mediated Suzuki Coupling

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a framework for systematically approaching the optimization of Suzuki couplings with chloropyrimidines. By understanding the underlying chemical principles and common failure modes, you can more efficiently develop robust and high-yielding protocols for your specific substrates.

References

  • Sultan, D. et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Dolsak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2194. Available at: [Link]

  • Douglas, C. J., & Garg, N. K. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. Available at: [Link]

  • Vechorkin, O. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Dolsak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • Naz, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5723. Available at: [Link]

  • Westcott, N. A. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Dolsak, A. et al. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Guan, B. T. et al. (2008). Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Braga, A. A. C. et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]

  • Molander, G. A. et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH Public Access. Available at: [Link]

  • Jover, J. et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Wolf, C., & Lerebours, R. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]

  • Blakemore, D. C. et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Angewandte Chemie International Edition. Available at: [Link]

Sources

Identification of side products in 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established chemical principles and practical laboratory experience.

I. Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where the alkoxide of (4-methoxyphenyl)methanol displaces a chlorine atom on a 2-phenyl-4,6-dichloropyrimidine backbone. While seemingly straightforward, this reaction is susceptible to the formation of several side products that can complicate purification and reduce yields. This guide will delve into the identification of these impurities and provide actionable troubleshooting strategies.

II. Reaction Pathway and Potential Side Reactions

The core reaction is a Williamson ether synthesis adapted for a heteroaromatic system. Understanding the main reaction and potential deviations is fundamental to troubleshooting.

Main Reaction:

2-phenyl-4,6-dichloropyrimidine 2-phenyl-4,6-dichloropyrimidine This compound This compound 2-phenyl-4,6-dichloropyrimidine->this compound (4-methoxyphenyl)methanol, Base

Caption: Main synthetic route to the target compound.

Potential Side Reactions:

Several side reactions can compete with the desired SNAr reaction, leading to a mixture of products.

cluster_main Main Reactants cluster_products Products & Side Products A 2-phenyl-4,6-dichloropyrimidine C Target Product This compound A->C Desired S_NAr D Di-substituted Product 4,6-bis[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine A->D Over-reaction E Hydrolysis Product 6-Chloro-2-phenylpyrimidin-4-ol A->E Hydrolysis B (4-methoxyphenyl)methanolate F Starting Material 2-phenyl-4,6-dichloropyrimidine

Caption: Overview of desired reaction and common side reactions.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My reaction mixture shows multiple spots on TLC, with one major spot having a very similar Rf to my starting material. What could this be?

A1: This is a common observation. The side product is likely the di-substituted pyrimidine, 4,6-bis[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine .

  • Causality: This side product arises from the over-reaction of the starting material with the (4-methoxyphenyl)methoxide nucleophile. The initial product, this compound, still possesses a reactive chloro group that can undergo a second nucleophilic substitution.[1] This is particularly prevalent if an excess of the alkoxide or prolonged reaction times at elevated temperatures are employed.

  • Identification Workflow:

    • Thin-Layer Chromatography (TLC): The di-substituted product is generally less polar than the mono-substituted product and will have a higher Rf value, often close to the starting di-chloro pyrimidine.

    • High-Performance Liquid Chromatography (HPLC): HPLC can effectively resolve the starting material, mono-substituted, and di-substituted products. The di-substituted product will typically have a longer retention time than the mono-substituted product in reverse-phase chromatography.

    • Mass Spectrometry (MS): The molecular weight of the di-substituted product will be significantly higher than the desired product. ESI-MS should show a clear [M+H]+ or [M+Na]+ ion corresponding to C27H24N2O4.

    • Nuclear Magnetic Resonance (NMR): 1H NMR is definitive. The spectrum of the di-substituted product will lack the characteristic pyrimidine proton singlet and will show two sets of signals for the two (4-methoxyphenyl)methoxy groups.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the (4-methoxyphenyl)methanol and the base.

    • Slow Addition: Add the base or the pre-formed alkoxide solution dropwise to the solution of 2-phenyl-4,6-dichloropyrimidine at a low temperature (e.g., 0-5 °C) to maintain control over the reaction.

    • Temperature Control: Maintain a low reaction temperature. While some protocols may suggest heating, this often accelerates the formation of the di-substituted product.[2] Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed.

Q2: I have an unexpected polar impurity that is difficult to remove by column chromatography. What might it be and how can I deal with it?

A2: A common polar impurity is the hydrolysis product, 6-Chloro-2-phenylpyrimidin-4-ol .

  • Causality: Chloropyrimidines are susceptible to hydrolysis, especially in the presence of water and base.[3][4] The C-4 and C-6 positions are activated towards nucleophilic attack, and water can act as a nucleophile, leading to the displacement of a chlorine atom to form the corresponding pyrimidone. This can occur during the reaction if the solvent is not anhydrous or during aqueous workup. The rate of hydrolysis can be influenced by pH.[4]

  • Identification Workflow:

    • TLC: The hydrolyzed product is significantly more polar than the starting material and the desired product, resulting in a low Rf value. It may even streak on the baseline depending on the solvent system.

    • HPLC: In reverse-phase HPLC, the hydrolysis product will have a much shorter retention time.

    • MS: ESI-MS will show a molecular ion corresponding to C10H7ClN2O.

    • NMR: In 1H NMR, the pyrimidine proton will still be present. The key feature will be the appearance of a broad singlet corresponding to the hydroxyl proton, which is exchangeable with D2O. The chemical shift of the pyrimidine proton may also be affected.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Workup: During the workup, minimize the contact time with aqueous basic solutions. If an aqueous wash is necessary, use brine and work quickly.

    • Purification: If the hydrolysis product has formed, it can sometimes be removed by an acidic wash (e.g., dilute HCl), as the pyrimidone is weakly basic. However, care must be taken as strongly acidic conditions can potentially cleave the methoxybenzyl ether.[5]

Q3: My yield is consistently low, even with careful control of stoichiometry and reaction conditions. What other potential side products should I consider?

A3: While less common, dimerization or polymerization of pyrimidine intermediates can occur, particularly under harsh conditions or with certain catalysts.[6][7] Also, if the starting 2-phenyl-4,6-dichloropyrimidine is prepared from 4,6-dihydroxypyrimidine, incomplete chlorination can lead to the presence of 4-chloro-6-hydroxypyrimidine as a starting material impurity.[8]

  • Causality of Dimerization: Highly reactive intermediates or radical species can potentially lead to the formation of dimeric structures. This is more of a concern in photochemical reactions but can't be entirely ruled out in complex reaction mixtures.[9]

  • Identification of Dimeric Species:

    • MS: Mass spectrometry is the most powerful tool for identifying dimeric or oligomeric species, which will have molecular weights that are multiples of the monomeric unit.

    • NMR: The NMR spectra of such byproducts would be complex and may require advanced techniques (e.g., 2D NMR) for full characterization.

  • Troubleshooting & Optimization:

    • Purity of Starting Materials: Ensure the 2-phenyl-4,6-dichloropyrimidine is of high purity. Impurities from its synthesis can initiate side reactions.

    • Degassing Solvents: For sensitive reactions, degassing the solvent to remove dissolved oxygen can minimize oxidative side reactions.

    • Reaction Monitoring: Closely monitor the reaction. Prolonged reaction times, even at low temperatures, can sometimes lead to the formation of complex byproduct mixtures.

IV. Analytical Protocols for Impurity Identification

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Expected Elution Order: 1. 6-Chloro-2-phenylpyrimidin-4-ol, 2. This compound (Target), 3. 2-phenyl-4,6-dichloropyrimidine, 4. 4,6-bis[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine.

Protocol 2: Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

  • Analysis: Look for the [M+H]+ and [M+Na]+ adducts. The isotopic pattern for chlorine-containing compounds (a characteristic M+2 peak with roughly one-third the intensity of the M peak) will be present for the starting material, the desired product, and the hydrolysis product.

CompoundMolecular FormulaExpected [M+H]+ (m/z)
2-phenyl-4,6-dichloropyrimidineC10H6Cl2N2225.00
Target Product C18H15ClN2O2 327.09
Di-substituted ProductC27H24N2O4457.18
Hydrolysis ProductC10H7ClN2O207.03

Table 1: Expected molecular ions for the target compound and key side products.

V. Frequently Asked Questions (FAQs)

Q: Can I use a different base for this reaction?

A: Yes, various bases can be used. Sodium hydride (NaH) is common as it forms the alkoxide irreversibly and the only byproduct is hydrogen gas.[10] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly if the reaction is heated, but may require longer reaction times. The choice of base can influence the reaction rate and side product profile.[10]

Q: What is the best solvent for this synthesis?

A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good choices for SNAr reactions as they can solvate the cation of the alkoxide salt, leaving a more "naked" and reactive nucleophilic anion.[10] Tetrahydrofuran (THF) is also commonly used. The choice of solvent can impact the solubility of the reagents and the reaction temperature.

Q: My product seems to be an oil, but literature reports it as a solid. What should I do?

A: The presence of impurities, particularly the di-substituted product or residual solvent, can prevent your product from solidifying. Ensure your product is pure by HPLC and NMR. If it is pure, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Q: How can I confirm the regioselectivity of the substitution?

A: In the case of 2-phenyl-4,6-dichloropyrimidine, the C-4 and C-6 positions are electronically equivalent, so only one mono-substituted product is possible.[1] For unsymmetrical dichloropyrimidines, regioselectivity can be an issue. In such cases, 2D NMR techniques like HMBC and NOESY would be required to definitively establish the position of substitution.

VI. Concluding Remarks

The synthesis of this compound requires careful control of reaction parameters to minimize the formation of side products. By understanding the potential side reactions and employing the analytical and troubleshooting strategies outlined in this guide, researchers can improve the efficiency and reproducibility of this important synthetic transformation.

VII. References

  • Bari, S. S., & Sharma, V. (2012). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 16(5), 849-854. [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Dichloropyrimidines. Retrieved from a relevant BenchChem technical page.

  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6. Retrieved from the BenchChem product page.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from a relevant BenchChem technical page.

  • Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.

  • Groen, M. B., & Zeelen, F. J. (1986). Pyrimidine dimers. Recueil des Travaux Chimiques des Pays-Bas, 105(11), 465-479.

  • Ravanat, J. L., Douki, T., & Cadet, J. (2001). Direct and indirect effects of UV radiation on DNA and its components. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 88-102.

  • U.S. Patent No. 6,822,095 B1. (2004). Method for producing 4,6-dichloropyrimidine.

  • MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M951. [Link]

  • WO 2001/000593 A1. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in the Functionalization of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators in drug discovery. This guide is crafted to serve as a dedicated resource for overcoming the nuanced challenges of regioselectivity in the functionalization of dichloropyrimidine scaffolds. Pyrimidines are a cornerstone of medicinal chemistry, and mastering their selective modification is paramount for the efficient synthesis of novel molecular entities.[1][2][3] This center provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower your research and development efforts.

Foundational Principles: Understanding Reactivity in Dichloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] In the commonly used 2,4- and 4,6-dichloropyrimidine systems, the chlorine atoms serve as excellent leaving groups. However, their reactivity is not always equivalent, leading to challenges in achieving site-selective functionalization.

  • 2,4-Dichloropyrimidine : In the absence of other directing groups, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][2][5][6][7][8][9] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack at C4, which is para to a ring nitrogen.[3][5]

  • 4,6-Dichloropyrimidine : This isomer is symmetrical, and both chloro-substituted positions are highly activated for nucleophilic substitution.[10][11] The initial mono-substitution can occur at either C4 or C6 without preference, but the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom.[10]

The inherent reactivity order (C4(6) > C2) is a general guideline and can be significantly influenced or even reversed by a variety of factors, including the electronic nature of other ring substituents, the nucleophile, and the reaction conditions.[4][6][12]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of dichloropyrimidines in a practical question-and-answer format.

Issue 1: My SNAr reaction on 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers, and they are difficult to separate. How can I improve C4 selectivity?

Answer: This is a classic challenge in dichloropyrimidine chemistry.[13] Achieving high C4 selectivity often requires fine-tuning the reaction conditions to exploit the intrinsic reactivity difference between the two positions.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent and base can be critical. For instance, using a system like n-butanol with a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) has been reported to favor the formation of a single C4-substituted product.[6][9][13]

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product, which is often the C4 isomer.

  • Nucleophile Choice: While many nucleophiles favor C4, their inherent reactivity and steric bulk play a role. If possible, screen different nucleophiles to identify one that provides better selectivity under your conditions.

Experimental Protocol: Enhancing C4 Selectivity in Amination

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in n-butanol (5 mL), add the desired amine nucleophile (1.0-1.1 mmol) and DIPEA (1.5 mmol).

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the C4-aminated product.

Issue 2: I need to synthesize the C2-substituted isomer of a 2,4-dichloropyrimidine derivative. How can I reverse the "normal" regioselectivity?

Answer: Inverting the conventional C4 selectivity is a more complex task that often requires strategic modification of the substrate or the use of specialized catalytic systems.[2]

Potential Causes & Solutions:

  • Electronic Manipulation: The most common and effective strategy is to introduce an electron-donating group (EDG) at the C6 position of the pyrimidine ring.[1][5][6][12] Substituents like methoxy (-OMe) or methylamino (-NHMe) can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.[1][5][12]

  • Catalyst-Controlled Reactions: Recent advances have shown that specific palladium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, can uniquely promote C2-selective cross-coupling reactions with thiols, overriding the inherent C4 preference.[14]

  • Steric Hindrance: Introducing a sterically bulky substituent at the C5 position can disfavor attack at the adjacent C4 position, thereby promoting substitution at C2.[2][12]

Conceptual Workflow for Achieving C2 Selectivity

Sequential_Substitution Start 2,4-Dichloropyrimidine Step1 First Substitution (e.g., S_NAr at C4) Start->Step1 Nucleophile 1 (C4 selective conditions) Intermediate 4-Substituted-2-chloropyrimidine Step1->Intermediate Step2 Second Substitution (e.g., Cross-Coupling at C2) Intermediate->Step2 Coupling Partner 2 (Harsher conditions may be needed) Final 2,4-Disubstituted Pyrimidine Step2->Final

Caption: Standard workflow for sequential dichloropyrimidine functionalization.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavelength Publications. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavelength Publications. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Waller. [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

  • 4,6-Dichloropyrimidine. SLT. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C-C Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who rely on the precision of palladium catalysis. Catalyst deactivation is a common yet complex challenge that can lead to stalled reactions, low yields, and project delays. This resource provides in-depth, field-proven insights into diagnosing and resolving these issues, moving beyond simple checklists to explain the underlying chemical principles.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental observations and provides a logical workflow to identify and rectify the root cause of catalyst deactivation.

Problem: My reaction is sluggish, or the conversion has completely stalled.

This is the most frequent issue encountered in C-C coupling reactions. The root cause often lies in the instability of the active Pd(0) species or issues with key steps in the catalytic cycle.

Q1: Have you observed a black precipitate forming in your reaction vessel?

A1: Yes. This is likely "palladium black," a classic sign of catalyst deactivation.

  • What is happening? The active, soluble Pd(0) catalyst, stabilized by ligands, can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal.[1][2][3] This process is often irreversible and removes the catalyst from the reaction cycle.

  • Why does it happen?

    • Ligand Dissociation: The equilibrium between the ligated (active) and unligated (prone to aggregation) Pd(0) species can shift. High temperatures or an insufficient ligand-to-palladium ratio can favor the unligated state.

    • Inefficient Reduction of Pd(II) Precatalyst: Many reactions start with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), which must be reduced in situ to the active Pd(0) state.[4] If this reduction is too fast or uncontrolled, it can overshoot the formation of the desired Pd(0)Lₙ complex and lead directly to palladium black.[4]

    • Oxidative Degradation: The presence of oxygen can oxidize the Pd(0) catalyst, disrupting the catalytic cycle and promoting decomposition.[1][5]

  • How to fix it:

    • Enhance Ligand Stabilization: Use bulkier, more electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) which form more stable complexes with palladium and prevent aggregation.[2][6][7]

    • Optimize Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can shift the equilibrium towards the stable, ligated Pd(0) species.

    • Control Precatalyst Reduction: When using Pd(II) precatalysts, ensure the reduction process is controlled. This can be influenced by the choice of base, solvent, and temperature.[4] Sometimes, using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ can provide more consistent results.[4]

    • Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]

Q2: No precipitate is visible, but the reaction has stopped. Could my ligands be the problem?

A2: Yes. Ligand degradation is a more subtle, yet equally critical, deactivation pathway.

  • What is happening? Phosphine ligands, while essential for stabilizing the catalyst, can themselves decompose under reaction conditions.

  • Why does it happen?

    • Oxidation: Trace oxygen can oxidize phosphines to phosphine oxides, which have poor coordinating ability and can alter the structure and stability of the catalyst.[4] This is a particular risk when using electron-rich phosphines.

    • P-C Bond Cleavage: At elevated temperatures, P-C bonds within the ligand can cleave, especially in the presence of strong bases or nucleophiles. This can lead to the formation of catalytically inactive palladium phosphide species.

  • How to diagnose and fix it:

    • ³¹P NMR Spectroscopy: This is the most direct method to monitor the health of your phosphine ligand. Take an aliquot from the reaction mixture (under inert conditions), and analyze it by ³¹P NMR. The appearance of a new peak corresponding to the phosphine oxide is a clear indicator of oxidative degradation.

    • Choose Robust Ligands: Consider ligands with higher thermal stability. For example, sterically hindered biarylphosphine ligands are often more resistant to degradation than simpler triarylphosphines like PPh₃.[6][7]

    • Rigorous Degassing: Re-emphasizing the importance of removing all oxygen from the reaction system is critical to prevent ligand oxidation.[2][5]

Q3: I've ruled out palladium black and ligand issues. Could something be poisoning my catalyst?

A3: Catalyst poisoning is a frequent culprit, especially when using reagents that are not of the highest purity.

  • What is happening? Impurities in your starting materials, reagents, or solvent can bind strongly to the palladium center, blocking the active sites required for catalysis.[1][8][9]

  • Common Poisons and Their Sources:

    • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons. They can originate from starting materials or solvents.[8][10]

    • Coordinating Heterocycles: Unprotected nitrogen heterocycles (e.g., imidazole, pyridine) can sometimes act as competitive ligands and inhibit catalysis.

    • Other Metal Ions: Trace amounts of other metals can interfere with the catalytic cycle.[10]

    • Halides: While part of the catalytic cycle, an excess of certain halides (especially iodide) can sometimes form overly stable palladium complexes, slowing down the reaction.

  • How to diagnose and fix it:

    • Purity Check: Run a control reaction using highly purified, distilled, or recrystallized reagents and anhydrous, degassed solvents. If this reaction proceeds smoothly, it strongly suggests that your standard reagents contain poisons.[1]

    • Feedstock Purification: If poisoning is confirmed, purify your starting materials. Common techniques include recrystallization for solids, distillation for liquids, or passing them through a plug of silica or alumina.[9]

    • Use of Scavengers: In some cases, specific scavengers can be added to remove known poisons from the reaction mixture.

Diagnostic Protocols & Workflows

Protocol 1: Catalyst Filtration Test for Homogeneous vs. Heterogeneous Catalysis

This test helps determine if the active catalytic species is truly dissolved (homogeneous) or if palladium nanoparticles are acting as a heterogeneous catalyst.

  • Set up the reaction as usual and allow it to proceed to ~20-30% conversion.

  • Under a strictly inert atmosphere (e.g., in a glovebox), quickly filter the reaction mixture through a syringe filter (0.2 µm PTFE) into a new, pre-heated, and inerted reaction flask.

  • Allow the filtrate to continue reacting under the identical conditions of temperature and stirring.

  • Monitor the reaction progress in the filtrate.

    • If the reaction continues: The catalyst is likely a soluble, homogeneous species.

    • If the reaction stops: The active catalyst was likely heterogeneous (e.g., palladium nanoparticles) and was removed by filtration. This suggests that your "soluble" precatalyst may be forming nanoparticles in situ.

Workflow for Troubleshooting a Stalled C-C Coupling Reaction

G Start Reaction Stalled / Sluggish Check_Precipitate Observe Reaction Mixture: Any Black Precipitate? Start->Check_Precipitate Check_Ligand Monitor Ligand Integrity via ³¹P NMR Check_Precipitate->Check_Ligand No Is_Pd_Black Palladium Black Formation (Aggregation) Check_Precipitate->Is_Pd_Black Yes Check_Purity Test Reagent Purity Check_Ligand->Check_Purity Ligand Intact Is_Ligand_Deg Ligand Degradation (e.g., Oxidation) Check_Ligand->Is_Ligand_Deg Degradation Detected Is_Poisoning Catalyst Poisoning Check_Purity->Is_Poisoning High-Purity Rxn Works Other_Issues Investigate Other Factors: - Base/Solvent Choice - Temperature - Substrate Reactivity Check_Purity->Other_Issues No Improvement Sol_Pd_Black Solution: 1. Use Bulky/Stable Ligands 2. Increase Ligand Ratio 3. Ensure Inert Atmosphere Is_Pd_Black->Sol_Pd_Black Sol_Ligand_Deg Solution: 1. Use More Robust Ligands 2. Rigorous Degassing 3. Optimize Temperature Is_Ligand_Deg->Sol_Ligand_Deg Sol_Poisoning Solution: 1. Purify Reagents/Solvents 2. Use Scavengers 3. High-Purity Starting Materials Is_Poisoning->Sol_Poisoning

Caption: A logical workflow for diagnosing the root cause of a stalled palladium-catalyzed reaction.

Frequently Asked Questions (FAQs)

FAQ 1: How does the choice of solvent and base impact catalyst stability?

The solvent and base are not mere spectators; they profoundly influence the entire catalytic cycle.[11][12]

  • Solvent: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[13][14] For example, polar aprotic solvents like DMF or NMP can sometimes stabilize catalytic species differently than nonpolar solvents like toluene or THF, potentially opening or closing deactivation pathways.[13] Some solvents can also act as weak ligands, competing for coordination sites on the palladium center.[11]

  • Base: The base is critical for the transmetalation step in Suzuki and Negishi couplings and for regenerating the Pd(0) catalyst in the Heck reaction.[5][12] A base that is too weak may lead to a slow turnover, giving the catalyst more time to decompose. Conversely, a base that is too strong or poorly soluble can lead to side reactions or heterogeneous mixtures that complicate catalysis. The presence of water can be essential for the activity of inorganic bases like K₂CO₃ or K₃PO₄.[5]

FAQ 2: Can I "rescue" a reaction that has stalled due to palladium black formation?

Unfortunately, rescuing a reaction after significant palladium black has formed is very difficult and often not practical. The aggregation process is generally irreversible under typical reaction conditions. The best strategy is prevention. If a reaction stalls early and you suspect deactivation, adding a fresh charge of both the palladium precatalyst and the ligand might restart catalysis, but this is often inefficient. A better approach is to optimize the reaction conditions based on the troubleshooting guide above to prevent deactivation in subsequent runs.

FAQ 3: How do I choose the right ligand to maximize catalyst stability?

Ligand choice is arguably the most critical factor in preventing deactivation. There is no single "best" ligand; the optimal choice depends on the specific coupling partners and reaction conditions. However, general principles apply.

Ligand ClassKey CharacteristicsBest ForPotential Issues
Triarylphosphines (e.g., PPh₃) Basic, sterically undemanding.Simple, robust reactions like Stille or Suzuki with activated substrates.Prone to oxidation; can be slow for challenging substrates.
Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald Ligands like XPhos, SPhos) High steric bulk and strong electron donation.[6][7]Challenging couplings (e.g., with aryl chlorides), Buchwald-Hartwig amination.[15] Stabilizes Pd(0) against aggregation.[2]Can be air-sensitive; higher cost.
Bidentate Phosphines (e.g., dppf, Xantphos) Form stable chelate complexes with palladium. Bite angle is a critical parameter.Reactions where reductive elimination is slow. Can suppress side reactions.Can sometimes slow down catalysis if the chelate is too rigid.
N-Heterocyclic Carbenes (NHCs) Very strong electron donors; form highly stable Pd-NHC bonds.High-temperature reactions; couplings with sterically hindered substrates.Can be more difficult to handle; catalyst activation can be different from phosphine systems.

Primary Deactivation Pathways of a Palladium Catalyst

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)Lₙ Aggregation Aggregation Active_Catalyst->Aggregation High Temp. Low [L] Ligand_Deg Ligand Degradation (Oxidation, Cleavage) Active_Catalyst->Ligand_Deg O₂, Temp. Poisoning Poisoning (e.g., Sulfur) Active_Catalyst->Poisoning Impurities Pd_Black Inactive Palladium Black Aggregation->Pd_Black Inactive_Complex Inactive Pd-Ligand Fragments Ligand_Deg->Inactive_Complex Poisoned_Catalyst Poisoned Pd-Impurity Complex Poisoning->Poisoned_Catalyst

Caption: The active Pd(0) catalyst can exit the catalytic cycle via three main deactivation pathways.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • BenchChem. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). 2.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Hofmann, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5518-5527.
  • Ould-Chikh, S., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • ResearchGate. (n.d.). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite.
  • Schoenebeck, F., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(13), 6019–6030.
  • SciSpace. (n.d.).
  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9859-9865.
  • White Rose Research Online. (n.d.).

Sources

Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated pyrimidine intermediates. These molecules are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their unique physicochemical properties often present significant purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in the field. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these hurdles and achieve high-purity intermediates.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of chlorinated pyrimidines.

Recrystallization Challenges

Q1: My chlorinated pyrimidine intermediate fails to crystallize from solution. What are the likely causes and how can I fix it?

A: Failure to crystallize is a common but solvable problem, typically rooted in solvent choice or solution saturation. The underlying principle of recrystallization is the differential solubility of your compound at elevated and ambient temperatures[1][2].

  • Causality & Troubleshooting:

    • Inappropriate Solvent: The ideal solvent should dissolve the compound completely when hot but poorly when cold[1]. If the compound remains soluble at low temperatures, you will not achieve precipitation. Conversely, if it is insoluble even at high temperatures, you cannot form a proper solution.

    • Insufficient Concentration: The solution may be too dilute (undersaturated). Even upon cooling, the concentration of the target molecule does not exceed its solubility limit, preventing crystal nucleation.

    • Presence of Solubilizing Impurities: Certain impurities can act as solubilizing agents or inhibit crystal lattice formation, keeping your target compound in the mother liquor.

  • Solutions:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (see Table 1 for suggestions).

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate a portion of the solvent and attempt to cool again.

    • Induce Crystallization:

      • Seeding: Add a single, pure crystal of the desired compound to the cooled solution. This provides a nucleation site for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.

    • Anti-Solvent Addition: If a single solvent system fails, consider a two-solvent system. Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid, then warm slightly to redissolve and cool slowly.

Q2: After recrystallization, my product purity is still below target levels. What's causing this and how can I improve it?

A: Low purity post-recrystallization often points to two issues: co-crystallization of impurities with similar structures or the trapping of mother liquor within the crystals (occlusion).

  • Causality & Troubleshooting:

    • Structural Analogs as Impurities: Isomeric impurities or compounds with very similar functional groups and polarity can fit into the crystal lattice of your target molecule, leading to co-crystallization. This is particularly challenging with positional isomers of chlorinated pyrimidines.

    • Rapid Crystallization: Cooling the solution too quickly can cause impurities to be trapped within the rapidly forming crystal lattice[2]. Slower cooling allows for the formation of a more ordered, and therefore purer, crystal structure.

  • Solutions:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the process.

    • Iterative Recrystallization: A second recrystallization step can significantly improve purity, as the relative concentration of impurities will be much lower in the second attempt.

    • Adsorbent Treatment: If the impurities are colored or highly polar, consider adding a small amount of activated carbon to the hot solution before filtration[3]. The carbon can adsorb these impurities. Use sparingly, as it can also adsorb your product.

    • Alternative Purification Method: If recrystallization proves insufficient, column chromatography is the logical next step to separate structurally similar compounds.

Chromatography Hurdles

Q3: I am struggling to separate positional isomers of a dichloropyrimidine using reverse-phase HPLC. The peaks are co-eluting. What adjustments can I make?

A: Separating isomers is a classic chromatography challenge that requires optimizing selectivity[4]. Since isomers have identical mass, the separation must be based on subtle differences in their interaction with the stationary and mobile phases.

  • Causality & Troubleshooting:

    • Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not sufficiently differentiate between the isomers' polarity or shape. For chlorinated pyrimidines, small differences in the position of the chlorine atoms can lead to very similar retention times.

  • Solutions:

    • Mobile Phase Modification:

      • Solvent Composition: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. Sometimes, switching from acetonitrile to methanol can alter selectivity due to different hydrogen bonding capabilities[5].

      • pH Adjustment: The ionization state of pyrimidines can be manipulated by adjusting the mobile phase pH with buffers. This can significantly impact retention and selectivity.

    • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, change the column.

      • Phenyl-Hexyl Phase: A phenyl-based column can provide alternative selectivity through π-π interactions with the aromatic pyrimidine ring.

      • Pentafluorophenyl (PFP) Phase: PFP columns offer unique selectivity for halogenated compounds and isomers due to dipole-dipole and charge-transfer interactions.

    • Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in stationary phase interactions, improving resolution.

    • Hydrophilic Interaction Chromatography (HILIC): For polar pyrimidines, HILIC can be a powerful alternative to reverse-phase, offering a different selectivity mechanism[6].

Q4: My chlorinated pyrimidine appears to be degrading on the GC or HPLC column. How can I confirm this and prevent it?

A: Chlorinated pyrimidines can be susceptible to hydrolysis or reaction with active sites on the stationary phase, especially at elevated temperatures.

  • Causality & Troubleshooting:

    • Thermal Instability: Many halogenated compounds can degrade at the high temperatures used in GC inlets.

    • Hydrolysis: Residual water in the mobile phase or active silanol groups on a silica-based HPLC column can hydrolyze the chloro-substituents, replacing them with hydroxyl groups.

    • On-Column Reactions: Highly reactive intermediates may react with the stationary phase itself.

  • Solutions:

    • Use HPLC over GC: HPLC is generally preferred as it operates at lower temperatures[7].

    • Optimize HPLC Conditions:

      • Use End-Capped Columns: Modern, fully end-capped silica columns have fewer free silanol groups, reducing the chance of unwanted interactions.

      • Control pH: Operate within the stable pH range of your column (typically pH 2-8) to prevent both compound and column degradation.

    • Purity Analysis via Mass Spectrometry (MS): Couple your LC system to a mass spectrometer. The presence of peaks corresponding to the mass of hydrolyzed byproducts (M-Cl+OH) is strong evidence of on-column degradation.

    • Use Inert GC Systems: If GC is necessary, use a deactivated, inert inlet liner and a column specifically designed for low bleed and high inertness. Lower the inlet temperature as much as possible while still ensuring complete volatilization.

General Purity & Safety

Q5: What are the most common impurities I should anticipate from syntheses involving reagents like phosphoryl chloride (POCl₃) or phosgene?

A: The impurities are often related to incomplete reactions, side reactions, or excesses of the chlorinating agent.

  • Common Impurities:

    • From POCl₃ Chlorination:

      • Hydroxy-chloropyrimidines: Incomplete reaction of dihydroxypyrimidines results in residual starting material or mono-chlorinated intermediates[8].

      • Phosphorous Species: Residual phosphorous-based byproducts can be difficult to remove.

    • From Phosgene-Based Synthesis:

      • Imidoyl Chlorides: These are reactive intermediates in some synthetic routes and can persist if the reaction does not go to completion[8][9].

      • Urea Byproducts: Side reactions can lead to the formation of various urea derivatives[10].

    • General Impurities:

      • Over-chlorination Products: In some cases, additional chlorine atoms may be added to the ring.

      • Residual Solvents & Catalysts: Solvents like DMF or catalysts such as quaternary ammonium salts used in the reaction can be carried through[11].

Q6: What are the essential safety precautions for handling chlorinated pyrimidines and their purification reagents?

A: Safety is paramount. Chlorinated organic compounds, and the reagents used to make them, are often toxic, corrosive, and reactive.

  • Core Safety Protocols:

    • Engineering Controls: Always work in a certified chemical fume hood to prevent inhalation of volatile compounds and toxic fumes[12][13].

    • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

      • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene)[14][15].

      • Eye Protection: Chemical splash goggles are mandatory. A face shield provides an additional layer of protection[15].

      • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Handling Reagents: Be aware of the specific hazards of reagents like POCl₃ (reacts violently with water) and phosgene (extremely toxic gas). Ensure proper quenching procedures are in place.

    • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.

Data & Visualization

Tables for Quick Reference

Table 1: Solvent Selection Guide for Recrystallization of Pyrimidine Intermediates This table provides a starting point for solvent screening based on polarity. Empirical testing is essential for optimization.

Solvent PolarityExample SolventsTypical Use Case for Chlorinated Pyrimidines
Non-Polar Hexanes, Heptane, TolueneOften used as an "anti-solvent" or for washing final crystals to remove non-polar impurities.
Medium-Polar Ethyl Acetate, DichloromethaneFrequently good primary solvents for recrystallization, offering a balance of solubility at different temperatures.
Polar Aprotic Acetone, AcetonitrileCan be effective, but their high solvency may require pairing with an anti-solvent.
Polar Protic Ethanol, Isopropanol, WaterUse with caution. Can be good solvents, but risk of hydrolysis or solvolysis of the C-Cl bond is higher, especially at elevated temperatures.

Table 2: Comparison of Analytical Techniques for Purity Assessment The choice of analytical method depends on the specific information required.

Analytical TechniquePrinciplePrimary Applications & InsightsPotential Disadvantages
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.Purity determination, assay, impurity profiling. PDA provides peak purity information.[7]Requires chromophore; response factors can vary between compounds.
LC-MS Separation by HPLC followed by mass detection.Confirms identity of main peak and impurities; highly sensitive for detecting trace impurities.[16]Quantification can be complex; response varies greatly.
GC-MS Separation of volatile compounds in a gas stream.Analysis of volatile impurities and residual solvents.Potential for thermal degradation of the analyte.[7]
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Structural elucidation of the main compound and any isolated impurities; can be quantitative (qNMR).Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
Melting Point Temperature at which a solid becomes liquid.A sharp melting point close to the literature value indicates high purity. A broad, depressed range suggests impurities.Not quantitative; some compounds decompose before melting.

Diagrams & Workflows

Troubleshooting Crystallization Failures

The following decision tree illustrates a systematic approach to troubleshooting common recrystallization problems.

G start Start: No Crystals Formed check_saturation Is the solution visibly cloudy or oily? start->check_saturation clear_solution Solution is Clear check_saturation->clear_solution No cloudy_solution Solution is Cloudy/Oily ('Oiling Out') check_saturation->cloudy_solution Yes too_dilute Hypothesis: Solution is too dilute clear_solution->too_dilute action_concentrate Action: 1. Evaporate some solvent. 2. Re-cool slowly. too_dilute->action_concentrate action_induce Action: 1. Scratch inner surface. 2. Add a seed crystal. action_concentrate->action_induce wrong_solvent Hypothesis: Poor solvent choice or solution is supersaturated cloudy_solution->wrong_solvent action_reheat Action: 1. Re-heat solution. 2. Add more solvent until clear. 3. Cool very slowly. wrong_solvent->action_reheat action_antisolvent Action: Consider using a two-solvent (anti-solvent) system. action_reheat->action_antisolvent

Caption: Decision tree for troubleshooting crystallization failures.

HPLC Method Optimization Workflow

This workflow outlines a logical progression for refining an HPLC method to separate challenging mixtures like chlorinated pyrimidine isomers.

G start Start: Poor Isomer Separation step1 Step 1: Mobile Phase Tuning Adjust ACN/H₂O or MeOH/H₂O ratio Modify mobile phase pH with buffer start->step1 step2 Step 2: Optimize Gradient Steepen gradient to reduce run time Flatten gradient around elution point to increase resolution step1->step2 step3 Step 3: Adjust Flow & Temp Decrease flow rate to improve efficiency Decrease temperature to enhance selectivity step2->step3 step4 Step 4: Change Stationary Phase Switch from C18 to Phenyl-Hexyl for π-π interactions Switch to PFP for halogenated compound selectivity step3->step4 If still unresolved end Result: Optimized Separation step3->end If resolved step4->end

Caption: Systematic workflow for HPLC method optimization.

Experimental Protocols

Protocol 1: Foundational Single-Solvent Recrystallization

This protocol provides a generalized, self-validating workflow for purifying a solid chlorinated pyrimidine intermediate.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add the chosen solvent in small portions, heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. The goal is to create a saturated solution[1][3].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel[3].

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.

  • Validation: Assess the purity of the dried crystals via melting point analysis and an appropriate chromatographic technique (e.g., HPLC). A sharp, elevated melting point compared to the crude material indicates successful purification.

Protocol 2: General HPLC Purity Analysis Workflow

This protocol describes the steps to obtain reliable purity data for your final product.

  • System Preparation:

    • Mobile Phase: Prepare your mobile phase (e.g., filtered, degassed Acetonitrile/Water mixture).

    • Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the detector[7].

  • Sample Preparation:

    • Standard: Accurately weigh a reference standard of your pure chlorinated pyrimidine and dissolve it in a suitable diluent (often the mobile phase) to a known concentration (e.g., 1.0 mg/mL).

    • Sample: Prepare your purified sample at the same concentration as the standard.

  • Analysis Sequence:

    • Blank Injection: Inject the diluent to ensure no interfering peaks are present from the solvent or system[7].

    • System Suitability: Inject the standard solution multiple times (e.g., n=5). The retention time and peak area should be highly consistent (e.g., <1% RSD), demonstrating the system is performing correctly.

    • Sample Injection: Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of your sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • This calculation assumes all components have a similar response factor at the chosen wavelength. For highest accuracy, relative response factors for known impurities should be determined.

References

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023).
  • Stucky, G., & Cramm, G. (2004). Synthesis of chlorinated pyrimidines. U.S.
  • Yuan, B., et al. (2016). Qualitative Analysis of Chlorinated Paraffins in Recycled Plastics. Diva-portal.org.
  • Rotachrom Technologies. (2024).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • De La Cruz, P., et al. (2002). Synthesis of chlorinated pyrimidines.
  • Zhang, L., et al. (2020).
  • ChemicalBook. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Chlorine.
  • Matreya LLC. (n.d.).
  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
  • Lebrun, S., et al. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B.
  • European Patent Office. (n.d.).

Sources

Stability of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding its stability under various chemical environments, providing in-depth explanations, troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

The main stability concerns for this molecule revolve around the reactivity of its key functional groups under acidic or basic conditions. The two primary sites of potential degradation are the C4-chloro substituent and the C6-(4-methoxyphenyl)methoxy (PMB-ether) group.

  • C4-Chloro Group: This is the most reactive site on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Under acidic or basic conditions, nucleophiles present in the reaction mixture (e.g., water, hydroxide, alcohols) can displace the chloride, leading to undesired byproducts.

  • C6-PMB Ether: The para-methoxybenzyl (PMB) ether is a common protecting group for alcohols. While generally stable, it is susceptible to cleavage under strong acidic conditions or oxidative conditions. The stability of the ether linkage is a critical consideration during reactions or work-up procedures involving acids.

Q2: My reaction under acidic conditions is showing a new, more polar spot on TLC. What could it be?

A more polar byproduct observed during acidic treatment often suggests one of two primary degradation pathways: hydrolysis of the C4-chloro group or cleavage of the PMB ether.

  • Hydrolysis at C4: Even in the presence of a desired nucleophile, water can act as a competing nucleophile, particularly at elevated temperatures or with prolonged reaction times.[3] This results in the formation of 6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidin-4-ol. This hydroxyl-pyrimidine derivative is significantly more polar than the starting material.

  • PMB Deprotection: Strong acidic conditions can lead to the cleavage of the PMB ether, yielding 4-chloro-2-phenyl-6-hydroxypyrimidine. This product is also more polar than the starting material. The likelihood of this pathway increases with the strength of the acid and the reaction temperature.

To differentiate between these possibilities, you can use analytical techniques such as LC-MS to determine the mass of the byproduct or ¹H NMR to look for the disappearance of the PMB group's characteristic signals (aromatic protons and the benzylic CH₂).

Q3: I'm attempting a nucleophilic substitution at the C4 position with an amine under basic conditions, but I'm getting low yields and a complex mixture. What's going wrong?

Low yields and complex mixtures in SNAr reactions with amines under basic conditions can stem from several issues:

  • Base-Mediated Hydrolysis: If an aqueous base (e.g., NaOH, KOH) is used, hydroxide ions can compete with your amine nucleophile, leading to the formation of the 4-hydroxypyrimidine byproduct.

  • Insufficient Basicity: The amine nucleophile needs to be sufficiently deprotonated to be reactive. If the base is not strong enough to deprotonate the amine (or if the amine is not nucleophilic enough), the reaction will be slow, and side reactions may become more prominent.

  • Degradation of the Pyrimidine Ring: While less common under typical SNAr conditions, prolonged exposure to strong, hot alkali can lead to the degradation of the pyrimidine ring itself.[4]

For troubleshooting, consider using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or THF) to minimize hydrolysis.[5]

Q4: Can I use protic solvents like ethanol or methanol for reactions involving this compound?

The use of protic solvents like ethanol or methanol requires careful consideration. These solvents can act as nucleophiles, especially under basic conditions, leading to the formation of the corresponding 4-alkoxy-substituted pyrimidine. For instance, using sodium methoxide in methanol is a standard method to introduce a methoxy group at the C4 position.[1] If your goal is to introduce a different nucleophile, it is generally advisable to use aprotic solvents to avoid this competing reaction.

Troubleshooting Guides

Guide 1: Investigating Unexpected Byproducts in Acidic Media

This guide provides a systematic approach to identifying and mitigating the formation of byproducts when using this compound under acidic conditions.

Observed Problem: Formation of one or more new, more polar spots on TLC/LC during a reaction or work-up involving acidic conditions.

Potential Causes & Identification:

Potential Cause Identification Method Key Indicators
Hydrolysis of C4-Cl LC-MS, ¹H NMRMass corresponding to the replacement of Cl with OH. Preservation of PMB signals in ¹H NMR.
Cleavage of PMB Ether LC-MS, ¹H NMRMass corresponding to the loss of the PMB group. Disappearance of PMB signals in ¹H NMR.
Both Hydrolysis & Cleavage LC-MS, ¹H NMRMass corresponding to both modifications. Absence of PMB signals and presence of two new OH groups.

Troubleshooting Workflow:

start Unexpected Polar Byproduct in Acidic Conditions step1 Analyze Crude Reaction Mixture by LC-MS start->step1 step2 Is Mass Consistent with C4-Hydrolysis? step1->step2 Check Mass step3 Is Mass Consistent with PMB Cleavage? step2->step3 No sol1 Reduce Water Content - Use anhydrous solvents/reagents - Lower reaction temperature step2->sol1 Yes step4 Is Mass Consistent with Both? step3->step4 No sol2 Use Milder Acid - e.g., Acetic acid instead of HCl - Reduce acid stoichiometry step3->sol2 Yes sol3 Re-evaluate Reaction Conditions - Lower temperature - Shorter reaction time - Use milder acid step4->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

Workflow for Acidic Condition Troubleshooting.

Guide 2: Optimizing Nucleophilic Substitution Reactions under Basic Conditions

This guide outlines steps to improve the yield and purity of SNAr reactions at the C4 position.

Observed Problem: Low yield, incomplete conversion, or formation of a 4-hydroxy byproduct in a base-mediated nucleophilic substitution.

Potential Causes & Optimization Strategies:

Potential Cause Optimization Strategy
Competing Hydrolysis Use an anhydrous aprotic solvent (DMF, DMSO, NMP). Employ a non-nucleophilic organic base (e.g., DIPEA, DBU).
Insufficient Nucleophilicity If using a weak amine, consider pre-forming the salt with a strong, non-nucleophilic base (e.g., NaH) in an anhydrous solvent before adding the pyrimidine.
Low Reactivity Increase the reaction temperature cautiously. Monitor the reaction closely to avoid decomposition.
Steric Hindrance For bulky nucleophiles, longer reaction times or higher temperatures may be necessary. Consider microwave-assisted synthesis to accelerate the reaction.[6]

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Forced Degradation Study Protocol

To proactively understand the stability of this compound, a forced degradation study is recommended.[7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To determine the stability of the target compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HCl (0.1 N and 1 N)

  • NaOH (0.1 N and 1 N)

  • H₂O₂ (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Heat at 60 °C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

    • Repeat with 1 N NaOH if necessary.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of water.

    • Heat at 60 °C for 24 hours.

    • Withdraw samples and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light for a defined period.

    • Analyze the samples by HPLC.

Data Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize major degradation products using LC-MS/MS and NMR if necessary.

Expected Degradation Profile Summary:

Condition Expected Primary Degradation Pathway Major Degradant(s)
Acidic Hydrolysis PMB ether cleavage, C4-Cl hydrolysis4-Chloro-2-phenyl-6-hydroxypyrimidine, 6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidin-4-ol
Basic Hydrolysis C4-Cl hydrolysis6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidin-4-ol
Neutral Hydrolysis Minimal degradation expected; potential for slow C4-Cl hydrolysis at elevated temperatures.6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidin-4-ol
Oxidation N-oxidation of pyrimidine ring, oxidation of phenyl/PMB rings.N-oxides, phenolic derivatives.
Photolysis Potential for radical reactions, dechlorination.Various photoproducts.

Degradation Pathway Visualization:

cluster_acid Acidic Conditions cluster_base Basic Conditions A1 4-Chloro-6-(PMB-O)-2-Ph-pyrimidine B1 4-OH-6-(PMB-O)-2-Ph-pyrimidine (Hydrolysis) A1->B1 H₃O⁺ C1 4-Cl-6-OH-2-Ph-pyrimidine (PMB Cleavage) A1->C1 Strong H⁺, Δ A2 4-Chloro-6-(PMB-O)-2-Ph-pyrimidine B2 4-OH-6-(PMB-O)-2-Ph-pyrimidine (Hydrolysis) A2->B2 OH⁻

Primary Degradation Pathways.

References

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Retrieved from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]

  • Farkas, M., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a reliable reference protocol. Our goal is to equip you with the expertise to overcome common challenges encountered during the scale-up synthesis of this important chemical intermediate.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a three-step sequence. Understanding this pathway is crucial for effective troubleshooting.

  • Step 1: Cyclocondensation: Formation of the core pyrimidine ring, 2-phenylpyrimidine-4,6-diol, by reacting benzamidine with a malonic ester derivative.

  • Step 2: Dichlorination: Conversion of the diol to 2-phenyl-4,6-dichloropyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Step 3: Regioselective Etherification: A nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where one chlorine atom is selectively displaced by the alkoxide of (4-methoxyphenyl)methanol.

This multi-step process presents several potential challenges, from reaction control to purification, especially during scale-up.

Visualizing the Reaction Pathway

Reaction_Pathway Figure 1. Overall Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: S NAr Etherification A Benzamidine + Diethyl Malonate B 2-Phenylpyrimidine-4,6-diol A->B NaOEt, EtOH, Reflux C 2-Phenyl-4,6-dichloropyrimidine B->C POCl₃, Heat E Target Product: 4-Chloro-6-[(4-methoxyphenyl)methoxy] -2-phenylpyrimidine C->E D (4-Methoxyphenyl)methanol + Base D->E NaH, THF Troubleshooting_Flowchart Figure 2. Troubleshooting Decision Tree for Step 3 start Low Yield in Etherification Step check_sm TLC/HPLC shows significant unreacted dichloropyrimidine? start->check_sm check_byproduct TLC/HPLC shows significant di-substituted byproduct? start->check_byproduct cause_alkoxide Probable Cause: Inactive or Insufficient Alkoxide check_sm->cause_alkoxide Yes cause_temp Probable Cause: Reaction Temp Too High or Time Too Long check_byproduct->cause_temp Yes cause_stoich Probable Cause: Incorrect Stoichiometry check_byproduct->cause_stoich Also Possible solution_alkoxide Solution: 1. Use fresh NaH. 2. Ensure complete deprotonation before adding substrate. 3. Check alcohol quality. cause_alkoxide->solution_alkoxide solution_temp Solution: 1. Run reaction at lower temp (0°C -> RT). 2. Add substrate slowly. 3. Monitor closely to avoid over-reaction. cause_temp->solution_temp solution_stoich Solution: Use max 1.1 eq. of alcohol/base. Consider inverse addition. cause_stoich->solution_stoich

Caption: Figure 2. Troubleshooting Decision Tree for Step 3.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the dichlorination step? A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in a highly exothermic reaction. [1]* Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves (butyl rubber or neoprene are recommended).

  • Quenching: The workup procedure is the most hazardous part. NEVER add water directly to the reaction mixture or excess POCl₃. The standard and safest procedure is to first remove excess POCl₃ by vacuum distillation. [1]The remaining residue should then be cooled in an ice bath and quenched by pouring it very slowly onto a stirred slurry of crushed ice and a base like sodium bicarbonate. An alternative is to slowly add the cooled reaction mixture to a vigorously stirred, ice-cold solution of saturated sodium bicarbonate. Always have an appropriate fire extinguisher and a spill kit ready. For large-scale reactions, a formal process safety review is essential. [2] Q2: My final product is an oil and difficult to purify by column chromatography. What can I do? A: Oily products can be challenging. First, ensure all volatile solvents and residual POCl₃ (from Step 2) have been thoroughly removed under high vacuum.

  • Crystallization: Attempt to induce crystallization. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) dropwise until turbidity persists. Scratching the flask with a glass rod or adding a seed crystal can help initiate crystallization. Storing the solution at low temperatures (-20 °C) may also be effective.

  • Chromatography: If chromatography is necessary, use a high-surface-area silica gel and a shallow solvent gradient. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and slowly increasing to 20%). Ensure the crude product is loaded onto the column in a minimal amount of solvent or adsorbed onto a small amount of silica gel first.

Q3: Can I use a different base instead of NaH in Step 3? A: Yes, other strong bases can be used, but NaH is often preferred for its irreversibility and the fact that the only byproduct is H₂ gas, which simply bubbles out of the reaction. [3]Alternatives include:

  • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that works well. It is soluble in THF, which can be an advantage.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These can be used, often under phase-transfer catalysis (PTC) conditions, especially for industrial-scale synthesis to avoid the hazards of NaH. However, the presence of water can lead to hydrolysis side reactions.

Reference Experimental Protocol

This protocol is provided as a reference. Modifications may be necessary based on laboratory conditions and scale.

Step 2: Synthesis of 2-Phenyl-4,6-dichloropyrimidine
ParameterValue/Condition
Reactant 2-Phenylpyrimidine-4,6-diol (1 equiv.)
Reagent Phosphorus oxychloride (POCl₃) (4 equiv.)
Catalyst N,N-Dimethylaniline (0.5 equiv.)
Temperature 110 °C (Reflux)
Time 4 hours
Atmosphere Nitrogen

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-phenylpyrimidine-4,6-diol (1.0 eq).

  • In a chemical fume hood, add N,N-dimethylaniline (0.5 eq) followed by the slow, careful addition of phosphorus oxychloride (4.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes), checking for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature. Remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Caution: Cool the dark, viscous residue in an ice bath. Very slowly and carefully, pour the residue onto a vigorously stirred slurry of crushed ice (approx. 10 times the initial mass of the diol).

  • Neutralize the acidic aqueous solution by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-phenyl-4,6-dichloropyrimidine, which can be used in the next step or purified by chromatography/crystallization.

Step 3: Synthesis of this compound
ParameterValue/Condition
Reactant 1 2-Phenyl-4,6-dichloropyrimidine (1 equiv.)
Reactant 2 (4-Methoxyphenyl)methanol (1.05 equiv.)
Base Sodium Hydride (NaH), 60% in oil (1.1 equiv.)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Time 2-6 hours
Atmosphere Nitrogen

Procedure:

  • To a flame-dried, three-neck round-bottom flask under nitrogen, add a 60% dispersion of NaH (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask, cool to 0 °C, and add a solution of (4-methoxyphenyl)methanol (1.05 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the alkoxide solution back to 0 °C. Add a solution of 2-phenyl-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient eluent: 5% to 20% ethyl acetate in hexanes) to afford the final product.

References

  • BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ye, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4541. [Link]

  • Farkas, M., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • BenchChem. (n.d.). Synthetic Pathways to 2,6-dichloro-4-phenylpyridine: A Technical Review.
  • BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • MDPI. (2014). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2014(2), M826. [Link]

Sources

Validation & Comparative

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine vs other privileged scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent molecular frameworks that can serve as versatile templates for designing high-affinity ligands for a diverse range of biological targets.[1] This guide provides an in-depth analysis of the pyrimidine nucleus, a quintessential privileged scaffold, by focusing on a highly versatile synthetic intermediate: 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine . We will deconstruct its synthetic utility, explore its potential applications, and conduct a rigorous comparison with other renowned privileged scaffolds, such as benzodiazepines and indoles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to inform scaffold selection in modern drug discovery campaigns.

The Concept of Privileged Scaffolds: Navigators of Biologically Relevant Chemical Space

The term "privileged structure" was first introduced in 1988 by Evans et al. to describe molecular motifs capable of binding to multiple, often unrelated, biological targets.[1][2] These scaffolds are not merely promiscuous binders; rather, they are efficient chemical "navigators" that present functional groups in specific three-dimensional orientations, allowing them to interact productively with pockets on various proteins.[3]

Key Characteristics of Privileged Structures:

  • High Chemical Stability: They are robust enough to withstand various synthetic transformations.[1]

  • Amenable to Functionalization: They possess multiple, chemically distinct points for derivatization, enabling the exploration of structure-activity relationships (SAR).[1]

  • Favorable Pharmacokinetics: They often confer drug-like properties, such as good membrane permeability and metabolic stability.[1]

  • Conformational Rigidity/Flexibility: Many privileged scaffolds consist of a semi-rigid core that minimizes the entropic penalty of binding while allowing appended functional groups the flexibility to find optimal interactions.[2]

The strategic implementation of these scaffolds in diversity-oriented synthesis (DOS) or hit-to-lead optimization programs can significantly increase the efficiency of discovering novel therapeutic agents.[1][3]

G cluster_0 Drug Discovery Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Privileged_Scaffold Privileged Scaffold Selection Hit_ID->Privileged_Scaffold Scaffold Hopping or Fragment-Based Design Library_Synthesis Focused Library Synthesis Privileged_Scaffold->Library_Synthesis SAR SAR Optimization Library_Synthesis->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: Role of Privileged Scaffolds in Drug Discovery.

It is crucial, however, to distinguish true privileged structures from Pan-Assay Interference Compounds (PAINS). PAINS are molecules that often show activity in multiple assays through non-specific mechanisms, such as aggregation or covalent reactivity, and can lead to false positives.[4] Careful experimental validation is essential to avoid this pitfall.

The Pyrimidine Nucleus: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is one of nature's most fundamental heterocyclic systems. As a core component of the nucleobases cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA.[5] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists, leading to the development of drugs across a vast spectrum of therapeutic areas.[5][6]

Therapeutic Applications of Pyrimidine Derivatives:

  • Anticancer: Kinase inhibitors like Imatinib (indirectly) and many CDK inhibitors leverage the pyrimidine core to mimic the adenine moiety of ATP.[6]

  • Antiviral: Diarylpyrimidine (DAPY) derivatives, such as Etravirine and Rilpivirine, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy.[7][8]

  • Antimicrobial & Anti-inflammatory: The pyrimidine scaffold is found in various antibacterial, antifungal, and anti-inflammatory agents.[5][9][10]

The planar nature of the pyrimidine ring, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to form key interactions within enzyme active sites and receptor binding pockets.

Case Study: this compound as a Versatile Intermediate

The subject of our analysis, this compound, is a prime example of a pyrimidine-based intermediate designed for maximum synthetic utility.

Structural Analysis

Let's deconstruct the molecule to understand its components:

  • Pyrimidine Core: The central privileged scaffold.

  • 2-Phenyl Group: A lipophilic group that can engage in hydrophobic or π-stacking interactions.

  • 6-(4-methoxyphenyl)methoxy Group: This is a p-methoxybenzyl (PMB) ether. The PMB group is a common protecting group for a hydroxyl function. This implies that the scaffold's utility can be expanded by deprotection to reveal a hydroxyl group, which can be further functionalized.

  • 4-Chloro Group: This is the key reactive "handle." The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, strongly activates the chlorine at the C4-position for Nucleophilic Aromatic Substitution (SNAr).[11]

Synthetic Strategy

A plausible synthesis begins with the construction of the core pyrimidine ring, followed by the installation of the chloro and PMB-ether moieties.

G cluster_0 Synthetic Workflow start Benzamidine + Diethyl malonate intermediate1 2-Phenylpyrimidine-4,6-diol start->intermediate1 Base-catalyzed condensation intermediate2 4,6-Dichloro-2-phenylpyrimidine intermediate1->intermediate2 POCl3 intermediate3 4-Chloro-6-hydroxy-2-phenylpyrimidine intermediate2->intermediate3 Controlled hydrolysis (1 eq. NaOH) intermediate4 This compound intermediate3->intermediate4 PMB-Cl, NaH

Caption: Plausible Synthetic Route for the Target Intermediate.

Experimental Protocol: Synthesis of 2-Phenylpyrimidine-4,6-diol (Intermediate 1)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (2.1 equivalents) and absolute ethanol.

  • Addition of Reagents: Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature. After 15 minutes, add benzamidine hydrochloride (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with concentrated HCl until a pH of ~5-6 is reached.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-Phenylpyrimidine-4,6-diol.

The Power of the C4-Chloro Handle: A Gateway to Molecular Diversity

The chloro substituent at the C4 position is the molecule's most valuable feature for library synthesis. It readily undergoes SNAr with a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of a diverse library of compounds. The chloride ion is an excellent leaving group in this context.[11]

G cluster_0 SNAr Mechanism Reactant Pyrimidine-Cl + Nu: Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Nucleophilic Attack Product Pyrimidine-Nu + Cl- Meisenheimer->Product Loss of Leaving Group (Cl-)

Caption: General Mechanism for SNAr at the C4 Position.

Experimental Protocol: Representative SNAr Reaction with an Amine

  • Setup: In a sealed vial, dissolve this compound (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-pyrimidine derivative.

Comparative Analysis with Other Privileged Scaffolds

To understand the strategic advantages of the pyrimidine scaffold, we compare it with two other prominent privileged structures: benzodiazepines and indoles.

The Benzodiazepine Scaffold
  • Core Structure: A fusion of a benzene ring and a seven-membered diazepine ring.

  • Primary Targets: Best known as modulators of the central nervous system (CNS), primarily acting as positive allosteric modulators of the GABA-A receptor.[1]

  • Key Drugs: Diazepam (Valium), Alprazolam (Xanax).

  • Comparison: Benzodiazepines possess a distinct, non-planar, three-dimensional shape, which is key to their interaction with the GABA-A receptor.[2] This contrasts with the planar pyrimidine core. While highly successful in the CNS space, their derivatization can be more complex, and their utility has been more focused compared to the broad applicability of pyrimidines.

The Indole Scaffold
  • Core Structure: A fusion of a benzene ring and a pyrrole ring.

  • Primary Targets: An exceptionally versatile scaffold found in ligands for G-protein coupled receptors (GPCRs, e.g., serotonin receptors) and as a hinge-binding motif in many kinase inhibitors.[1][4]

  • Key Drugs: Sumatriptan (migraine treatment), Sunitinib (kinase inhibitor for cancer).[1]

  • Comparison: The indole N-H provides a crucial hydrogen bond donor functionality, and the scaffold serves as a bioisostere for the amino acid tryptophan. Its synthetic chemistry is rich and well-established. While both pyrimidines and indoles are staples in kinase inhibitor design, the pyrimidine offers more sites for substitution (C2, C4, C5, C6) directly on the core heterocyclic ring compared to the standard functionalization points on the indole nucleus.

Quantitative Comparison
Feature2,4,6-Trisubstituted Pyrimidine Benzodiazepine Indole
Core Structure Planar, aromatic 1,3-diazineNon-planar, semi-rigid fused 7-membered ringPlanar, aromatic fused bicyclic system
Primary Target Classes Kinases, Reverse Transcriptase, Various Enzymes[5][6][8]Ion Channels (GABA-A), GPCRs[1]Kinases, GPCRs (Serotonin), Enzymes[1][4]
Example FDA-Approved Drugs Rilpivirine (HIV), Erlotinib (Cancer)Diazepam (Anxiety), Alprazolam (Anxiety)Sumatriptan (Migraine), Sunitinib (Cancer)
Synthetic Accessibility High; numerous classical condensation routes[12]Moderate to High; requires multi-step sequencesHigh; well-established named reactions (e.g., Fischer, Bischler)
Key Diversification Strategy SNAr at C2/C4/C6, C5 functionalizationSubstitution on aromatic ring and diazepine nitrogensN-alkylation/arylation, Electrophilic substitution on pyrrole ring

Conclusion: Selecting the Right Scaffold for the Job

The this compound scaffold exemplifies the strategic power of the pyrimidine nucleus in modern drug discovery. Its value lies not as an end-product, but as a versatile chemical chassis.

Key Advantages:

  • Proven Biological Relevance: The pyrimidine core is validated by its presence in numerous natural molecules and approved drugs.[5]

  • Predictable Reactivity: The activated C4-chloro position provides a reliable and high-yielding entry point for diversification via SNAr chemistry.[11]

  • Multiple Diversification Points: The C2, C4, C5, and C6 positions can all be functionalized, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Scaffold Versatility: By modifying the substituents, the pyrimidine core can be adapted to target a wide array of proteins, from viral enzymes to human kinases.

While scaffolds like benzodiazepines and indoles hold undeniable importance in their respective therapeutic domains, the substituted pyrimidine offers a unique combination of synthetic accessibility, versatile functionalization, and exceptionally broad biological applicability. For a medicinal chemist aiming to generate a diverse library of compounds against enzyme targets, particularly kinases or viral polymerases, a versatile intermediate like this compound represents an outstanding and strategically sound starting point.

References

  • Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]

  • Privileged Structures. (n.d.). OpenOChem Learn. Available at: [Link]

  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Available at: [Link]

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. (2014). ACS Chemical Biology. Available at: [Link]

  • Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH. Available at: [Link]

  • Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2025). ACS Infectious Diseases. Available at: [Link]

  • Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2025). PubMed. Available at: [Link]

  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.). MDPI. Available at: [Link]

  • Privileged Structures. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

  • Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (n.d.). ACS Infectious Diseases. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (n.d.). Google Books.
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). Molecules. Available at: [Link]

Sources

A Comparative Guide to Absolute Structure Confirmation of Pyrimidine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule, its absolute configuration, is paramount. This is particularly true for pyrimidine derivatives, a class of heterocyclic compounds central to numerous antiviral, antibacterial, and anticancer therapies. The seemingly subtle difference between enantiomers—non-superimposable mirror-image molecules—can lead to drastically different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of a chiral center's absolute configuration is not merely an academic exercise but a critical regulatory and safety requirement.

Single-crystal X-ray crystallography stands as the definitive "gold standard" for this purpose. It provides a direct and unambiguous visualization of the molecular structure in the solid state. However, the path to a high-quality crystal can be challenging, prompting the need for reliable alternative and complementary techniques. This guide offers an in-depth comparison of X-ray crystallography with spectroscopic methods, providing the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful and direct method for determining the 3D structure of a molecule, including its absolute configuration. The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal of the compound. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise position of each atom.

The Decisive Role of Anomalous Dispersion

For chiral molecules, determining the absolute configuration is made possible by a phenomenon called anomalous dispersion (or resonant scattering). When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The subtle but measurable differences between these pairs of reflections, known as Bijvoet pairs, allow for the determination of the correct enantiomer.

The Flack Parameter: A Quantitative Measure of Confidence

Modern crystallographic refinement incorporates the Flack parameter, a single value that provides a powerful and clear indication of the absolute structure. The parameter, typically ranging from 0 to 1, is calculated during the structure refinement process.

  • A value near 0 , with a small standard uncertainty, indicates that the refined structural model is the correct absolute configuration.

  • A value near 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate that the crystal is a racemic twin (containing both enantiomers in equal amounts) or that the anomalous scattering signal is too weak for a definitive assignment.

The reliability of the Flack parameter is crucial, and its interpretation must always consider its standard uncertainty. For a confident assignment in an enantiopure sample, a standard uncertainty of less than 0.08 is often considered sufficient.

The Experimental Workflow: From Solution to Structure

The journey from a synthesized pyrimidine derivative to its confirmed absolute structure via crystallography involves several critical stages. Success at each stage is predicated on the choices made in the previous one, forming a self-validating system where the final data quality is a direct reflection of the experimental rigor.

Caption: High-level workflow for X-ray crystallography.

Detailed Protocol: Vapor Diffusion for Crystal Growth

The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal, which can be particularly challenging for some pyrimidine derivatives due to factors like polymorphism. Vapor diffusion is one of the most effective techniques for growing crystals from milligram quantities of a compound.

  • Preparation : Ensure the pyrimidine derivative is of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

  • Solvent Selection : Identify a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

  • Setup :

    • Dissolve 2-5 mg of the compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.

    • Place this inner vial inside a larger, sealable jar or beaker containing a larger volume (e.g., 2-3 mL) of the volatile "poor" solvent.

    • Seal the outer container tightly.

  • Mechanism of Action : The more volatile "poor" solvent will slowly diffuse through the vapor phase into the solution of the compound in the "good" solvent. This gradual change in solvent composition slowly decreases the compound's solubility, bringing the solution to a state of supersaturation.

  • Incubation & Growth : Allow the sealed system to stand undisturbed at a constant temperature. Over hours to days, as the solution becomes supersaturated, nucleation will occur, followed by slow crystal growth. The goal is to remain in the metastable zone where growth is favored over rapid nucleation of many small crystals.

Spectroscopic Alternatives for Structural Analysis

When single crystals are elusive, or when confirmation in the solution phase is desired, spectroscopic techniques offer powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. This technique has gained significant momentum as a reliable alternative to X-ray crystallography for determining absolute configuration.

The methodology involves comparing the experimental VCD spectrum of the sample with a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.

  • If the experimental and calculated spectra show good agreement in the signs and relative magnitudes of the major bands, the absolute configuration is confidently assigned.

  • If the signs are opposite, the sample is assigned the opposite configuration.

A key advantage of VCD is that it can be performed on samples that are oils or cannot be crystallized, providing crucial data where crystallography cannot. However, it relies heavily on the accuracy of computational models, which must account for conformational flexibility and potential solvent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR is a cornerstone for determining molecular connectivity, specialized NMR techniques are indispensable for elucidating stereochemistry.

  • Relative Stereochemistry : Through-space interactions detected by Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY, ROESY) can establish the relative configuration of stereocenters by identifying which protons are close to each other in space.

  • Absolute Stereochemistry : Determining absolute configuration by NMR is an indirect method. It typically requires reacting the chiral pyrimidine derivative with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a pair of diastereomers. The distinct NMR signals of these diastereomers can then be analyzed to deduce the absolute configuration of the original molecule. This process, however, requires additional synthetic steps and sufficient material for derivatization.

Head-to-Head Comparison: Choosing the Right Tool

The decision to use X-ray crystallography versus a spectroscopic technique depends on the sample's properties, the information required, and the stage of the research.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (with CDAs)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of circularly polarized IR light in solution.Formation of diastereomers with distinct NMR chemical shifts.
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).2-15 mg of recoverable sample; can be a neat liquid, oil, or solution.Soluble sample; requires chemical derivatization.
Information Obtained Unambiguous 3D structure, bond lengths/angles, absolute configuration.Absolute configuration in solution.Relative stereochemistry (NOE); Absolute configuration (indirectly).
Key Bottleneck Crystal growth can be difficult and time-consuming.Requires accurate and potentially complex computational modeling (DFT).Requires successful chemical derivatization; analysis can be complex.
Confidence Level Considered the definitive "gold standard"; provides a direct, unambiguous result.High confidence when experimental and calculated spectra match well.High, but depends on the successful application of established models (e.g., Mosher's).
Analysis Time Days to weeks, dominated by crystallization time.Data collection is rapid (hours), but computation can be time-intensive.Relatively high-throughput, assuming derivatization is straightforward.

A Logic-Based Approach to Structure Confirmation

For drug development professionals, an integrated and logical approach is crucial for efficient and accurate structure determination. The following decision tree outlines a practical workflow.

G start Chiral Pyrimidine Derivative Synthesized is_solid Is the compound a solid? start->is_solid can_crystallize Does it form high-quality single crystals? is_solid->can_crystallize Yes vcd Perform VCD Analysis is_solid->vcd No (Oil/Amorphous) xray Perform X-ray Crystallography can_crystallize->xray Yes can_crystallize->vcd No flack_ok Flack parameter conclusive? (e.g., ~0 ± 0.08) xray->flack_ok final_structure Absolute Structure Confirmed flack_ok->final_structure Yes flack_ok->vcd No (e.g., Twinning) compare Compare VCD with DFT calculations vcd->compare nmr Use NMR with Chiral Derivatizing Agents nmr->final_structure match_ok Good spectral match? compare->match_ok match_ok->final_structure Yes match_ok->nmr No (Poor Match)

Caption: Decision tree for selecting a structure confirmation method.

Conclusion

For the absolute structure confirmation of pyrimidine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous evidence of the three-dimensional atomic arrangement. Its ability to yield a complete molecular structure with high precision makes it the most trusted method in the pharmaceutical industry.

However, the practical challenge of crystallization necessitates robust alternatives. Vibrational Circular Dichroism has emerged as a powerful technique for determining absolute configuration in the solution state, proving invaluable for non-crystalline samples. NMR spectroscopy, through the use of chiral derivatizing agents, offers another viable, albeit indirect, route. Ultimately, a multi-faceted approach, leveraging these techniques in a complementary fashion, provides the most comprehensive and reliable strategy for structural elucidation, ensuring the safety and efficacy of the next generation of pyrimidine-based therapeutics.

References

  • Science of Synthesis :: Houben-Weyl Methods of Molecular Transformations Vol. 8a: Compounds with One Saturated Carbon–Heteroatom Bond. (n.d.). Georg Thieme Verlag. Retrieved January 20, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

  • Flack parameter. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. Retrieved January 20, 2026, from [Link]

  • Determination of absolute configuration. (2024, February 19). Purechemistry. Retrieved January 20, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (2023, April 29). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Absolute configuration. (2023, December 2). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796–804. MDPI. [Link]

  • Vibrational circular dichroism. (2023, May 22). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Flack parameter. (n.d.). Chemical Crystallography. Retrieved January 20, 2026, from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved January 20, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025, August 6). In Springer Protocols. Retrieved January 20, 2026, from [Link]

  • Kenny, P. W., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. RSC Chemical Biology, 4(5), 373–380. PubMed Central. [Link]

  • Does stereochemistry matter with NMR? (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and The Flack Parameter. Semantic Scholar. Retrieved from [Link]

  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 438–451. ResearchGate. [Link]

  • Cooper, R. I., et al. (2010). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 43(5), 1212–1219. Retrieved from [Link]

  • Thao, S., & Bhuvanesh, N. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e578. National Center for Biotechnology Information. [Link]

  • Crystallization of small molecules. (n.d.). Universitat Rovira i Virgili. Retrieved January 20, 2026, from [Link]

  • Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved January 20, 2026, from [Link]

  • El-Faham, A., et al. (2019). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 24(16), 2959. MDPI. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2018, August 21). Angewandte Chemie International Edition, 57(34), 11029-11033. National Center for Biotechnology Information. [Link]

  • Assigning absolute configuration when determining crystal structure isn't possible. (2017, June 25). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024, September 5). ACS Organic & Inorganic Au. ACS Publications. [Link]

  • Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine. *Journal of Chemical

A Senior Application Scientist's Guide to Nucleophilic Substitution: C-4 Chloro vs. C-6 Methoxy Reactivity on Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Synthesis Division Subject: Comparative Reactivity Analysis of C-4 Chloro vs. C-6 Methoxy Groups in Nucleophilic Aromatic Substitution (SNAr) on Quinazoline Scaffolds

Executive Summary: The Strategic Importance of Site-Selective Reactivity

In the synthesis of pharmacologically active heterocycles, particularly those built on the quinazoline core, the ability to selectively modify specific positions on the aromatic ring is paramount. This guide provides an in-depth comparison of the reactivity between a chloro group at the C-4 position and a methoxy group at the C-6 position in the context of nucleophilic aromatic substitution (SNAr). Understanding this reactivity differential is critical for the rational design of synthetic routes for targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib.[1][2][3] This document synthesizes mechanistic principles with experimental data to provide actionable insights for laboratory practice.

The core finding is unequivocal: the C-4 chloro substituent is vastly more susceptible to nucleophilic attack than a C-6 methoxy group. This difference is not subtle; it is a foundational principle that dictates synthetic strategy. The C-4 position is highly activated, enabling substitutions under mild conditions, whereas the C-6 position is electronically deactivated, rendering the methoxy group largely unreactive to SNAr.

Mechanistic Underpinnings: Why Position and Electronics Dictate Reactivity

Nucleophilic aromatic substitution is fundamentally different from aliphatic SN2 reactions.[4] It typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[4][5][6][7][8] The stability of this intermediate is the single most important factor determining the reaction rate.[9][10]

Two key factors govern the stability of the Meisenheimer complex:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (like nitro, cyano, or acyl groups) on the aromatic ring is crucial.[4][11][12][13] These groups stabilize the negative charge of the intermediate through resonance or induction, thereby lowering the activation energy for its formation.[11][13]

  • Positional Activation: For maximum stabilizing effect, EWGs must be positioned ortho or para to the leaving group.[11][12][13] A meta positioning offers no resonance stabilization for the intermediate.[12]

The Highly Activated C-4 Chloro Group

On a quinazoline scaffold, the C-4 position is uniquely activated. The chloro group is positioned ortho to the N-3 nitrogen and para to the N-1 nitrogen. Both ring nitrogens act as powerful intrinsic electron-withdrawing features. When a nucleophile attacks the C-4 carbon, the negative charge of the resulting Meisenheimer complex is effectively delocalized onto these electronegative nitrogen atoms. This profound stabilization dramatically lowers the activation energy, making the C-4 chloro a superb electrophilic site for SNAr reactions.[14][15] DFT calculations confirm that the C-4 carbon has a higher LUMO coefficient, making it inherently more susceptible to nucleophilic attack.[15][16]

The Deactivated C-6 Methoxy Group

Conversely, the C-6 methoxy group is an electron-donating group (EDG) by resonance. Introducing an electron-donating group onto the ring destabilizes the electron-rich Meisenheimer intermediate, thereby increasing the activation energy and dramatically slowing down or preventing the SNAr reaction. Furthermore, the C-6 position lacks the direct ortho/para relationship to the activating ring nitrogens that the C-4 position enjoys. For these electronic reasons, displacing a C-6 methoxy group via SNAr is exceptionally difficult and generally not a viable synthetic strategy under typical conditions.

SNAr_Mechanism cluster_C4 C-4 Chloro Substitution (Activated) cluster_C6 C-6 Methoxy Substitution (Deactivated) C4_Start Quinazoline-C4-Cl C4_Int Meisenheimer Complex (N-stabilized) C4_Start->C4_Int + Nu⁻ C4_Prod C-4 Substituted Product C4_Int->C4_Prod - Cl⁻ C6_Int Meisenheimer Complex (Destabilized) C6_Start Quinazoline-C6-OMe C6_Start->C6_Int + Nu⁻ C6_Prod No Reaction (Typically) C6_Int->C6_Prod - MeO⁻

Caption: Comparative SNAr pathways for C-4 Chloro vs. C-6 Methoxy groups.

Experimental Data & Performance Comparison

The difference in reactivity is not merely theoretical; it is consistently demonstrated in synthetic practice. The synthesis of numerous 4-anilinoquinazoline derivatives, including EGFR inhibitors, relies on the high reactivity of the C-4 chloro atom.[2][17][18][19][20] These reactions often proceed to high yields under mild conditions, such as refluxing in an alcohol solvent.[14][20]

Position / GroupNucleophileTypical ConditionsReactivity OutcomeRationale
C-4 Chloro Anilines, AminesReflux in EtOH or iPrOH, 2-24hHigh Yields (60-95%) Activated by ring nitrogens; good leaving group; stable Meisenheimer complex.
C-6 Methoxy Anilines, AminesReflux in EtOH or iPrOH, 24h+No Reaction / Trace Product Deactivated by electron-donating OMe; unstable Meisenheimer complex.
C-6 Methoxy Strong NucleophilesHarsh Conditions (e.g., NaNH₂, 350°C)Potential for some substitution Requires extreme conditions to overcome the high activation energy barrier.

This table represents a summary of typical outcomes based on established principles of SNAr on heterocyclic systems.[13][21][22]

Experimental Protocol: A Self-Validating Competition Experiment

To empirically validate the reactivity differential, a competition experiment is the most rigorous approach. This protocol is designed to be a self-validating system, where the starting material acts as its own internal standard.

Objective

To directly compare the rate of nucleophilic substitution at the C-4 chloro position versus the C-6 methoxy position on a model quinazoline substrate.

Materials
  • 4-Chloro-6-methoxyquinazoline

  • Aniline (or other desired amine nucleophile)

  • Isopropanol (iPrOH), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel suitable for reflux with magnetic stirring

  • TLC plates (silica gel)

  • LC-MS system for reaction monitoring and product identification

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry reaction vessel, add 4-chloro-6-methoxyquinazoline (1.0 eq), isopropanol (0.1 M concentration), and a magnetic stir bar.

  • Addition of Reagents: Add aniline (1.1 eq) and DIPEA (1.5 eq) to the stirring solution at room temperature. The base (DIPEA) is included to neutralize the HCl generated during the reaction.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the reaction progress every hour by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and LC-MS.

  • Analysis: The primary analytical goal is to track the disappearance of the starting material and the appearance of the product(s). LC-MS is critical for identifying the mass of the product, which will confirm substitution at only one position.

  • Expected Outcome: The reaction should proceed cleanly to form 4-anilino-6-methoxyquinazoline. No significant formation of a product resulting from the displacement of the methoxy group is expected. The starting material will be consumed, and a single major product peak corresponding to the substitution of chlorine will appear.

  • Work-up and Isolation: Upon completion (as determined by LC-MS), cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the 4-anilino-6-methoxyquinazoline product.

Sources

A Comparative Analysis of the Biological Activity of Novel 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening, Performance, and Comparative Efficacy

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent versatility allows for extensive chemical modification, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide presents a comprehensive biological activity screening of a novel derivative, 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, and offers a comparative analysis against established alternatives, supported by experimental data from closely related analogues found in the scientific literature.

Introduction to the Novel Pyrimidine Derivative

The subject of this guide, this compound, is a novel synthetic compound designed to leverage key structural motifs known to confer potent biological activity. The rationale behind its design is based on the following established principles of structure-activity relationships (SAR) in pyrimidine derivatives:

  • 2-Phenyl Group: The presence of an aromatic substituent at the 2-position of the pyrimidine ring has been associated with a range of pharmacological effects, including anticancer and antifungal activities.[5][6]

  • 4-Chloro Substituent: A chloro group at the 4-position serves as a reactive site for further functionalization and has been shown to be a crucial feature in compounds exhibiting antimicrobial and anticancer properties.[7][8]

  • 6-[(4-methoxyphenyl)methoxy] Group: The introduction of a bulky, flexible alkoxy group, specifically a benzyloxy ether with a methoxy substituent, at the 6-position can enhance lipophilicity and modulate interactions with biological targets. The methoxyphenyl moiety, in particular, is a common feature in many biologically active molecules.

This guide will explore the anticipated biological profile of this novel compound across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activity.

Comparative Anticancer Activity

The antiproliferative potential of novel pyrimidine derivatives is a primary area of investigation, given that numerous pyrimidine analogues are established anticancer drugs, such as 5-Fluorouracil and Gemcitabine.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the novel pyrimidine derivative against various cancer cell lines is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][11]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrimidine derivative (typically ranging from 0.1 to 100 µM) and a standard chemotherapeutic agent (e.g., Doxorubicin or Cisplatin) as a positive control. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for In Vitro Anticancer Screening

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Acquisition & Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) B Seeding in 96-well Plates A->B C Addition of Novel Pyrimidine Derivative (Concentration Gradient) B->C D Addition of Positive Control (e.g., Doxorubicin) B->D E Addition of Vehicle Control (DMSO) B->E F 48-72h Incubation C->F D->F E->F G MTT Addition & 4h Incubation F->G H Formazan Solubilization (DMSO) G->H I Absorbance Reading (570 nm) H->I J Calculation of Cell Viability (%) I->J K Determination of IC50 Value J->K

Caption: Workflow of the MTT assay for determining the in vitro anticancer activity of the novel pyrimidine derivative.

Comparative Performance Analysis

While specific data for the novel compound is not available, we can extrapolate its potential efficacy by comparing it to structurally related pyrimidine derivatives reported in the literature.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Novel Derivative (Hypothetical) MCF-7, A549, HCT116 To be determined -
2,4-dichloro-6-(4-methoxyphenyl)pyrimidineA5492.09[14]
4-amino-2-(4-chlorophenyl)-6-methylpyrimidineLoVo>100[10]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 Panel-[15]
Doxorubicin (Standard) MCF-7 ~0.5 - 2 General Knowledge
5-Fluorouracil (Standard) HCT116 ~1 - 10 [9]

Based on the potent activity observed for some 2-phenyl and 4-chloropyrimidine derivatives, it is plausible that the novel compound will exhibit significant anticancer activity. The presence of the 6-[(4-methoxyphenyl)methoxy] group could further enhance its potency and selectivity.

Comparative Antimicrobial Activity

The pyrimidine nucleus is a common scaffold in a number of clinically used antimicrobial agents, including sulfonamides and trimethoprim.[16][17] Therefore, evaluating the antimicrobial potential of the novel derivative is a logical step.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[5][18]

Step-by-Step Methodology:

  • Preparation of Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231) are cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to create uniform wells in the agar.

  • Sample Addition: A fixed volume (e.g., 100 µL) of the novel pyrimidine derivative at a specific concentration (e.g., 1 mg/mL in DMSO) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO) are also added to separate wells.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Workflow for Antimicrobial Screening

cluster_0 Preparation cluster_1 Inoculation & Well Creation cluster_2 Treatment & Incubation cluster_3 Data Collection A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Agar Surface A->C B Prepare Agar Plates (Mueller-Hinton or Sabouraud Dextrose) B->C D Create Wells with Sterile Borer C->D E Add Novel Compound, Positive & Negative Controls to Wells D->E F Incubate Plates (24-72 hours) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow of the agar well diffusion assay for preliminary antimicrobial screening.

Comparative Performance Analysis

The antimicrobial activity of the novel compound can be benchmarked against existing pyrimidine-based antimicrobials and other derivatives from the literature.

Compound/DrugOrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Novel Derivative (Hypothetical) S. aureus, E. coli, C. albicans To be determined -
2,4-disubstituted-6-thiophenyl-pyrimidine derivativesMRSA, VREsMIC: 2 µg/mL
3-(2-Benzyloxy-2-oxoethyl)quinazoline-4(3H)-oneKlebsiella pneumoniaeComparable to Ceftriaxone
Ciprofloxacin (Standard) E. coli >20 mm General Knowledge
Trimethoprim (Standard) S. aureus MIC: ~0.5 - 2 µg/mL [17]

The presence of the chloro and phenyl substituents suggests potential antibacterial activity. The bulky benzyloxy group might influence its ability to penetrate bacterial cell walls, which could affect its spectrum of activity.

Comparative Anti-inflammatory Activity

Pyrimidine derivatives have also been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX).

Experimental Protocol: In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the novel compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Step-by-Step Methodology:

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the novel pyrimidine derivative for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

  • Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway in LPS-induced Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces

Caption: Simplified signaling cascade initiated by LPS, leading to the production of inflammatory mediators.

Comparative Performance Analysis

The anti-inflammatory activity of the novel derivative can be compared with known anti-inflammatory drugs and other pyrimidine compounds.

Compound/DrugAssayEffectReference
Novel Derivative (Hypothetical) NO, TNF-α, IL-6 Production To be determined -
5-Carbamoyl-2-phenylpyrimidine derivativeInhibition of LPS-induced TNF-α productionIC₅₀ = 0.21 nM
Curcumin AnaloguesInhibition of LPS-induced TNF-α and IL-6Dose-dependent reduction
Indomethacin (Standard) COX Inhibition Potent inhibitor General Knowledge
Dexamethasone (Standard) Inhibition of Inflammatory Mediators Broad-spectrum anti-inflammatory General Knowledge

Given that some 2-phenylpyrimidine derivatives have shown potent anti-inflammatory effects, it is conceivable that the novel compound could modulate inflammatory pathways.

Conclusion and Future Directions

This guide provides a framework for the biological screening of the novel this compound derivative. Based on the analysis of structurally related compounds, this novel molecule holds promise as a potential anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental protocols offer a systematic approach to validating these hypotheses.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Should it exhibit significant activity in the preliminary screens, further studies, including mechanism of action elucidation, in vivo efficacy in animal models, and toxicological assessments, will be warranted to fully characterize its therapeutic potential. The modular nature of its synthesis also allows for the generation of a library of related analogues to explore and optimize the structure-activity relationship, ultimately paving the way for the development of new and effective therapeutic agents.

References

  • Agarwal, T., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2634-2640.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Aoki, M., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7071-7080.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.
  • Evaluation of the antimicrobial activity of pyrimidine compound 3-(2-benzyloxy-2-oxoethyl)quinazoline-4(3H)-oh in relation to Klebsiella pneumoniae. (2023). Journal of Experimental Biology and Agricultural Sciences, 11(2), 345-351.
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(12), 2426-2438.
  • Marketed drugs having pyrimidine pharmacophore. (n.d.).
  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429.
  • Kumar, A., et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(22), 6493-6496.
  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). European Journal of Medicinal Chemistry, 214, 113218.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia, 71, 1-9.
  • MTT assay protocol. (n.d.). Abcam.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(10), 4085.
  • Pyrimidine Analogues. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). International Journal of Molecular Sciences, 22(8), 3825.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596.
  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases, 5(11), 1936-1946.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 991-1004.
  • MTT Cell Proliferation Assay. (n.d.).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules, 26(23), 7179.
  • In Vitro Evaluation of Novel Anticancer Agents Derived from 4-Chloro-6-isopropylpyrimidin-2-amine. (2025). BenchChem.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2022). RSC Advances, 12(45), 29281-29294.
  • Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. (2007). Bioorganic & Medicinal Chemistry, 15(11), 3749-3756.
  • Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Deriv
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596.
  • In virto Anti inflamm
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). International Journal of Nanomedicine, 12, 5363-5374.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). Current Medicinal Chemistry.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 18(1), 10-30.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 26-38.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017).
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). Current Drug Discovery Technologies.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its profound impact, particularly in the synthesis of biaryls—a common motif in pharmaceuticals and functional materials—was recognized with the 2010 Nobel Prize in Chemistry.[3][4] The reaction's success hinges on several components: an organoboron reagent, an organic (pseudo)halide, a base, a suitable solvent, and, most critically, a palladium catalyst.[3][5]

The heart of this transformation is the palladium catalyst, which orchestrates a precise sequence of events to forge the new bond. The evolution of these catalysts, from simple palladium salts to sophisticated, well-defined precatalysts, has dramatically expanded the reaction's scope and efficiency. This guide offers a comparative analysis of different palladium catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

To effectively compare catalysts, one must first understand the fundamental mechanism they facilitate. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium center cycling between the Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) species, which inserts into the carbon-halide bond of the organic halide (R¹-X). This step, often rate-determining, oxidizes the palladium to a Pd(II) complex.[2][5]

  • Transmetalation : In this step, the organic group from the boron reagent (R²) is transferred to the palladium(II) center, displacing the halide. This process is crucially mediated by a base, which activates the organoboron compound.[5]

  • Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium. This forms the desired product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) in1 pd0->in1 pdiia R¹-Pd(II)-X (Oxidative Adduct) in2 pdiia->in2 pdiib R¹-Pd(II)-R² (Di-organo Complex) in3 pdiib->in3 in1->pdiia Oxidative Addition + R¹-X in2->pdiib Transmetalation + R²-B(OR)₂ + Base in3->pd0 Reductive Elimination - R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst dictates the reaction's efficiency, substrate scope, and required conditions. Palladium sources have evolved from simple salts that form the active catalyst in situ to highly engineered precatalysts that offer superior performance and reliability.

Class 1: "Classical" In-Situ Catalyst Generation

These systems utilize a stable palladium(II) salt, like palladium(II) acetate (Pd(OAc)₂), or a Pd(0) source, like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with an external ligand.[6][7] The most common ligands in this class are triarylphosphines, such as triphenylphosphine (PPh₃).

  • Mechanism of Action : These systems rely on the in situ reduction of a Pd(II) precursor or the dissociation of ligands from a Pd(0) source to generate the coordinatively unsaturated Pd(0) species necessary to enter the catalytic cycle. The ratio of palladium to the phosphine ligand is a critical parameter; an excess of ligand can sometimes inhibit the reaction by forming stable, less reactive palladium complexes.[8][9][10]

  • Advantages :

    • Modularity : Allows for the screening of various ligands with a single palladium source.

    • Cost-Effective : The components (e.g., Pd(OAc)₂, PPh₃) are relatively inexpensive for standard transformations.

  • Limitations :

    • Variability : The precise nature and concentration of the active catalyst can be ambiguous, sometimes leading to inconsistent results.

    • Lower Activity : Often require higher temperatures and catalyst loadings, especially for challenging substrates like aryl chlorides or sterically hindered partners.[11]

Class 2: Modern Well-Defined Precatalysts

To overcome the limitations of in situ systems, a new generation of well-defined palladium(II) precatalysts has been developed. These are stable, easy-to-handle solids that reliably and quantitatively generate the active L-Pd(0) species under the reaction conditions.

A. Buchwald Palladacycle Precatalysts

Developed by Stephen Buchwald and his group, these precatalysts are based on bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[12][13] These ligands are crucial for enhancing the rates of both oxidative addition and reductive elimination, which expands the reaction scope to previously difficult substrates.[11][12][13] The precatalysts have evolved through several generations (G1-G4), each offering improvements in stability and ease of activation.[14][15]

  • Mechanism of Action : The palladacycle precatalyst undergoes a reductive process, often facilitated by the base, to release the L-Pd(0) active species. This activation is typically fast and efficient, ensuring a high concentration of the active catalyst at the start of the reaction.[15]

  • Advantages :

    • High Activity : Extremely effective for coupling unactivated aryl chlorides, sterically demanding substrates, and heteroaryl compounds, often at low catalyst loadings.[12][13]

    • Reproducibility : As well-defined single components, they provide superior reproducibility compared to in situ methods.[16]

    • Air and Moisture Stability : Many modern Buchwald precatalysts are air- and moisture-stable, simplifying reaction setup.[17]

B. PEPPSI™-Type Precatalysts

The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, pioneered by Michael Organ's group, feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine ligand.[3][16] The pyridine ligand is readily displaced under reaction conditions, facilitating the generation of the active catalyst.

  • Mechanism of Action : The pyridine acts as a "throw-away" ligand. Upon heating, it dissociates, allowing for the reduction of the Pd(II) center to the active Pd(0) species.

  • Advantages :

    • Exceptional Stability : PEPPSI precatalysts are typically very stable crystalline solids with a long shelf-life, making them convenient to handle.[18]

    • Broad Scope : They are effective for a wide range of Suzuki-Miyaura couplings and other cross-coupling reactions.[14]

    • Robustness : The strong Pd-NHC bond leads to a very robust catalyst that resists decomposition.

Data Presentation: Performance at a Glance

The choice of catalyst system has a profound impact on reaction outcomes. The tables below summarize the qualitative features and present representative quantitative data for the coupling of a challenging aryl chloride substrate.

Table 1: Qualitative Comparison of Palladium Catalyst Systems
Feature"Classical" System (e.g., Pd(OAc)₂/PPh₃)Buchwald PalladacyclesPEPPSI™-Type Catalysts
Stability Pd(II) source is air-stable; ligands may varyGenerally air- and moisture-stable solidsHighly stable, crystalline solids
Active Species Generated in situ; concentration can be variableReliably generated L-Pd(0)Reliably generated L-Pd(0)
Activity Moderate to good for aryl iodides/bromidesVery high, especially for aryl chlorides and hindered substratesHigh to very high across a broad range of substrates
Catalyst Loading Typically 1-5 mol%Can be as low as 0.001-1 mol%[19]Typically 0.5-2 mol%
Ease of Use Requires weighing multiple componentsSingle, well-defined componentSingle, well-defined component
Cost Components are generally less expensiveHigher initial cost, but lower loadings can be cost-effectiveHigher initial cost, balanced by stability and activity
Table 2: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This model reaction is a benchmark for catalyst performance, as aryl chlorides are significantly less reactive than the corresponding bromides or iodides.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O10024Low to moderate[5]
(η³-cinnamyl)Pd(XPhos)ClK₂CO₃THF/MeOH601~75[16]
(η³-1-tBuInd)Pd(XPhos)ClK₂CO₃THF/MeOH601>95[16]
PEPPSI-IPrK₃PO₄Dioxane/H₂O10018~90[20]
Buchwald G3 XPhosK₂CO₃t-Amyl alcohol1002>98[15][17]
Note: Yields are representative and highly dependent on the specific reaction conditions, purity of reagents, and scale.

Experimental Protocols: From Theory to Practice

To illustrate the practical application of these catalyst systems, detailed step-by-step protocols for a model Suzuki-Miyaura coupling are provided below.

Experimental_Workflow start Reaction Setup (Flask, Stir Bar) add_reagents Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst/Precatalyst start->add_reagents inert_atm Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) add_reagents->inert_atm add_solvents Add Degassed Solvents via Syringe inert_atm->add_solvents reaction Heat and Stir (Monitor by TLC/GC-MS) add_solvents->reaction workup Cool to RT, Quench, and Aqueous Workup reaction->workup purify Dry Organic Layer and Purify (e.g., Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[7]

Protocol 1: "Classical" Approach using Pd(OAc)₂ and SPhos

This protocol demonstrates the in situ generation of a highly active catalyst from a Pd(II) source and a modern Buchwald ligand.

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid.

Materials:

  • 4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[7]

  • Inert Atmosphere : Seal the tube with a septum, then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure the atmosphere is inert.[7]

  • Solvent Addition : Add the degassed toluene and degassed water to the mixture via syringe.[7]

  • Reaction Execution : Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 4-methylbiphenyl.[7]

Protocol 2: "Modern" Approach using a Buchwald G3 Precatalyst

This protocol showcases the simplicity and efficiency of using a well-defined, air-stable precatalyst for a more challenging aryl chloride coupling.

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid.

Materials:

  • 4-Chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (183 mg, 1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

  • Degassed t-Amyl alcohol (5 mL)

Procedure:

  • Reaction Setup : In a vial equipped with a magnetic stir bar, combine the XPhos Pd G3 precatalyst, 4-chlorotoluene, phenylboronic acid, and potassium phosphate. Note: As the precatalyst is air-stable, this can be done on the benchtop.

  • Inert Atmosphere : Seal the vial with a cap containing a septum. Evacuate and backfill with argon (three cycles).

  • Solvent Addition : Add the degassed t-amyl alcohol via syringe.

  • Reaction Execution : Place the vial in a preheated aluminum block at 100 °C and stir.

  • Monitoring : Monitor the reaction progress. The reaction is often complete in 1-4 hours.

  • Work-up and Purification : Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 4-methylbiphenyl product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules. [Link]

  • Hartwig, J. F., et al. (2019). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]

  • Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]

  • Nisa, F., et al. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]

  • Vaddamanu, N. S., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • OpenChemHub. (2022). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]

  • Pérez-Temprano, M. H., et al. (2009). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Shouyun, Y., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Nisa, F., et al. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]

  • Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Semantic Scholar. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Carrow, B. P., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Patil, S. V., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. RSC Publishing. [Link]

  • Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. [Link]

  • Colacot, T. J. (2016). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Various Authors. (2014). Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions.? ResearchGate. [Link]

  • Cazin, C. S. J. (Ed.). (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Reddit community. (2022). Suzuki, so far unsuccessful. Reddit. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link]

  • Organ, M. G., et al. (2019). Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald–Hartwig Amination. ResearchGate. [Link]

Sources

A Comparative Guide to 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine as a Versatile Building Block for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the design and synthesis of diverse chemical libraries for drug discovery. This guide provides an in-depth evaluation of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, a key building block, by comparing its reactivity and utility against relevant alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of building blocks for library synthesis.

The Strategic Importance of the Pyrimidine Core and Key Functional Groups

The pyrimidine ring is a fundamental component of nucleobases and a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities. The substituents on the pyrimidine core play a crucial role in defining its pharmacological profile. In our featured building block, this compound, each functional group serves a distinct and strategic purpose:

  • The 4-Chloro Group: This is the primary reactive handle for diversification. The chlorine atom at the C4 position of the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities.[1][2] The reactivity of halopyrimidines generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[2] While less reactive than its bromo and iodo counterparts, the chloro-substituent offers a good balance of reactivity and stability, often requiring more robust catalytic systems for high yields in cross-coupling reactions.[2]

  • The 6-[(4-methoxyphenyl)methoxy] (PMB) Group: The p-methoxybenzyl (PMB) ether at the C6 position serves as a protecting group for the hydroxyl functionality. The PMB group is stable under a variety of reaction conditions used to modify the C4 position.[3] A key advantage of the PMB ether is its susceptibility to oxidative cleavage under mild conditions, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which allows for selective deprotection without affecting other sensitive functional groups.[3][4] It can also be removed under strongly acidic conditions.[4]

  • The 2-Phenyl Group: The phenyl ring at the C2 position contributes to the molecule's overall lipophilicity and can engage in crucial π-stacking interactions within biological targets. This group can be further functionalized through electrophilic aromatic substitution, although the pyrimidine ring acts as a deactivating group.[1]

Comparative Analysis of Building Blocks for Pyrimidine Library Synthesis

The selection of a building block is a critical decision in the design of a chemical library. Below is a comparative analysis of this compound against common alternatives.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound C4-Chloro for diversification; C6-PMB ether for selective deprotection.Orthogonal protecting group strategy; tunable reactivity at C4.May require more forcing conditions for cross-coupling compared to iodo- or bromo-analogs.
4,6-Dichloropyrimidine Two reactive chloro groups at C4 and C6.[5][6]Allows for sequential or di-substitution to build complex molecules.[7][8]Lacks the inherent orthogonality of the target molecule; regioselectivity can be a challenge.[7]
4-Chloro-6-methoxy-2-phenylpyrimidine C4-Chloro for diversification; C6-methoxy group.[1]Methoxy group is generally stable; simpler starting material.Methoxy group cleavage requires harsh conditions, limiting its use as a protecting group.[1]
4-Iodo/Bromo-6-alkoxy-2-phenylpyrimidine More reactive halogen at C4.Higher reactivity in cross-coupling reactions, often leading to higher yields and milder conditions.[2]Higher cost and potentially lower stability compared to the chloro-analog.

Experimental Protocols and Performance Data

To provide a practical context, we present standardized protocols for key reactions involving this compound and its alternatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the C4-chloro group is a key consideration.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine Halopyrimidine (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a dry flask under inert atmosphere. B Add solvent (e.g., 1,4-Dioxane/H2O). Heat the mixture (e.g., 100 °C) with stirring for 2-16 h. A->B Dissolve & Heat C Cool to RT, perform aqueous work-up, extract with organic solvent. B->C Reaction Completion D Dry the organic layer, concentrate in vacuo. C->D E Purify by column chromatography. D->E

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

Halopyrimidine SubstrateArylboronic AcidCatalyst SystemConditionsYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 / K2CO31,4-Dioxane, 100 °C, 15 min (Microwave)81[9]
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh3)4 / K2CO31,4-Dioxane, 100 °C, 15 min (Microwave)72[9]
4-Amino-6-chloropyrimidine4-Methoxyphenyl iodideElectrochemical, Fe anodeDMF, 20 °C82[10]
3-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh3)4 / Na2CO3Toluene/Ethanol, Reflux85[11]
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a straightforward method for introducing amine, alcohol, and thiol functionalities at the C4 position.

Experimental Protocol: SNAr with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., DMF or NMP).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Reactivity in SNAr

The C4-chloro group in our target molecule is activated towards nucleophilic attack. In symmetrically substituted precursors like 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, and mono-substitution can be achieved by controlling the stoichiometry of the nucleophile.[1] The introduction of a substituent can then electronically influence the reactivity of the remaining chlorine atom.[7]

Deprotection of the PMB Group

The selective removal of the PMB group is a key advantage of this building block.

Experimental Protocol: Oxidative Deprotection of the PMB Ether

  • Reaction Setup: Dissolve the PMB-protected pyrimidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours, as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

Mechanism of PMB Deprotection with DDQ

G PMB-OR PMB-OR SET Single Electron Transfer Complex PMB-OR->SET DDQ DDQ DDQ->SET Radical_Cation Radical Cation Intermediate SET->Radical_Cation Oxonium_Ion Oxonium Ion Radical_Cation->Oxonium_Ion Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H2O ROH Deprotected Alcohol (ROH) Hemiacetal->ROH PMB_Aldehyde p-Methoxy- benzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Simplified mechanism of PMB ether deprotection using DDQ.

Bioisosteric Replacements for the 2-Phenyl Group

In lead optimization, it is often necessary to modify the core scaffold to improve physicochemical properties or metabolic stability. Bioisosteric replacement of the 2-phenyl group can be a valuable strategy.[12][13][14]

Common Bioisosteres for a Phenyl Ring

BioisostereRationale for ReplacementPotential Advantages
Pyridyl, Pyridazinyl, PyrimidinylIntroduce nitrogen to increase polarity and reduce electron density.[15]Improved aqueous solubility, reduced CYP-mediated metabolism.[15]
Thienyl, Furyl, Thiazolyl, Pyrazolyl5-membered heteroaromatics as phenyl mimics.[15]Modulate electronic properties and vector of substituents.
CyclohexylSaturated ring replacement.[15]Can improve affinity by occupying hydrophobic pockets where π-stacking is not crucial.[15]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of pyrimidine-based chemical libraries. Its key strengths lie in the tunable reactivity of the C4-chloro group and the orthogonal deprotection of the C6-PMB ether, which allows for a strategic and controlled diversification of the pyrimidine scaffold. While alternative building blocks like 4,6-dichloropyrimidine offer pathways to di-substituted products, they lack the intrinsic strategic control afforded by the PMB protecting group. For researchers aiming to construct libraries with a high degree of molecular diversity and complexity, this compound represents a superior choice. Future work in this area could involve the development of more efficient catalytic systems for the cross-coupling of this and similar chloro-substituted heterocycles, further expanding their utility in automated and high-throughput synthesis platforms.

References

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]

  • PMB Protection - Common Conditions. Organic Chemistry Data. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. [Link]

  • Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • Workflow-based identification of bioisosteric replacements for molecular scaffolds. PMC. [Link]

Sources

A Comparative Guide to In-Silico Docking Studies of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in-silico docking performance of novel 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine derivatives against established kinase inhibitors. We will explore the scientific rationale behind the experimental design, present detailed protocols for computational analysis, and provide supporting data to guide researchers and drug development professionals in this promising area of oncology research.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities.[1][2] Its presence in clinically vital drugs, from anticancer agents like 5-fluorouracil to antivirals like zidovudine, underscores its therapeutic versatility.[2] The specific scaffold of interest here, this compound, offers a particularly compelling starting point for inhibitor design. The chlorine atom at the C-4 position is a reactive handle, facilitating nucleophilic aromatic substitution, which allows for the systematic and rational introduction of various functional groups to explore the chemical space of a biological target.[3] This synthetic tractability makes it an ideal candidate for developing libraries of compounds aimed at high-value targets such as protein kinases.[4]

This guide will detail the computational evaluation of these pyrimidine derivatives, comparing their predicted binding affinities against those of alternative, well-characterized inhibitor scaffolds. The goal is to provide a clear, data-driven assessment of their potential as a foundation for next-generation targeted therapies.

The Biological Target: Protein Kinase Signaling in Oncology

Protein kinases are a large family of enzymes that play a central role in virtually all aspects of cell function, including proliferation, growth, and signal transduction.[5] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This modification acts as a molecular switch, altering the substrate's activity and downstream signaling. In many diseases, particularly cancer, kinases can become dysregulated, overexpressed, or mutated, leading to uncontrolled cell growth and survival.[5][6] This makes them one of the most important classes of targets for modern drug discovery.[6]

Small molecule inhibitors are typically designed to compete with ATP for binding within a highly conserved pocket on the kinase, thereby blocking the phosphorylation event and interrupting the aberrant signaling cascade.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits ATP Binding GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB 1a. Retrieve Protein (e.g., PDB: 4ASD) Grid 2. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 1b. Prepare Ligands (Energy Minimization) Ligand->Grid Docking 3. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 4a. Analyze Poses (Binding Energy, Interactions) Docking->Analysis Validation 4b. Validate Protocol (Re-dock native ligand, RMSD < 2Å) Analysis->Validation Validation->Ligand Refine & Repeat

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. The compound 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, a substituted pyrimidine, is a valuable intermediate in medicinal chemistry.[1] However, its halogenated nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide provides a detailed protocol for its proper disposal, grounded in established safety principles and regulatory standards.

Core Principles: Hazard Assessment and Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, its chemical structure provides critical clues for a precautionary approach.

Chemical Profile and Inferred Hazards

The structure contains a chlorinated pyrimidine core, classifying it as a halogenated organic compound .[2][3] This is the single most important factor determining its disposal pathway. Halogenated organic wastes are specifically regulated due to their potential to form persistent environmental pollutants and toxic byproducts, such as dioxins, if not treated correctly.[4][5] Safety data for similar chlorinated heterocyclic compounds indicate potential for skin and eye irritation.[6][7] Therefore, we must operate under the assumption that this compound is hazardous.

Property Information Source
Chemical Name This compoundN/A
CAS Number 4319-72-6[1]
Molecular Formula C₁₈H₁₅ClN₂O₂Inferred from Structure
Molecular Weight 326.78 g/mol Inferred from Structure
Classification Halogenated Organic Compound[2][3][8][9]
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Environmental Hazard[6][7]
Primary Disposal Route High-Temperature Incineration[2][4]

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is essential for managing this chemical waste stream safely and effectively.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, ensure a complete PPE ensemble is in use.

  • Nitrile Gloves: Provides a barrier against dermal exposure.

  • Safety Goggles: Protects eyes from potential splashes or airborne dust.

  • Lab Coat: Shields skin and clothing from contamination.

  • Respiratory Protection (if handling powder): If there is a risk of aerosolizing the solid compound, use a NIOSH-approved respirator or work within a certified chemical fume hood to prevent inhalation.[10]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of compliant laboratory waste management.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs and complexity.[13][14] this compound must always be segregated as a halogenated organic waste.

waste_segregation start Waste Generated: 4-Chloro-6-[(4-methoxyphenyl)methoxy] -2-phenylpyrimidine is_organic Is it an organic compound? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated  Yes   non_halogenated Non-Halogenated Organic Waste (Black Carboy) is_halogenated->non_halogenated  No   halogenated Halogenated Organic Waste (Green Carboy) is_halogenated->halogenated  Yes  

Caption: Waste segregation decision workflow.

Step 3: Containerization and Labeling

Use only designated containers provided by your institution's Environmental Health & Safety (EHS) department.

  • Select the Correct Container: Choose a container clearly marked for "Halogenated Organic Waste." These are often color-coded (e.g., green) for easy identification.[2] The container must be made of a material compatible with the chemical.

  • Label Accurately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations.

    • An accurate estimate of the quantity added.

    • The date of accumulation.

    • All associated hazard warnings (e.g., Irritant, Environmental Hazard).

Step 4: Accumulation and Storage

Waste containers should be managed safely within the laboratory prior to pickup.

  • Keep Closed: Always keep the waste container tightly sealed when not in use.

  • Secondary Containment: Store the container in a secondary containment bin to catch any potential leaks.

  • Store Safely: Keep the waste storage area clean and away from drains, heat sources, and high-traffic areas.

  • Check for Incompatibilities: Ensure the waste container is not stored near incompatible materials. See the Chemical Incompatibility section below for details.

Step 5: Final Disposal via Licensed Contractor

Laboratory personnel do not perform the final disposal. This crucial step is handled by your institution's EHS office, which coordinates with a licensed hazardous waste disposal company. The established and regulated treatment technology for halogenated organic waste is high-temperature incineration .[4] This process is designed to break the stable carbon-halogen bonds and is equipped with specialized scrubbers to neutralize the acidic gases (e.g., hydrochloric acid) that are produced.[4]

Emergency Procedures: Spill Management

In the event of a small-scale spill in a laboratory setting, a swift and correct response is critical.

spill_response cluster_spill Spill Response Protocol assess 1. ASSESS Is the spill manageable? Is anyone injured? secure 2. SECURE Alert colleagues. Restrict access to the area. assess->secure ppe 3. DON PPE Wear gloves, goggles, lab coat, and respirator if needed. secure->ppe contain 4. CONTAIN Cover with chemical absorbent pads or sand. Prevent entry into drains. ppe->contain cleanup 5. CLEAN UP Carefully collect contaminated material using non-sparking tools. contain->cleanup dispose 6. DISPOSE Place all contaminated materials in a labeled hazardous waste bag/container. cleanup->dispose report 7. REPORT Report the incident to your supervisor and EHS. dispose->report

Caption: Step-by-step spill response workflow.

Chemical Incompatibility

To prevent dangerous reactions, never mix this compound waste with the following chemical classes.[15][16] Mixing incompatible chemicals can cause overheating, fires, explosions, and the production of toxic gases.[16]

Do Not Mix With Reason / Potential Hazard Source
Strong Oxidizing Agents Can cause a violent exothermic reaction, leading to fire or explosion.[6]
Strong Acids & Bases May catalyze decomposition or hydrolysis, potentially generating heat and unknown byproducts. Acids and bases should be in separate waste streams.[2][17]
Non-Halogenated Solvents Cross-contamination complicates the disposal process and violates fundamental waste segregation rules.[2][14]
Reactive Metals (e.g., Na, K) Risk of highly exothermic or explosive reactions.N/A

By adhering to these scientifically-grounded procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem. The responsible management of chemical waste is an integral part of our work as scientists.

References

  • Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • World Health Organization (WHO). Ensuring the safe handling of chemicals. [Link]

  • United Nations Office on Drugs and Crime (UNODC). SAFE HANDLING AND DISPOSAL OF CHEMICALS. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Westlaw. California Code of Regulations: Appendix III List of Halogenated Organic Compounds. [Link]

  • SlidePlayer. Incompatibility (Geçimsizlik). [Link]

  • Achievable. Pharmaceutical incompatibilities | Medications. [Link]

  • Pharmaguideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. [Link]

  • CUTM Courseware. INCOMPATIBILITIES. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program. [Link]

  • PubMed. Incompatibilities of chemicals. [Link]

  • Lead Sciences. 4-Chloro-6-(methoxymethyl)pyrimidine. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Florida Department of Environmental Protection. LIST OF PHARMACEUTICALS THAT ARE POTENTIALLY HAZARDOUS WASTES WHEN DISCARDED. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. [Link]

  • Morris County Municipal Utilities Authority. HHW - Pool Chemicals. [Link]

Sources

Personal protective equipment for handling 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Protocol: 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Notice to Reader: This document provides guidance on personal protective equipment (PPE) and safe handling for this compound. A definitive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, these recommendations are based on the potential hazards associated with its structural components: a chlorinated pyrimidine core, a phenyl group, and a methoxyphenyl ether moiety. This guide is intended to supplement, not replace, the official SDS provided by the manufacturer. Always consult the SDS and your institution's Chemical Hygiene Plan before handling this chemical.

Hazard Assessment: A Structural Perspective

To establish a robust PPE protocol, we must first understand the potential risks. The molecule's structure suggests several potential hazards:

  • Chlorinated Heterocycle: Chlorinated organic compounds can be toxic and may pose an environmental hazard.[1][2] The pyrimidine ring is a common scaffold in biologically active molecules, indicating a potential for potent physiological effects.

  • Aromatic Rings (Phenyl and Methoxyphenyl): Aromatic systems can facilitate absorption through the skin.[3] Compounds containing these groups can be irritants and may have other long-term health effects.

  • Ether Linkage: While generally stable, ethers can sometimes form peroxides over time, although this is less likely with aromatic ethers.

Based on these components, we must assume the compound is, at minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may have unknown long-term toxicity.[4] Therefore, a conservative and comprehensive approach to PPE is required.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[5] Its effectiveness depends entirely on proper selection and consistent use.[6] The following is the minimum required PPE for handling this compound in a laboratory setting.

Primary Engineering Controls

Before any PPE is donned, ensure primary engineering controls are in place and functional. All manipulations of this compound, especially as a solid/powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Essential PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Double-gloving: Nitrile gloves (minimum 0.11 mm thickness) as the outer layer, with a second pair of nitrile gloves underneath.The double-gloving technique provides redundant protection against tears and minimizes contamination during doffing. Nitrile offers good resistance to a range of chemicals for incidental contact.[7] For prolonged contact or submersion, consult the manufacturer's glove compatibility chart.
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles.[8]Protects against splashes and airborne particles. Safety glasses are insufficient as they do not provide a seal around the eyes.[9]
Additional Face Protection Full-face shield (worn over goggles).Required when there is a significant splash hazard, such as when handling stock solutions greater than 50 mL or during vigorous mixing.[8][10]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.[10]Protects skin and personal clothing from splashes and spills. Cuffs should be tucked into the outer gloves to create a seal.
Foot Protection Closed-toe, liquid-resistant shoes.Prevents injury from spills or dropped items.[5]
Respiratory Protection NIOSH-approved N95 respirator.[11]Recommended when handling the solid compound outside of a fume hood (e.g., during transport) or if there is a risk of aerosolization. A full respiratory protection program, including fit-testing, is required by OSHA.[9][12]

Operational Workflow: Weighing and Solubilizing the Compound

This step-by-step protocol integrates PPE use into a common laboratory task. Adherence to this workflow minimizes exposure risk at every stage.

Step-by-Step Procedure:
  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) inside the fume hood.

  • PPE Donning Sequence:

    • Don inner gloves.

    • Don lab coat.

    • Don chemical splash goggles.

    • Don face shield (if required).

    • Don N95 respirator (if required).

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling:

    • Carefully open the container of this compound. Avoid creating airborne dust.

    • Using a clean spatula, weigh the desired amount of the compound onto a weigh boat.

    • Transfer the solid to the designated vial.

    • Add the appropriate solvent to the vial.

    • Securely cap the vial and vortex to dissolve.

  • Decontamination and Doffing:

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

    • Remove outer gloves and dispose of them in the hazardous waste.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

This diagram outlines the critical steps for safely handling the compound, from preparation to final disposal.

G cluster_prep 1. Preparation cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (in Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. PPE Doffing prep1 Verify Fume Hood prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 ppe1 Don Inner Gloves & Lab Coat ppe2 Don Goggles & Face Shield ppe1->ppe2 ppe3 Don Outer Gloves Over Cuffs ppe2->ppe3 h1 Weigh Solid Compound ppe3->h1 h2 Transfer to Vial h1->h2 h3 Add Solvent & Cap h2->h3 c1 Decontaminate Surfaces h3->c1 c2 Dispose of Solid Waste c1->c2 c3 Dispose of Liquid Waste c1->c3 d1 Remove Outer Gloves c2->d1 d2 Remove Goggles/Shield/Coat d1->d2 d3 Remove Inner Gloves d2->d3 d4 Wash Hands Thoroughly d3->d4

Caption: Workflow for handling this compound.

Spill, Decontamination, and Disposal Plan

Spill Response
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for organic compounds to cover the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams.

Consult your institution's EHS department for specific waste stream and disposal protocols.[13][14]

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (1981). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). ResponderHelp.com. Retrieved from [Link]

  • OSU EHS – Lab PPE. (n.d.). The Ohio State University College of Food, Agricultural, and Environmental Sciences. Retrieved from [Link]

  • Material Safety Data Sheet - Agropirifos 480 EC. (n.d.). Arysta Lifescience South Africa. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - Glove Selection Chart. (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Personal protective equipment. (2022, August). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure for Chlorinated Solvents. (n.d.). USC Nanofabrication Facility. Retrieved from [Link]

  • Synthesis of chlorinated pyrimidines. (2004). Google Patents.
  • New procedure for the chlorination of pyrimidine and purine nucleosides. (1981). OSTI.GOV. Retrieved from [Link]

  • Guidance Manual for the Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.